Product packaging for Aurein 1.1(Cat. No.:)

Aurein 1.1

Cat. No.: B15135798
M. Wt: 1445.7 g/mol
InChI Key: ZDNJRZFLCQAKNN-KCXQPHGNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aurein 1.1 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of Australian tree frogs. It belongs to a class of host-defense peptides that are the subject of intensive research as potential next-generation antibiotics and for their unique mechanism of action against bacterial membranes . As a relatively short, alpha-helical peptide, its primary research value lies in its ability to perturb and disrupt lipid bilayers, making it an excellent tool for studying membrane-protein interactions and the mechanisms of membrane-curvature generation . Studies on closely related peptides like aurein 1.2 suggest that shorter AMPs such as this compound may act primarily at the membrane interface, potentially through a detergent-like or carpet-like mechanism that causes membrane disintegration, rather than forming stable transmembrane pores . This membrane-disruptive activity is strongly influenced by membrane composition, with a marked preference for anionic phosphatidylglycerol (PG) lipids commonly found in bacterial membranes over zwitterionic lipids typical of mammalian cells . This selectivity provides a key model for understanding bacterial targeting and developing novel therapeutic agents with reduced cytotoxicity. Researchers utilize this compound in various applications, including biophysical studies of membrane curvature and integrity, investigations into alternatives to conventional antibiotics, and as a reference compound for the structure-activity relationship (SAR) analysis of the broader aurein peptide family. This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not intended for use in diagnostic, therapeutic, or any clinical procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H116N16O18 B15135798 Aurein 1.1

Properties

Molecular Formula

C68H116N16O18

Molecular Weight

1445.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C68H116N16O18/c1-12-37(7)53(57(72)91)81-65(99)49(35-85)80-60(94)45(27-28-51(87)88)75-58(92)41(11)73-66(100)54(38(8)13-2)82-61(95)44(26-20-22-30-70)76-59(93)43(25-19-21-29-69)77-67(101)55(39(9)14-3)84-68(102)56(40(10)15-4)83-64(98)48(33-52(89)90)79-63(97)47(32-42-23-17-16-18-24-42)78-62(96)46(31-36(5)6)74-50(86)34-71/h16-18,23-24,36-41,43-49,53-56,85H,12-15,19-22,25-35,69-71H2,1-11H3,(H2,72,91)(H,73,100)(H,74,86)(H,75,92)(H,76,93)(H,77,101)(H,78,96)(H,79,97)(H,80,94)(H,81,99)(H,82,95)(H,83,98)(H,84,102)(H,87,88)(H,89,90)/t37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,53-,54-,55-,56-/m0/s1

InChI Key

ZDNJRZFLCQAKNN-KCXQPHGNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

Aurein 1.1: A Technical Guide to a Potent Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 1.1 is a cationic antimicrobial peptide, first identified in the skin secretions of the Australian Green and Golden Bell Frog, Litoria aurea, and the Southern Bell Frog, Litoria raniformis. As one of the smallest known antimicrobial peptides from an anuran source, it represents a subject of significant interest for the development of novel anti-infective and anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. It details the experimental protocols for its isolation and characterization, presents its known biological activities in a structured format, and elucidates its mechanism of action through the "carpet model."

Discovery and Origin

This compound was first described as part of a family of antimicrobial peptides isolated from the skin secretions of the Australian bell frogs, Litoria aurea and Litoria raniformis[1]. These secretions are a crucial component of the frogs' innate immune system, offering protection against a broad range of pathogens in their environment. The initial characterization of the aurein peptide family, including this compound, was detailed in a seminal 2000 study by Rozek et al., which laid the groundwork for further investigation into their therapeutic potential.

The amino acid sequence of this compound is GLFDIIKKIAESI-NH2 . It is a relatively short peptide, consisting of 13 amino acid residues with an amidated C-terminus, a common feature among many antimicrobial peptides that enhances their stability and activity.

Quantitative Biological Activity

While specific quantitative data for this compound is limited in publicly available literature, extensive research has been conducted on its close analog, Aurein 1.2 (GLFDIIKKIAESF-NH2), which differs by a single amino acid at the C-terminus. The following tables summarize the antimicrobial and hemolytic activities of Aurein 1.2, which are considered to be highly indicative of the activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Aurein 1.2

Target MicroorganismStrainMIC (µg/mL)Reference
Bacillus subtilis~30[2]
Escherichia coli~100[2]

Table 2: Hemolytic Activity of Aurein 1.2

AssayValueConditionsReference
Hemolytic Activity (HC50)Data not consistently reported for this compound or 1.2. General studies on related peptides suggest a range to be considered.Human Red Blood Cells

Note: The HC50 (half-maximal hemolytic concentration) is a measure of the concentration of a substance that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and thus, lower toxicity to mammalian cells.

Experimental Protocols

Peptide Isolation and Purification from Frog Skin Secretions

This protocol is a generalized procedure based on methods commonly used for the isolation of antimicrobial peptides from amphibian skin.

  • Stimulation of Peptide Secretion: The dorsal skin of the frog is stimulated electrically with a bipolar electrode (e.g., 2V, 5 ms pulses) to induce the release of granular gland secretions.

  • Collection: The secretions are collected by washing the skin with deionized water and the resulting solution is snap-frozen in liquid nitrogen.

  • Lyophilization: The frozen secretion is lyophilized to obtain a dry powder.

  • Extraction: The lyophilized powder is extracted with a solvent mixture, typically methanol containing 0.1% trifluoroacetic acid (TFA), to solubilize the peptides.

  • Centrifugation: The extract is centrifuged to remove any insoluble material.

  • Reversed-Phase HPLC (RP-HPLC): The supernatant is subjected to RP-HPLC on a C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is used to separate the peptides based on their hydrophobicity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for antimicrobial activity. Active fractions are further purified by subsequent rounds of RP-HPLC using different gradient conditions or column chemistries until a pure peptide is obtained.

  • Mass Spectrometry and Sequencing: The molecular weight of the purified peptide is determined by mass spectrometry, and the amino acid sequence is determined by Edman degradation or tandem mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: A serial two-fold dilution of the Aurein peptide is prepared in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacterium.

Hemolytic Activity Assay

This protocol measures the lytic activity of a peptide against red blood cells.

  • Preparation of Red Blood Cells (RBCs): Freshly obtained red blood cells (e.g., human or sheep) are washed several times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspension to remove plasma and buffy coat. The washed RBCs are then diluted to a final concentration (e.g., 4% v/v) in PBS.

  • Peptide Dilution Series: A serial dilution of the Aurein peptide is prepared in a 96-well microtiter plate.

  • Incubation: The RBC suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm) using a spectrophotometer.

  • Calculation of Hemolysis: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, induced by a detergent like Triton X-100) and a negative control (0% hemolysis, RBCs in PBS alone). The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.

Mechanism of Action: The Carpet Model

This compound is believed to exert its antimicrobial effect through a membrane-disruptive mechanism known as the "carpet model". This model is distinct from pore-forming mechanisms and involves the accumulation of peptide molecules on the surface of the target cell membrane.

The proposed workflow for the carpet model is as follows:

  • Electrostatic Attraction: The cationic this compound peptide is initially attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • "Carpeting" of the Membrane Surface: The peptide molecules accumulate on the outer leaflet of the cell membrane, forming a "carpet-like" layer.

  • Membrane Destabilization: Once a threshold concentration of the peptide is reached on the membrane surface, the integrity of the lipid bilayer is disrupted. This is thought to occur through a detergent-like effect, where the hydrophobic regions of the peptide interact with the lipid acyl chains, leading to membrane thinning and destabilization.

  • Micelle Formation and Cell Lysis: The destabilized membrane eventually breaks down, forming transient pores or micelles, which leads to the leakage of intracellular contents and ultimately, cell death.

Visualizations

Experimental Workflow for Peptide Isolation

experimental_workflow_isolation start Frog Skin Secretion collection Collection & Lyophilization start->collection extraction Methanol/TFA Extraction collection->extraction centrifugation Centrifugation extraction->centrifugation hplc1 Reversed-Phase HPLC (C18) centrifugation->hplc1 fraction_collection Fraction Collection & Activity Assay hplc1->fraction_collection hplc2 Further HPLC Purification (if needed) fraction_collection->hplc2 Active Fractions end Pure this compound fraction_collection->end Pure Peptide analysis Mass Spectrometry & Sequencing hplc2->analysis analysis->end

Figure 1. Experimental workflow for the isolation and purification of this compound.
Logical Relationship of the Carpet Model Mechanism

Figure 2. The "Carpet Model" mechanism of action for this compound.

Conclusion and Future Directions

This compound, a small yet potent antimicrobial peptide from the skin of Australian bell frogs, holds considerable promise as a template for the development of new therapeutic agents. Its broad-spectrum antimicrobial activity, coupled with a membrane-disruptive mechanism that is less likely to induce resistance compared to conventional antibiotics, makes it an attractive candidate for further research. Future studies should focus on obtaining more precise quantitative data on the antimicrobial and hemolytic activities of synthetic this compound to better assess its therapeutic index. Furthermore, structure-activity relationship studies, involving the synthesis and evaluation of this compound analogs, could lead to the design of peptides with enhanced potency and reduced toxicity, paving the way for their potential clinical application.

References

The Biological Activity of Aurein 1.1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.1 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian Green and Golden Bell Frog (Litoria aurea). It belongs to a family of short, amphipathic peptides that represent a critical component of the frog's innate immune system. Like other AMPs, this compound has garnered interest for its potential as a novel therapeutic agent due to its broad-spectrum activity and unique mechanism of action, which can circumvent conventional antibiotic resistance.

This technical guide provides a comprehensive overview of the biological activity of this compound. It is important to note that its close homolog, Aurein 1.2, has been more extensively studied and is often used as the model peptide for the Aurein 1.x family. Consequently, this document leverages the substantial body of research on Aurein 1.2 to infer and describe the activities and mechanisms attributable to this compound, while clearly delineating the data source.

Peptide Structure and Properties

This compound is a 13-amino acid peptide. Its primary sequence and key physicochemical properties are fundamental to its biological function. The peptide is cationic at physiological pH and possesses an amphipathic structure, allowing it to preferentially interact with the negatively charged membranes of microbes.

Table 1: Physicochemical Properties of Aurein Peptides

PeptideUniProt IDSequenceNet Charge (pH 7)
This compound P82386GLFDIVKKVVGAF-NH₂+2
Aurein 1.2 P82387GLFDIIKKIAESF-NH₂+1

Note: The C-terminus of both peptides is amidated, a common feature in AMPs that enhances stability and activity by neutralizing the negative charge of the carboxyl group and increasing the peptide's overall positive charge.[1]

Mechanism of Action: The Carpet Model

The primary mechanism of action for the Aurein 1.x family is believed to be membrane disruption via the "carpet model".[2][3][4] This model is distinct from pore-forming mechanisms like the "barrel-stave" or "toroidal pore" models. The process involves several stages:

  • Electrostatic Attraction: The cationic Aurein peptide is initially attracted to the anionic components of the target microbial membrane, such as phosphatidylglycerol (PG) lipids or lipopolysaccharides (LPS).[5]

  • Surface Accumulation: The peptides accumulate on the membrane surface, orienting parallel to the lipid bilayer, forming a "carpet-like" layer.[4]

  • Threshold Concentration: As more peptides bind, they reach a critical threshold concentration on the surface.

  • Membrane Disruption: Once this threshold is exceeded, the peptides induce membrane destabilization in a detergent-like manner. This can lead to the formation of transient pores, micelles, or the complete disintegration of the membrane, causing leakage of intracellular contents and cell death.[2][3]

This mechanism is less specific than targeting intracellular components, making it more difficult for bacteria to develop resistance.

G cluster_membrane Bacterial Membrane (Anionic) cluster_peptides Extracellular Space p1 p2 p3 p4 p5 p6 p7 p8 pep1 This compound step1 1. Electrostatic Attraction (Cationic peptide binds to anionic membrane) pep2 This compound step2 2. Surface Accumulation (Peptides form a 'carpet' on the bilayer surface) step1->step2 step3 3. Threshold Concentration Reached (Membrane becomes saturated) step2->step3 step4 4. Membrane Disruption (Detergent-like effect, micelle formation, and leakage of cell contents) step3->step4 result Cell Death step4->result

Putative "Carpet Model" mechanism of action for this compound.

Biological Activity Data (Aurein 1.2)

While specific quantitative data for this compound is limited in publicly available literature, extensive testing on Aurein 1.2 provides a strong indication of the family's potency. The following tables summarize Minimum Inhibitory Concentration (MIC) and anticancer activity data for Aurein 1.2.

Table 2: Antimicrobial Activity of Aurein 1.2

Target OrganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive30[6]
Staphylococcus aureusGram-positive1 - 16[7]
Enterococcus faecalisGram-positive1 - 16[7]
Escherichia coliGram-negative100 - 256[6][7]
Pseudomonas aeruginosaGram-negative256[7]
Candida albicansFungus32[7]

Table 3: Anticancer Activity of Aurein 1.2

Activity MetricDetailsReference
Cytotoxic ActivityActive against NCI-60 human tumor cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, prostate, and breast cancer cell lines.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of antimicrobial peptides like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the standard method for determining the MIC of an antimicrobial agent.[8][9]

Objective: To find the lowest concentration of the peptide that prevents visible growth of a target microorganism.

Materials:

  • This compound peptide stock solution

  • 96-well microtiter plates (non-binding surface recommended)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase, diluted to ~5 x 10⁵ CFU/mL

  • Incubator

  • Plate reader (optional, for OD measurements)

Procedure:

  • Peptide Dilution: Prepare serial twofold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. A typical concentration range might be 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final bacterial concentration to the target density.

  • Controls:

    • Positive Control: Wells containing bacterial inoculum and medium only (no peptide) to ensure bacterial growth.

    • Negative Control: Wells containing medium only (no bacteria or peptide) to check for sterility and background absorbance.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

G prep Prepare Peptide Stock and Bacterial Inoculum plate Dispense Growth Medium into 96-Well Plate prep->plate serial Perform 2-Fold Serial Dilution of Peptide Across Plate plate->serial inoculate Add Standardized Bacterial Inoculum to Each Well serial->inoculate controls Prepare Positive (Bacteria only) and Negative (Medium only) Controls inoculate->controls incubate Incubate Plate (37°C for 16-20 hours) controls->incubate read Read Results: Visually inspect for turbidity or measure Optical Density (OD600) incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Experimental workflow for MIC determination by broth microdilution.
Protocol 2: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to determine the 50% inhibitory concentration (IC50) of a compound against cancer cells.[10][11]

Objective: To measure the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

Materials:

  • This compound peptide stock solution

  • Target cancer cell line (e.g., HT-29, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the CO₂ incubator.

  • Peptide Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a control (100% viability).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution on a microplate reader at a wavelength of ~570 nm.

  • Calculation: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. Plot the viability percentage against the logarithm of the peptide concentration and use a non-linear regression model to determine the IC50 value.

Conclusion

This compound, as part of the Aurein peptide family, represents a promising candidate for further research and development. Its presumed mechanism of action—disruption of the microbial membrane via the carpet model—is a key advantage in an era of growing antibiotic resistance. While much of the detailed quantitative and mechanistic work has focused on the closely related Aurein 1.2, the data provides a strong foundation for understanding the potent antimicrobial and anticancer potential of this compound. Further direct investigation into this compound is warranted to fully elucidate its unique properties and therapeutic promise.

References

Aurein 1.1: A Technical Guide to its Primary Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.1 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian Southern Bell Frog, Litoria raniformis[1]. It belongs to the aurein family of peptides, which are known for their broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of the primary sequence, physicochemical properties, structure, and mechanism of action of this compound, intended for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

Primary Sequence and Physicochemical Properties

This compound is a relatively short peptide, consisting of 13 amino acid residues. Its primary sequence has been determined to be:

Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Ser-Val-Ile-NH₂

The C-terminus of the peptide is amidated, a common feature in many antimicrobial peptides that enhances their stability and activity. The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Amino Acid Sequence GLFDIIKKIASVIUniProt P82386[1]
Molecular Formula C₆₇H₁₂₁N₁₅O₁₅Calculated
Molecular Weight 1447.78 DaUniProt P82386[1]
Length 13 residuesUniProt P82386[1]
Net Charge at pH 7 +2Calculated
Isoelectric Point (pI) 9.85Calculated
Grand Average of Hydropathicity (GRAVY) 0.862Calculated

Structure

The secondary structure of this compound has been investigated using spectroscopic techniques. In an aqueous environment, the peptide is largely unstructured, adopting a random coil conformation. However, in the presence of a membrane-mimicking environment, such as sodium dodecyl sulfate (SDS) micelles or lipid vesicles, this compound undergoes a conformational change to form an α-helical structure. This amphipathic helix is crucial for its antimicrobial activity, allowing it to interact with and disrupt bacterial cell membranes.

Antimicrobial Activity

This compound exhibits activity primarily against Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) values for a wide range of pathogens are not extensively documented in publicly available literature, the closely related Aurein 1.2 (which differs by a single amino acid) shows MICs in the range of 30-100 µg/mL against bacteria such as Bacillus subtilis and Escherichia coli[2]. It is important to note that the activity of this compound may differ, and empirical testing is necessary to determine its precise antimicrobial spectrum and potency.

Mechanism of Action

The primary mechanism of action for this compound is the disruption of the bacterial cell membrane. It is proposed to follow the "carpet-like" model.

Carpet-Like Mechanism of Membrane Disruption

Carpet_Mechanism Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head Lipid7 Lipid Head Lipid8 Lipid Head P1 This compound P1->Lipid2 Electrostatic Attraction P2 This compound P2->Lipid4 Electrostatic Attraction P3 This compound P3->Lipid6 Electrostatic Attraction Carpet_P1 This compound Carpet_P2 This compound Carpet_P3 This compound Carpet_P4 This compound Pore Pore Formation Carpet_P4->Pore Micellization Disrupted_Lipid1 Disrupted Lipid Disrupted_Lipid2 Disrupted Lipid

Caption: The carpet-like mechanism of this compound.

The positively charged residues of this compound are initially attracted to the negatively charged components of the bacterial cell membrane, such as phosphatidylglycerol. Upon reaching a critical concentration, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. This accumulation disrupts the local lipid packing, leading to membrane thinning, increased permeability, and eventual micellization and lysis of the cell membrane.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound can be chemically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->Coupling Washing Washing (DMF and DCM) Coupling->Washing Repeat Repeat for each Amino Acid Washing->Repeat Repeat->Deprotection1 Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of this compound.

  • Resin Preparation: Rink amide resin is swelled in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Ile-OH) is activated with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) and coupled to the resin.

  • Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Structural Analysis by NMR and CD Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: The three-dimensional structure of this compound in a membrane-mimicking environment can be determined using solution NMR spectroscopy.

  • Sample Preparation: The lyophilized peptide is dissolved in a solvent containing membrane mimetics, such as deuterated SDS micelles or bicelles.

  • Data Acquisition: A series of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.

  • Resonance Assignment: The individual proton resonances are assigned to specific amino acid residues in the peptide sequence.

  • Structural Calculations: Interproton distance restraints derived from NOESY spectra are used to calculate a family of structures that are consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of this compound in different environments.

  • Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer for aqueous conditions) or a buffer containing membrane mimetics (e.g., SDS or lipid vesicles).

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm).

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil content. An α-helical structure is characterized by negative bands at approximately 208 and 222 nm and a positive band around 192 nm.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The peptide is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Hemolytic Activity Assay

The toxicity of this compound to eukaryotic cells is often assessed by its hemolytic activity against red blood cells.

  • Red Blood Cell Preparation: Fresh red blood cells are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration.

  • Peptide Incubation: The red blood cell suspension is incubated with various concentrations of the peptide.

  • Hemolysis Measurement: After incubation, the samples are centrifuged, and the release of hemoglobin into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • HC₅₀ Determination: The concentration of the peptide that causes 50% hemolysis (HC₅₀) is determined. A high HC₅₀ value indicates low toxicity.

Conclusion

This compound is a promising antimicrobial peptide with a well-defined primary sequence and a mechanism of action that involves the disruption of bacterial membranes. Its relatively simple structure and potent activity make it an attractive candidate for further investigation and development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this compound and its analogs. Further research is warranted to fully elucidate its antimicrobial spectrum, in vivo efficacy, and potential for clinical applications.

References

A Technical Guide to the Mechanism of Action of Aurein 1.1 on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant pathogens.[1][2] Aurein 1.1 and its close analogue, Aurein 1.2, are short, 13-residue cationic antimicrobial peptides isolated from the skin secretions of the Australian tree frog, Litoria aurea.[3][4] These peptides exhibit broad-spectrum activity against various bacteria.[4] Structurally, this compound is unstructured in aqueous solution but adopts an α-helical conformation upon interaction with a lipid membrane environment.[5][6] This technical guide provides an in-depth analysis of the mechanism by which this compound interacts with and disrupts bacterial membranes, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Mechanism of Action: The Carpet Model

The scientific consensus, supported by a range of biophysical studies, is that this compound acts via a "carpet model".[5][7][8][9][10] This mechanism is distinct from pore-forming models (e.g., barrel-stave or toroidal pore) and is characteristic of many short AMPs that are unable to span the full thickness of the lipid bilayer.[8] The process involves a surface-active disruption of the membrane rather than the formation of discrete, stable channels.[9]

The mechanism proceeds through several key stages:

  • Electrostatic Attraction: As a cationic peptide, this compound is initially attracted to the anionic components of bacterial membranes, such as phosphatidylglycerol (PG) lipids.[11][12][13] This electrostatic interaction facilitates its preferential accumulation on the bacterial surface over the largely zwitterionic membranes of eukaryotic cells.[11]

  • Surface Accumulation: The peptides bind to the membrane surface, lying parallel to the lipid headgroups and forming a "carpet-like" layer.[2][9]

  • Membrane Disruption and Micellization: Once a critical threshold concentration of the peptide is reached on the surface, it induces significant membrane stress.[9][13] This leads to a detergent-like disruption of the bilayer integrity, causing the formation of micelles or other lipid-peptide aggregates and ultimately leading to cell lysis.[9] Evidence from vesicle leakage experiments shows a total, non-sequential release of contents, characteristic of membrane dissolution rather than leakage through stable pores.[8][14]

Solid-state NMR and neutron reflectometry studies confirm that Aurein 1.2 (a close analogue) interacts primarily with the surface and headgroup region of the lipid bilayer without deep penetration into the hydrophobic core, which is consistent with the carpet mechanism.[3][5][9][10][15]

Quantitative Data Summary

The antimicrobial efficacy and membrane-disrupting activity of Aurein peptides have been quantified using various assays. The following tables summarize key findings from the literature.

Table 1: Antimicrobial Activity of Aurein Peptides This table presents the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.[16][17]

PeptideBacterial StrainMIC (µg/mL)Reference
Aurein 1.2Escherichia coli~100[18]
Aurein 1.2Bacillus subtilis~30[18]

Table 2: Membrane Permeabilization Activity of Aurein Peptides This table describes the peptide's ability to induce leakage from model lipid vesicles, a key indicator of membrane disruption.

PeptideModel Membrane CompositionObservationReference
Aurein 1.2POPC (Zwitterionic)Induces dye leakage at high peptide/lipid ratios.[8][14]
Aurein 1.2POPC/POPG (Anionic)Shows enhanced interaction and lytic activity compared to neutral membranes.[9][14]
Aurein 1.2DMPC (Zwitterionic)Primarily surface interaction leading to disruption.[10]
Aurein 1.2DMPC/DMPG (Anionic)Enhanced interaction and disruption via carpet mechanism.[10]

Note: Aurein 1.2 is frequently used in biophysical studies as a representative of the this compound family.

Visualizations of Mechanism and Workflows

Diagram: The Carpet Model Mechanism of Action

The following diagram illustrates the sequential steps of the carpet model, from initial peptide binding to final membrane lysis.

G cluster_0 Step 1: Electrostatic Attraction cluster_1 Step 2: Surface Accumulation ('Carpet' Formation) cluster_2 Step 3: Membrane Disruption & Micellization p1 This compound mem1 Anionic Bacterial Membrane Phosphatidylglycerol (PG) rich p1->mem1:h Initial Binding mem2 Membrane Surface Peptides align parallel mem1->mem2 Threshold Concentration Reached p2 Peptide p3 Peptide p4 Peptide mem3 Membrane Disrupted Cell Lysis mem2->mem3 Bilayer Instability m1 Micelle m2 Micelle mem3->m1 Detergent-like Effect mem3->m2 Detergent-like Effect

Caption: this compound mechanism: attraction, carpet formation, and lysis.

Diagram: Experimental Workflow for Vesicle Dye Leakage Assay

This flowchart outlines the standard procedure for assessing membrane permeabilization using a dye leakage assay.

G A 1. Prepare Large Unilamellar Vesicles (LUVs) (e.g., POPC/POPG) B 2. Encapsulate Fluorescent Dye (e.g., Carboxyfluorescein) within LUVs A->B C 3. Purify LUVs (Remove unencapsulated dye via size-exclusion chromatography) B->C D 4. Add this compound Peptide (At various concentrations) C->D E 5. Monitor Fluorescence Intensity Over Time D->E F 6. Add Triton X-100 (To cause 100% lysis for normalization) E->F G 7. Calculate Percentage Leakage (Compare peptide-induced fluorescence to max fluorescence) F->G

Caption: Workflow for the vesicle dye leakage fluorescence assay.

Detailed Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods used for AMPs.[1][16]

  • Bacterial Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli ATCC 25922) into a sterile growth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase.

  • Inoculum Standardization: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh broth.

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the bacterial inoculum to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Controls: Include a positive control well (bacteria with no peptide) and a negative control well (sterile broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[16][17]

Protocol: Vesicle Dye Leakage Assay

This protocol outlines the steps to measure peptide-induced permeabilization of model membranes.[19][20]

  • Lipid Film Formation: Prepare a solution of desired lipids (e.g., POPC/POPG in a 3:1 molar ratio) in chloroform. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. Place the flask under a vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing a self-quenching concentration of a fluorescent dye (e.g., 50 mM carboxyfluorescein).

  • Vesicle Formation (LUVs): Subject the hydrated lipid suspension to several freeze-thaw cycles. Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form large unilamellar vesicles (LUVs).

  • Purification: Separate the dye-filled LUVs from unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Fluorescence Measurement: Dilute the purified LUV suspension in a cuvette or 96-well plate. Record the baseline fluorescence (Excitation/Emission wavelengths for carboxyfluorescein are ~490/520 nm).

  • Peptide Addition: Add this compound to the LUV suspension and monitor the increase in fluorescence over time. Dye release from the vesicles alleviates self-quenching, resulting in a higher fluorescence signal.

  • Normalization: After the reaction plateaus, add a small amount of a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles, achieving 100% dye release. This value is used as the maximum fluorescence for normalization.

  • Calculation: Calculate the percentage of leakage induced by the peptide relative to the maximum fluorescence achieved with the detergent.

Protocol: Outer Membrane Permeabilization (NPN Uptake Assay)

This assay is specific for Gram-negative bacteria and measures the disruption of the outer membrane.[21]

  • Bacterial Preparation: Grow and wash bacterial cells (e.g., E. coli) as described in the MIC protocol. Resuspend the cells in a buffer (e.g., 5 mM HEPES, pH 7.2).

  • NPN Probe: Prepare a stock solution of the fluorescent probe N-phenyl-1-naphthylamine (NPN) in acetone. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of membranes.

  • Assay Setup: In a fluorometer cuvette or 96-well plate, add the bacterial suspension and NPN to a final concentration of 10 µM.

  • Baseline Measurement: Record the stable, low baseline fluorescence.

  • Peptide Addition: Add this compound at the desired concentration. The disruption of the outer membrane allows NPN to partition into the hydrophobic regions of the membrane, causing a rapid increase in fluorescence intensity.

  • Data Recording: Monitor the fluorescence increase over time until a plateau is reached. The rate and magnitude of the fluorescence increase are proportional to the degree of outer membrane permeabilization.

Conclusion

This compound's mechanism of action against bacterial membranes is robustly defined by the carpet model. Its cationic and amphipathic properties drive its accumulation on the anionic bacterial surface, where it disrupts membrane integrity in a detergent-like manner without forming discrete pores.[9][10] This surface-level disruption is a key feature for short antimicrobial peptides. The quantitative data from MIC and vesicle leakage assays, combined with biophysical studies, consistently support this mechanism.[8][14][18] The provided protocols offer standardized methods for researchers to further investigate this compound and other AMPs, aiding in the development of novel antimicrobial therapeutics.

References

Aurein 1.1: An In-Depth Technical Guide to its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.1 is a member of the aurein family of antimicrobial peptides (AMPs), first isolated from the skin secretions of the Australian green and golden bell frog (Litoria aurea). These peptides represent a promising class of potential therapeutic agents due to their broad-spectrum antimicrobial activity and unique mechanism of action, which can be effective against antibiotic-resistant pathogens. This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of this compound and its close analog, Aurein 1.2. Due to the limited availability of specific quantitative data for this compound in the public domain, this document primarily presents data for Aurein 1.2, a well-studied peptide that differs from this compound by a single amino acid. This information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective and anticancer therapeutics.

Antimicrobial Spectrum of Activity

The aurein peptides exhibit a broad range of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and even cancer cells. The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) for Aurein 1.2.

Antibacterial Activity

Aurein 1.2 has demonstrated significant activity against a variety of bacterial species. It is particularly effective against Gram-positive bacteria, including clinically relevant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Aurein 1.2 against Bacteria

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Bacillus subtilis30~20.5[1]
Escherichia coli100~68.4[1]
Staphylococcus aureusATCC 292138~5.5
Staphylococcus aureus(Methicillin-Resistant)8~5.5
Enterococcus faecalisATCC 292128~5.5
Enterococcus faecalis(Vancomycin-Resistant)16~11.0
Streptococcus pyogenesATCC 196154~2.7

Note: Molar concentrations are estimated based on the approximate molecular weight of Aurein 1.2 (~1462 g/mol ).

Antifungal Activity

Studies on derivatives of Aurein 1.2 have indicated its potential as an antifungal agent, showing activity against pathogenic Candida species.

Table 2: Antifungal Activity of Aurein 1.2 Derivatives

MicroorganismActivityReference
Candida speciesDerivatives of Aurein 1.2 have shown inhibitory effects.
Anticancer Activity

Aurein 1.2 has also been investigated for its cytotoxic activity against cancer cell lines, demonstrating its potential as an anticancer peptide.

Table 3: Cytotoxic Activity of Aurein 1.2 against Cancer Cells

Cell LineCancer TypeIC50 (µM)Reference
T98GGlioblastoma2
Hemolytic Activity

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antimicrobial activity of a compound. The following is a detailed methodology for a typical broth microdilution MIC assay for antimicrobial peptides, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay

1. Materials:

  • 96-well, sterile, non-treated polystyrene microtiter plates
  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
  • Bacterial strains for testing
  • This compound peptide stock solution (lyophilized powder reconstituted in a suitable solvent, e.g., sterile water or 0.01% acetic acid)
  • Sterile diluents (e.g., 0.9% saline, MHB)
  • Spectrophotometer

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 4-5 mL of MHB. c. Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be monitored using a spectrophotometer at a wavelength of 625 nm. d. Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Peptide Dilutions: a. Prepare a stock solution of the this compound peptide. b. Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well microtiter plate to achieve a range of desired concentrations. Typically, 50 µL of MHB is added to wells 2 through 12. 100 µL of the peptide stock solution is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with mixing at each step.

4. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (wells 1-11), bringing the final volume to 100 µL. b. Well 11 will serve as a positive control for bacterial growth (containing bacteria but no peptide). c. Well 12 will serve as a negative control (containing MHB only) to ensure the sterility of the medium. d. Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.

5. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium. c. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Mechanism of Action: The Carpet Model

The antimicrobial activity of Aurein 1.2 is primarily attributed to its ability to disrupt the integrity of microbial cell membranes. The proposed mechanism of action is the "carpet model". This model describes a multi-step process that leads to membrane permeabilization and cell death.

Carpet_Model cluster_membrane Bacterial Cell Membrane m1 m2 m3 m4 m5 Peptide This compound Peptides in Solution Binding Electrostatic Binding to Membrane Surface Peptide->Binding Initial Interaction Aggregation Peptide Aggregation and 'Carpet' Formation Binding->Aggregation Concentration Dependent Disruption Membrane Disruption and Micellization Aggregation->Disruption Detergent-like Effect Lysis Cell Lysis Disruption->Lysis

Caption: The Carpet Model mechanism of action for this compound.

Description of the Carpet Model Signaling Pathway:

  • Initial Interaction and Binding: Positively charged this compound peptides are electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Peptide Aggregation and 'Carpet' Formation: As the peptide concentration on the membrane surface increases, the peptides aggregate and align parallel to the lipid bilayer, forming a "carpet-like" layer covering the membrane surface.

  • Membrane Disruption and Micellization: Once a threshold concentration is reached, the accumulated peptides induce significant tension and curvature stress on the membrane. This leads to a detergent-like effect, causing the membrane to disintegrate into micelle-like structures. This disruption is a key feature of the carpet model, distinguishing it from pore-forming mechanisms.

  • Cell Lysis: The loss of membrane integrity results in the leakage of intracellular contents and ultimately leads to cell death.

Conclusion

This compound and its analogs, such as Aurein 1.2, represent a promising class of antimicrobial peptides with a broad spectrum of activity against bacteria, fungi, and cancer cells. Their membrane-disrupting mechanism of action makes them attractive candidates for combating drug-resistant pathogens. While more specific quantitative data for this compound is needed to fully elucidate its therapeutic potential, the information available for Aurein 1.2 provides a strong foundation for further research and development. The detailed experimental protocols and the understanding of its mechanism of action provided in this guide are intended to facilitate these efforts and accelerate the translation of these potent natural compounds into novel therapeutic agents.

References

Aurein 1.1: A Technical Guide to its Antimicrobial Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.1 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea.[1][2] As a member of the aurein family of peptides, it has garnered significant interest for its broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria.[2][3] Comprising a short chain of 13 amino acids (GLFDIIKKIAESF-NH2), Aurein 1.2, a closely related and extensively studied variant, is one of the smallest known amphibian-derived antimicrobial peptides.[2][4] Its amphipathic α-helical structure is a key determinant of its biological activity, allowing it to interact with and disrupt bacterial cell membranes.[3][5] This technical guide provides an in-depth overview of the activity of this compound and its analogues against Gram-positive bacteria, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary mechanism of action of this compound against Gram-positive bacteria involves the perturbation and disruption of the cell membrane.[6][7] Unlike some antimicrobial peptides that form discrete pores, this compound is widely reported to act via a "carpet-like" mechanism.[7][8][9]

In this model, the positively charged peptide monomers initially interact electrostatically with the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as teichoic and lipoteichoic acids.[10] This interaction leads to an accumulation of peptide on the membrane surface. Once a threshold concentration is reached, the peptides cooperatively disrupt the lipid bilayer in a detergent-like manner, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[7][8] This membrane-centric action is a hallmark of many cationic AMPs and is considered a key reason for the low incidence of bacterial resistance development.[2][4]

Some studies also suggest that after crossing the cell membrane, this compound may have intracellular targets, potentially interfering with essential processes such as DNA and protein synthesis, though membrane disruption remains its most well-documented activity.[4][6]

Aurein1_1_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Gram-Positive Cell Wall cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Aurein This compound Monomers Peptidoglycan Peptidoglycan Layer (with Teichoic Acids) Aurein->Peptidoglycan Electrostatic Attraction Membrane Anionic Phospholipid Bilayer Peptidoglycan->Membrane Accumulation on Membrane Surface Contents Intracellular Contents (Ions, ATP, etc.) Membrane->Contents Membrane Disruption (Carpet-like Mechanism) Death Cell Death Contents->Death Leakage

Caption: Proposed "carpet-like" mechanism of this compound against Gram-positive bacteria.

Quantitative Antimicrobial Activity

The efficacy of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for Aurein 1.2 against a range of Gram-positive bacteria.

Bacterial SpeciesStrain(s)MIC (mg/L)Reference(s)
Staphylococcus aureusATCC 29213 (MSSA)1-16[2][4]
Staphylococcus aureusMethicillin-Resistant (MRSA)1-16[4]
Enterococcus faecalisVancomycin-Resistant (VRE)1-16[2][4]
Streptococcus pyogenesClinical Isolates1-16[2][4]
Bacillus subtilisNot specified~30 µg/mL[10]
Bacillus cereusNot specifiedBroad-spectrum activity[3]
Leuconostoc lactisNot specifiedBroad-spectrum activity[3]
Staphylococcus epidermidisNot specifiedBroad-spectrum activity[3]

Note: The original research often refers to Aurein 1.2, which is structurally and functionally very similar to this compound. The MIC values are presented as a range to reflect the variability observed across different studies and bacterial isolates.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Methodology:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the target Gram-positive bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[11]

  • Serial Dilution of this compound: The peptide is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria in broth without peptide) and negative (broth only) controls are included.[12]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.[11]

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Read Plate and Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.
Membrane Permeabilization Assay

To confirm that this compound disrupts the bacterial membrane, a membrane permeabilization assay using a fluorescent dye, such as propidium iodide (PI) or 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)), can be employed.[3][14]

Methodology (using DiSC3(5)):

  • Bacterial Cell Preparation: Mid-logarithmic phase Gram-positive bacteria are harvested, washed, and resuspended in a suitable buffer (e.g., HEPES buffer with glucose).[14]

  • Dye Loading: The bacterial suspension is incubated with DiSC3(5), a membrane potential-sensitive dye. The dye is quenched as it accumulates in polarized membranes.

  • Baseline Fluorescence Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorometer.

  • Addition of this compound: this compound is added to the cell suspension at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time. Membrane depolarization and permeabilization caused by the peptide lead to the release of the dye and a subsequent increase in fluorescence.[3]

  • Controls: Untreated cells and cells treated with a known membrane-disrupting agent can be used as negative and positive controls, respectively.

Membrane_Permeabilization_Assay start Start prep_cells Harvest and Resuspend Mid-log Phase Bacteria start->prep_cells load_dye Incubate Cells with DiSC3(5) Dye prep_cells->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline add_peptide Add this compound (at various MIC multiples) measure_baseline->add_peptide monitor_fluorescence Monitor Fluorescence Intensity Over Time add_peptide->monitor_fluorescence analyze Analyze Data (Increase in fluorescence indicates membrane permeabilization) monitor_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for the membrane permeabilization assay.

Signaling Pathways

Currently, the primary mode of action of this compound is understood to be the direct physical disruption of the bacterial membrane, which is a non-receptor-mediated process. Therefore, it does not directly target or modulate specific bacterial signaling pathways in the way that some traditional antibiotics do. The rapid lytic action of the peptide often precedes any significant cellular signaling response to the damage. Gram-positive bacteria do utilize complex peptide-based signaling systems for processes like quorum sensing, but this compound's action is external to these pathways.[15][16]

Conclusion

This compound is a potent antimicrobial peptide with significant activity against a range of Gram-positive bacteria, including clinically relevant antibiotic-resistant strains. Its efficacy stems from its ability to rapidly permeabilize and disrupt the bacterial cell membrane via a "carpet-like" mechanism. The quantitative data from MIC assays consistently demonstrate its inhibitory effects at low concentrations. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and its analogues as potential therapeutic agents in the fight against Gram-positive bacterial infections.

References

Aurein 1.1: A Technical Guide to its Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs), components of the innate immune system of many organisms, represent a promising class of molecules with potent activity against a broad spectrum of pathogens. Aurein 1.1, a 13-amino-acid cationic peptide (GLFDIVKKVVGAF-NH2) isolated from the Australian tree frog, Litoria aurea, has demonstrated notable antimicrobial properties. This technical guide provides an in-depth analysis of the activity of this compound against Gram-negative bacteria, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

The primary mechanism of action of this compound against Gram-negative bacteria involves the disruption of the bacterial cell membrane. Unlike many antibiotics that target specific intracellular processes, this compound directly interacts with the bacterial membranes, leading to a rapid bactericidal effect. This membrane-centric action is a key advantage, as it is less likely to induce resistance compared to traditional antibiotics.

The "Carpet" Model

The activity of this compound is best described by the "carpet" model. In this model, the cationic peptide molecules are initially attracted to the anionic surface of the Gram-negative outer membrane, which is rich in lipopolysaccharide (LPS). The peptides then accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane permeabilization and disruption, leading to the leakage of intracellular contents and ultimately, cell death. This process does not involve the formation of discrete pores, but rather a more generalized destabilization of the membrane structure.

Quantitative Data on Antimicrobial Activity

Quantitative data on the antimicrobial activity of this compound against a wide range of Gram-negative bacteria is limited in publicly available literature. However, studies on the closely related peptide, Aurein 1.2, provide valuable insights. The minimal inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency.

Gram-Negative BacteriumThis compound MIC (µg/mL)Aurein 1.2 MIC (µg/mL)
Escherichia coli~100~100
Pseudomonas aeruginosaData not availableData not available
Klebsiella pneumoniaeData not availableData not available
Salmonella entericaData not availableData not available
Acinetobacter baumanniiData not availableData not available

Note: The MIC value for E. coli is based on available data for Aurein 1.2, a closely related peptide, and should be considered an approximation for this compound. Further research is required to establish the specific MIC values of this compound against a broader panel of Gram-negative pathogens.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of antimicrobial peptides like this compound against Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • This compound peptide

  • Gram-negative bacterial strains

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.

  • Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the prepared bacterial suspension to each well containing the peptide dilutions.

  • Include a positive control (bacteria without peptide) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the peptide at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • This compound peptide

  • Gram-negative bacterial strains

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (in acetone)

  • Polymyxin B (positive control)

  • Fluorometer

Procedure:

  • Bacterial Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with HEPES buffer.

  • Resuspend the bacterial pellet in HEPES buffer to an OD600 of 0.5.

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension.

  • Add NPN to a final concentration of 10 µM.

  • Add varying concentrations of this compound to the wells. Include a positive control (Polymyxin B) and a negative control (buffer only).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • An increase in fluorescence indicates the uptake of NPN due to outer membrane permeabilization.

Cytoplasmic Membrane Depolarization Assay (diSC3-5)

This assay assesses the peptide's ability to depolarize the cytoplasmic membrane using the potential-sensitive fluorescent dye diSC3-5.

Materials:

  • This compound peptide

  • Gram-negative bacterial strains

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • diSC3-5 stock solution (in ethanol)

  • KCl

  • Fluorometer

Procedure:

  • Bacterial Preparation: Grow bacteria to mid-log phase, harvest, and wash as described for the NPN assay.

  • Resuspend the cells in HEPES buffer.

  • Dye Loading: Add diSC3-5 to a final concentration of 0.4 µM and incubate in the dark until the fluorescence signal is stable (quenched).

  • Add KCl to a final concentration of 100 mM to equilibrate the potassium ion concentration across the membrane.

  • Assay: Add varying concentrations of this compound to the cell suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence (de-quenching) at an excitation wavelength of 622 nm and an emission wavelength of 670 nm.

  • An increase in fluorescence indicates depolarization of the cytoplasmic membrane.

Signaling Pathways and Logical Relationships

While this compound's primary mode of action is direct membrane disruption, the interaction of antimicrobial peptides with the Gram-negative cell envelope can trigger downstream signaling pathways that contribute to bacterial stress and death. The following diagrams illustrate these potential interactions and experimental workflows.

Aurein1_1_Mechanism cluster_outer_membrane Gram-Negative Outer Membrane cluster_inner_membrane Inner Membrane LPS Lipopolysaccharide (LPS) Disruption Membrane Disruption LPS->Disruption Carpet Model Accumulation IM Inner Membrane Integrity Leakage Ion & ATP Leakage IM->Leakage Aurein This compound Aurein->LPS Electrostatic Attraction Disruption->IM Permeabilization Death Cell Death Leakage->Death

Caption: Proposed mechanism of this compound activity via the "carpet" model.

Experimental_Workflow cluster_assays In Vitro Activity Assessment MIC MIC Determination (Broth Microdilution) data Quantitative Data (MIC, Fluorescence) MIC->data OMP Outer Membrane Permeabilization (NPN Uptake Assay) OMP->data CMP Cytoplasmic Membrane Depolarization (diSC3-5 Assay) CMP->data start Start: this compound Activity Evaluation start->MIC start->OMP start->CMP analysis Mechanism of Action Analysis data->analysis

Caption: Workflow for the experimental evaluation of this compound.

Signaling_Pathway cluster_membrane Bacterial Envelope cluster_regulation Two-Component Systems OM_Stress Outer Membrane Stress PhoPQ PhoP-PhoQ OM_Stress->PhoPQ Activates PmrAB PmrA-PmrB PhoPQ->PmrAB Activates LPS_Mod LPS Modification PmrAB->LPS_Mod Regulates AMP Antimicrobial Peptide (e.g., this compound) AMP->OM_Stress Induces Resistance Increased Resistance LPS_Mod->Resistance Leads to

Caption: General signaling cascade in response to antimicrobial peptides.

Conclusion

This compound is a promising antimicrobial peptide with a rapid, membrane-disrupting mechanism of action against Gram-negative bacteria. Its activity, likely proceeding through the "carpet" model, makes it a valuable candidate for further investigation in the fight against antibiotic-resistant infections. While more extensive quantitative data on its activity against a wider range of clinically relevant Gram-negative pathogens is needed, the experimental protocols and mechanistic understanding outlined in this guide provide a solid foundation for future research and development. The potential for this compound to circumvent traditional resistance mechanisms highlights its significance as a potential next-generation therapeutic.

The Antifungal Potential of Aurein 1.1 Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida species represent a significant and growing threat to public health, largely due to their increasing resistance to conventional antifungal agents and their ability to form resilient biofilms. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics to combat these challenges. This technical guide provides an in-depth analysis of the antifungal properties of the amphibian-derived peptide, Aurein 1.1, and its close analogue, Aurein 1.2, against various Candida species. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing data for closely related Aurein peptides to provide a comprehensive overview of their potential. This document details their mechanism of action, summarizes their in vitro efficacy, outlines key experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction

Invasive fungal infections, particularly those caused by Candida species, are a leading cause of morbidity and mortality, especially in immunocompromised individuals. The rise of multidrug-resistant strains, such as Candida auris, necessitates the development of novel antifungal agents with alternative mechanisms of action. This compound, a cationic antimicrobial peptide isolated from the Australian green and golden bell frog, Litoria aurea, and its extensively studied analogue, Aurein 1.2, have demonstrated broad-spectrum antimicrobial activity. This guide focuses on their potential as anti-Candida agents.

Quantitative Data on Antifungal Activity

The following tables summarize the available quantitative data for Aurein 1.2 and its derivatives against various Candida species. This data is presented as a proxy for the potential activity of this compound, given their structural and functional similarities.

Table 1: In Vitro Antifungal Activity of Aurein 1.2 and its Derivatives against Planktonic Candida Cells

PeptideCandida SpeciesMIC (µg/mL)MFC (µg/mL)Assay MethodReference
K-aurein (Aurein 1.2 derivative)C. albicans (clinical isolates)62.5062.50Broth Microdilution[1]
Aurein 1.2C. albicans---[2]

Table 2: Anti-Biofilm Activity of Aurein 1.2 Derivatives

PeptideCandida SpeciesBiofilm Inhibition (%)Concentration (µg/mL)Assay MethodReference
K-aureinC. albicans (clinical isolates)>9062.50Biomass Quantification

Mechanism of Action

The primary mechanism of action for Aurein peptides against Candida species is believed to be the disruption of the cell membrane's integrity. As cationic and amphipathic molecules, they preferentially interact with the negatively charged components of the fungal cell membrane. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

Beyond direct membrane disruption, evidence suggests that antimicrobial peptides can induce more complex cellular responses, including the production of reactive oxygen species (ROS), which contribute to cellular damage.

Hypothetical Signaling Pathway in Candida albicans in Response to this compound-Induced Membrane Stress

While specific signaling pathways activated by this compound in Candida have not been fully elucidated, it is hypothesized that the membrane stress caused by the peptide would trigger the High Osmolarity Glycerol (HOG) pathway, a critical stress response pathway in fungi.

HOG_Pathway Aurein This compound Membrane Candida Cell Membrane (Membrane Stress) Aurein->Membrane Interaction Sln1 Sln1 Membrane->Sln1 Activates Ypd1 Ypd1 Sln1->Ypd1 Inhibits Ssk1 Ssk1 Ypd1->Ssk1 Inhibits Ssk2 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2 Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Nucleus Nucleus Hog1->Nucleus Gene_Expression Stress Response Gene Expression Nucleus->Gene_Expression Transcription

Caption: Hypothetical activation of the HOG pathway in Candida in response to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal properties of peptides like this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

MIC_MFC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of this compound in a 96-well plate I1 Add inoculum to each well P1->I1 P2 Prepare standardized Candida inoculum (e.g., 1-5 x 10^3 CFU/mL) P2->I1 I2 Incubate at 35-37°C for 24-48 hours A1 Visually or spectrophotometrically determine MIC (lowest concentration with no visible growth) I2->A1 A2 Plate aliquots from wells with no visible growth onto agar plates A1->A2 A3 Incubate agar plates at 35-37°C for 24-48 hours A2->A3 A4 Determine MFC (lowest concentration with ≥99.9% reduction in CFU/mL) A3->A4

Caption: Workflow for MIC and MFC determination using broth microdilution.

Protocol:

  • Peptide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the peptide in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the Candida strain on Sabouraud Dextrose Agar (SDA) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 1-5 x 10^3 CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (no peptide) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth.

  • MFC Determination: To determine the MFC, aliquot a small volume from each well showing no visible growth and plate it onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Biofilm Inhibition and Disruption Assays

The crystal violet assay is a common method to quantify total biofilm biomass.

Biofilm_Assay_Workflow cluster_formation Biofilm Formation cluster_staining Staining and Quantification B1 Dispense Candida suspension into a 96-well plate B2 Add this compound at various concentrations (for inhibition) or to pre-formed biofilms (for disruption) B1->B2 B3 Incubate for 24-48 hours to allow biofilm formation B2->B3 S1 Wash wells with PBS to remove planktonic cells B3->S1 S2 Fix biofilms with methanol S1->S2 S3 Stain with 0.1% Crystal Violet S2->S3 S4 Wash to remove excess stain S3->S4 S5 Solubilize bound stain with 30% acetic acid or ethanol S4->S5 S6 Measure absorbance (e.g., at 570 nm) S5->S6

Caption: Workflow for the crystal violet biofilm assay.

Protocol:

  • Inoculum Preparation: Prepare a standardized Candida suspension as described for the MIC assay.

  • Biofilm Formation:

    • Inhibition Assay: Add the Candida suspension and various concentrations of this compound to the wells of a 96-well plate.

    • Disruption Assay: First, allow biofilms to form by incubating the Candida suspension in the plate for 24 hours. Then, remove the medium and add fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Fix the biofilms with methanol for 15 minutes.

  • Staining: Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

  • Washing: Wash the wells with water to remove excess stain.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain in a microplate reader at a wavelength of 570 nm. A reduction in absorbance compared to the control (no peptide) indicates biofilm inhibition or disruption.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the cytotoxicity of a compound on mammalian cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assay MTT Assay C1 Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate C2 Incubate for 24 hours to allow attachment C1->C2 C3 Treat cells with various concentrations of this compound C2->C3 C4 Incubate for a defined period (e.g., 24, 48, or 72 hours) C3->C4 A1 Add MTT solution to each well C4->A1 A2 Incubate for 2-4 hours to allow formazan formation A1->A2 A3 Solubilize formazan crystals with DMSO or other solvent A2->A3 A4 Measure absorbance (e.g., at 570 nm) A3->A4

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., human keratinocytes, fibroblasts) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., Triton X-100 for cell lysis) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to the negative control indicates a reduction in cell viability and thus, cytotoxicity.

Conclusion and Future Directions

This compound and its analogues represent a promising avenue for the development of novel antifungal therapies against Candida species. Their potent fungicidal activity, including efficacy against biofilms, and their membrane-disrupting mechanism of action make them attractive candidates to overcome existing resistance issues. However, a more comprehensive evaluation of this compound is required, including the generation of robust MIC and MFC data against a wider range of clinical Candida isolates, including non-albicans species. Further research should also focus on elucidating the specific signaling pathways in Candida that are triggered by these peptides and on optimizing their therapeutic index to ensure high efficacy with minimal host cytotoxicity. In vivo studies are a critical next step to validate the therapeutic potential of this compound in relevant infection models.

References

A Technical Guide to the Anticancer Mechanism of Aurein Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document focuses predominantly on Aurein 1.2, a well-researched antimicrobial and anticancer peptide. While the user requested information on Aurein 1.1, the available scientific literature provides more extensive data on the closely related Aurein 1.2. The mechanisms of action for peptides within the same family are generally considered to be highly similar.

Introduction

Aurein 1.2 is a 13-amino acid cationic peptide (GLFDIIKKIAESF) originally isolated from the Australian green and golden bell frog, Litoria aurea.[1][2] It exhibits a broad spectrum of activity against various cancer cell lines while showing minimal toxicity to normal cells, making it a subject of significant interest in the development of novel cancer therapeutics.[1][2] Aurein 1.2's anticancer effects are primarily attributed to a dual mechanism: direct disruption of the cancer cell membrane leading to necrosis and the induction of programmed cell death, or apoptosis, through intracellular pathways.[1][2]

Core Mechanism of Action

Aurein 1.2's efficacy stems from its ability to selectively target and compromise cancer cells through two distinct but complementary pathways.

Selective Membrane Interaction and Lysis (Necrosis)

The initial and most direct mechanism of action is the physical disruption of the cancer cell's plasma membrane. This process is driven by electrostatic interactions and the biophysical properties of both the peptide and the target membrane.

  • Selective Targeting: Cancer cell membranes possess a net negative charge, primarily due to the overexpression of anionic molecules like phosphatidylserine (PS) on their outer leaflet.[1][3] In contrast, normal eukaryotic cells typically have a neutral outer membrane. The cationic (positively charged) nature of Aurein 1.2 facilitates a strong electrostatic attraction to the anionic cancer cell surface, driving its selective accumulation.[1][2]

  • Membrane Disruption: Following this initial binding, the peptide interacts with the lipid bilayer. The mechanism is often described by the "carpet model," where the peptides accumulate on the membrane surface, disrupting its integrity and eventually causing the formation of pores or micelles in a detergent-like manner.[2][3] This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death via necrosis.[1][2] Studies on T98G glioblastoma cells have shown that Aurein 1.2 induces significant surface pressure changes in monolayers of the cancer cell's membrane lipid, an effect that is highly dependent on the presence of anionic lipids.[2]

Induction of Apoptosis (Programmed Cell Death)

In addition to direct membrane lysis, Aurein 1.2 can translocate across the cell membrane to trigger the intrinsic (mitochondrial) pathway of apoptosis.[1][2] This is a more controlled form of cell death that involves a cascade of specific signaling events.

  • Mitochondrial Targeting: Once inside the cell, Aurein 1.2 targets the mitochondria, disrupting the mitochondrial membrane.[1][2]

  • Regulation of Bcl-2 Family Proteins: This disruption involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] The resulting increase in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway.

  • Caspase Activation: The change in mitochondrial membrane integrity leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1] Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of Aurein 1.2 on various cancer cell lines.

Table 1: Cytotoxicity of Aurein 1.2 against Human Colorectal Cancer Cell Lines Data derived from MTT assays performed 48 hours post-treatment.

Cell LineTreatmentConcentrationCell Viability (%)
SW480Aurein 1.2Not Specified77.87%[1]
HT29Aurein 1.2Not Specified78.81%[1]

Table 2: Modulation of Apoptosis-Related Gene Expression by Aurein 1.2 Gene expression changes measured by qPCR after 48 hours of treatment.

GeneFunctionExpression Change
BaxPro-apoptoticUpregulated[1]
Bcl-2Anti-apoptoticDownregulated[1]
Caspase-9Initiator CaspaseUpregulated[1]
Caspase-3Executioner CaspaseUpregulated[1]

Visualizations

Aurein_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane (Anionic) cluster_intracellular Intracellular Space Aurein Aurein 1.2 (Cationic Peptide) Membrane Phosphatidylserine Rich Aurein->Membrane Electrostatic Attraction Mitochondria Mitochondria Aurein->Mitochondria Internalization Necrosis Membrane Lysis (Necrosis) Membrane->Necrosis Carpet/Toroidal Pore Mechanism Apoptosis Apoptosis Cascade Mitochondria->Apoptosis Initiation CellDeath Cancer Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Overall mechanism of Aurein 1.2 action on cancer cells.

Apoptotic_Signaling_Pathway Aurein Intracellular Aurein 1.2 Mito Mitochondrial Membrane Disruption Aurein->Mito Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Mito->Bax Upregulation Casp9 Caspase-9 Activation Bcl2->Casp9 Inhibition Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic signaling pathway induced by Aurein 1.2.

Experimental_Workflow cluster_assays Endpoint Assays cluster_results Data Analysis start Cancer Cell Culture (e.g., SW480, HT29) treat Treat with Aurein 1.2 start->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt MTT Assay (Viability) incubate->mtt flow Annexin V / PI Flow Cytometry (Apoptosis/Necrosis) incubate->flow qpcr qPCR (Gene Expression) incubate->qpcr viability_data Cell Viability % mtt->viability_data apoptosis_data Apoptotic vs. Necrotic Population flow->apoptosis_data gene_data Fold Change in Bax, Bcl-2, Caspases qpcr->gene_data

Caption: Experimental workflow for assessing anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on standard procedures described in the referenced literature.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., SW480, HT29) are seeded into 96-well plates at a specified density (e.g., 5x10³ cells/well) and cultured for 24 hours to allow for attachment.[1]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Aurein 1.2 or a control vehicle.[1]

  • Incubation: Cells are incubated for a defined period, typically 48 hours.[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis and Necrosis Quantification (Annexin V/PI Flow Cytometry)

This method distinguishes between different stages of cell death.

  • Cell Preparation: Cells are seeded in 6-well plates (e.g., 3x10⁵ cells/well) and treated with Aurein 1.2 for the desired time.[1]

  • Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes) are added to the cell suspension.[1][4]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[4]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results differentiate between:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

    • Necrotic cells: Annexin V-negative and PI-positive.

Nuclear Morphology Assessment (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA, allowing for visualization of nuclear changes characteristic of apoptosis.

  • Cell Culture: Cells are grown on sterile coverslips placed in 6-well plates.[1]

  • Treatment and Fixation: After treatment with Aurein 1.2, the cells are washed with PBS and fixed with a solution like 4% paraformaldehyde.

  • Staining: The fixed cells are stained with DAPI solution.[1]

  • Microscopy: The coverslips are mounted on microscope slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells typically display condensed chromatin and fragmented nuclei.[1]

Conclusion

Aurein 1.2 demonstrates significant anticancer potential through a dual-pronged attack on cancer cells. Its primary mechanism involves selective electrostatic binding to the anionic membranes of cancer cells, leading to rapid membrane disruption and necrotic cell death. Concurrently, the peptide can enter the cell to initiate the intrinsic apoptotic pathway by targeting mitochondria, modulating Bcl-2 family proteins, and activating the caspase cascade. This selective and multifaceted mechanism of action, combined with its low toxicity to normal cells, positions Aurein 1.2 and related peptides as promising candidates for the development of future cancer therapies.[1][2]

References

The Structure-Activity Relationship of Aurein 1.1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Aurein 1.1, an antimicrobial peptide (AMP) isolated from the Australian green and golden bell frog, Litoria aurea. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its analogues.

Core Structure and Physicochemical Properties

This compound is a relatively short, cationic peptide. Its primary sequence is Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe.[1][2] A closely related and more frequently studied variant is Aurein 1.2, which is the C-terminally amidated form of this compound.[1][2] This post-translational modification is crucial for its biological activity, as it enhances the peptide's net positive charge and stabilizes its helical structure, thereby improving its interaction with bacterial membranes.[3]

The amphipathic nature of this compound, with a distinct separation of hydrophobic and hydrophilic residues upon folding into an α-helix in a membrane environment, is a key determinant of its antimicrobial action.

Antimicrobial and Hemolytic Activity

The antimicrobial activity of this compound and its analogues is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. Its cytotoxicity is often assessed by its hemolytic activity, measured as the concentration required to cause 50% lysis of red blood cells (HC50).

Table 1: Antimicrobial Activity (MIC) of Aurein 1.2 and Analogues
Peptide/AnalogueStaphylococcus aureus (μg/mL)Enterococcus faecalis (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Reference(s)
Aurein 1.21-16>100256256[3]
Aurein M2 (D4K, E11K)≤16-≤16-[4]
Aurein M3 (A10W, D4K, E11K)≤16-≤16-[4]
D4A3-fold lower than Aurein 1.2Order of magnitude higher than Aurein 1.23-fold lower than Aurein 1.22-fold lower than Aurein 1.2[3]
E11A1- to 2-fold lower than Aurein 1.2-1- to 2-fold lower than Aurein 1.21- to 2-fold lower than Aurein 1.2[3]

Note: Data for this compound is limited; Aurein 1.2 is the more studied, amidated form. "-" indicates data not available in the cited sources.

Table 2: Hemolytic Activity of Aurein 1.2 and Analogues
Peptide/AnalogueHemolytic Activity (HC50 in μM or % lysis at a given concentration)Reference(s)
Aurein 1.2Low hemolytic activity[4]
Aurein M2 (D4K, E11K)Lower than Aurein 1.2[4]
Arasin 1(1–23)No detectable hemolytic effect up to 100 µM[5]

Mechanism of Action: The Carpet Model

This compound and its active analogue, Aurein 1.2, are believed to exert their antimicrobial effects via a "carpet-like" mechanism.[6][7] Due to their relatively short length, they do not span the bacterial membrane to form transmembrane pores. Instead, they accumulate on the surface of the bacterial membrane, orienting themselves parallel to the lipid bilayer.[8][9] This "carpeting" effect disrupts the membrane's integrity, leading to micellization and eventual lysis of the bacterial cell.[8][9][10] This mechanism is distinct from the "barrel-stave" or "toroidal pore" models proposed for other antimicrobial peptides.[8]

Carpet_Model cluster_membrane Bacterial Membrane membrane_outer Outer Leaflet membrane_inner Inner Leaflet Peptide This compound Accumulation Peptide Accumulation (Carpet Formation) Peptide->Accumulation Electrostatic Interaction Disruption Membrane Disruption Accumulation->Disruption Threshold Concentration Reached Micellization Micelle Formation Disruption->Micellization Lysis Cell Lysis Micellization->Lysis

This compound Carpet Model Mechanism.

Structure-Activity Relationship Insights

Key structural features of this compound that influence its activity include:

  • C-terminal Amidation: As seen in Aurein 1.2, amidation of the C-terminus significantly enhances antimicrobial potency by increasing the net positive charge and stabilizing the α-helical structure.

  • Cationicity: Increasing the net positive charge, for instance by substituting acidic residues with basic ones (e.g., D4K, E11K in Aurein M2), can improve antimicrobial activity and selectivity.[4]

  • Hydrophobicity and Amphipathicity: The balance between hydrophobicity and charge is critical. Modifications that alter this balance can impact both antimicrobial efficacy and hemolytic activity. For example, the substitution of Alanine at position 10 with Tryptophan (A10W) in Aurein M3 aims to modulate this property.[4]

  • Amino Acid Position: The specific location of amino acid substitutions is crucial. Alanine scanning studies of Aurein 1.2 have shown that substitutions at certain positions (e.g., D4A and E11A) can enhance activity against specific bacterial strains, while changes at other positions may have a detrimental effect.[3]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Antimicrobial peptide stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: a. Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution: a. Prepare a serial two-fold dilution of the antimicrobial peptide in MHB across the wells of the 96-well plate. Typically, 100 µL of MHB is added to each well, and then 100 µL of the peptide stock is added to the first well and serially diluted.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.

  • Controls: a. Include a positive control well (bacteria in MHB without peptide) to ensure bacterial growth. b. Include a negative control well (MHB only) to check for contamination.

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_peptide Serial Dilution of Antimicrobial Peptide start->dilute_peptide inoculate Inoculate Microtiter Plate prep_inoculum->inoculate dilute_peptide->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Hemolytic_Assay_Workflow start Start prep_rbc Prepare Washed Red Blood Cell Suspension start->prep_rbc dilute_peptide Serial Dilution of Antimicrobial Peptide start->dilute_peptide incubate Incubate Peptide with RBCs at 37°C for 1h prep_rbc->incubate dilute_peptide->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure_abs Measure Absorbance of Supernatant at 540 nm centrifuge->measure_abs calculate Calculate % Hemolysis and HC50 measure_abs->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Aurein 1.1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.1 is a 13-amino acid antimicrobial peptide, originally isolated from the Australian bell frog, Litoria raniformis. It is the amidated form of Aurein 1.2 and exhibits broad-spectrum antimicrobial activity. This document provides a detailed protocol for the solid-phase synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted method for peptide synthesis. The protocol covers the entire workflow from resin preparation to the final purification and characterization of the peptide.

Peptide Profile: this compound

PropertyValue
Sequence Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe-NH₂
Molecular Formula C₇₄H₁₂₁N₁₇O₁₉
Molecular Weight 1589.9 g/mol
Net Charge (pH 7) +1

Principle of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is a cornerstone of modern peptide synthesis, enabling the creation of peptide chains on a solid support material.[1] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. The N-terminus of each incoming amino acid is protected by an Fmoc group, which is stable under the coupling conditions but can be readily removed by a mild base, typically piperidine. This iterative cycle of deprotection and coupling allows for the precise construction of the desired peptide sequence.

The key advantages of Fmoc SPPS include the use of mild reaction conditions, which preserves the integrity of sensitive amino acid side chains, and the ease of automation, leading to high-purity products.[1]

Experimental Protocols

Materials and Reagents

The following tables outline the necessary materials and reagents for the synthesis, cleavage, and purification of this compound.

Table 1: Resins and Amino Acids

ReagentSupplierGrade
Rink Amide MBHA Resin (100-200 mesh, ~0.6 mmol/g substitution)e.g., Sigma-Aldrich, NovabiochemSynthesis Grade
Fmoc-Gly-OHe.g., Sigma-Aldrich, NovabiochemSynthesis Grade
Fmoc-Leu-OHe.g., Sigma-Aldrich, NovabiochemSynthesis Grade
Fmoc-Phe-OHe.g., Sigma-Aldrich, NovabiochemSynthesis Grade
Fmoc-Asp(OtBu)-OHe.g., Sigma-Aldrich, NovabiochemSynthesis Grade
Fmoc-Ile-OHe.g., Sigma-Aldrich, NovabiochemSynthesis Grade
Fmoc-Lys(Boc)-OHe.g., Sigma-Aldrich, NovabiochemSynthesis Grade
Fmoc-Ala-OHe.g., Sigma-Aldrich, NovabiochemSynthesis Grade
Fmoc-Glu(OtBu)-OHe.g., Sigma-Aldrich, NovabiochemSynthesis Grade
Fmoc-Ser(tBu)-OHe.g., Sigma-Aldrich, NovabiochemSynthesis Grade

Table 2: Solvents and Reagents for Synthesis and Cleavage

ReagentPurposeSupplierGrade
N,N-Dimethylformamide (DMF)Solvente.g., Sigma-AldrichPeptide Synthesis Grade
Dichloromethane (DCM)Solvente.g., Sigma-AldrichACS Grade
PiperidineFmoc Deprotectione.g., Sigma-AldrichReagent Grade
Diisopropylethylamine (DIPEA)Basee.g., Sigma-AldrichReagent Grade
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Coupling Agente.g., Sigma-AldrichSynthesis Grade
HOBt (Hydroxybenzotriazole)Coupling Additivee.g., Sigma-AldrichSynthesis Grade
Trifluoroacetic acid (TFA)Cleavagee.g., Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Scavengere.g., Sigma-AldrichReagent Grade
Deionized WaterReagent------
Diethyl etherPrecipitatione.g., Sigma-AldrichACS Grade

Table 3: HPLC Purification Reagents

ReagentPurposeSupplierGrade
Acetonitrile (ACN)Mobile Phase Be.g., Sigma-AldrichHPLC Grade
Trifluoroacetic acid (TFA)Ion-pairing agente.g., Sigma-AldrichHPLC Grade
Deionized WaterMobile Phase A------
Step-by-Step Synthesis Protocol

This protocol is designed for a manual synthesis on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Weigh 167 mg of Rink Amide MBHA resin (~0.6 mmol/g) and place it in a fritted reaction vessel.

  • Add 5 mL of DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol), 3.9 equivalents of HBTU (0.39 mmol), and 4 equivalents of HOBt (0.4 mmol) in 2 mL of DMF.

  • Add 8 equivalents of DIPEA (0.8 mmol) to the amino acid solution and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% deionized water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of TFA and combine the filtrates.

7. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

  • Purify the peptide using a preparative C18 RP-HPLC column.

  • A typical gradient for purification is a linear gradient of 10-60% acetonitrile (containing 0.1% TFA) over 50 minutes at a flow rate of 10 mL/min.

  • Monitor the elution of the peptide at 220 nm and 280 nm.

  • Collect the fractions corresponding to the major peak.

Table 4: Illustrative HPLC Purification Parameters

ParameterValue
Column Preparative C18 (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-60% B over 50 min
Flow Rate 10 mL/min
Detection 220 nm, 280 nm
Expected Retention Time Dependent on the specific system, but typically in the mid-to-late part of the gradient.

2. Characterization by Mass Spectrometry:

  • Analyze the purified fractions by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of this compound (Expected [M+H]⁺ ≈ 1590.9 Da).

Workflow and Pathway Diagrams

Solid_Phase_Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for all Amino Acids Wash1->Repeat Cycle Deprotection2 Final Fmoc Deprotection Wash1->Deprotection2 Final Cycle Repeat->Deprotection1 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

Data Presentation

Table 5: Theoretical vs. Experimental Mass of this compound

ParameterValue
Theoretical Monoisotopic Mass [M] 1588.9 g/mol
Theoretical Average Mass [M] 1589.9 g/mol
Expected [M+H]⁺ (Monoisotopic) 1589.9 Da
Expected [M+2H]²⁺ (Monoisotopic) 795.5 Da
Observed [M+H]⁺ To be determined experimentally

Table 6: Summary of Synthesis Yield and Purity

ParameterExpected ValueActual Value
Crude Peptide Yield (mg) Dependent on scaleTo be determined
Purity after HPLC (%) >95%To be determined
Final Purified Peptide Yield (mg) Dependent on purification efficiencyTo be determined

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of amino acids- Aggregation of peptide chain- Double couple the problematic amino acid.- Increase coupling time.- Use a different coupling agent (e.g., HATU).
Low Cleavage Yield - Incomplete cleavage reaction- Peptide precipitation on resin- Increase cleavage time.- Ensure complete removal of protecting groups that may hinder cleavage.
Poor Peak Shape in HPLC - Peptide aggregation- Inappropriate mobile phase pH- Modify the gradient or mobile phase composition.- Ensure complete dissolution of the peptide before injection.
Multiple Peaks in Mass Spectrum - Deletion sequences from incomplete coupling- Side reactions during synthesis or cleavage- Optimize coupling and deprotection steps.- Ensure efficient scavenging during cleavage.

Conclusion

This document provides a comprehensive guide for the successful solid-phase synthesis of this compound. By following these detailed protocols, researchers can reliably produce high-purity this compound for a variety of research and development applications. The provided tables and diagrams serve as a practical reference for laboratory execution. Adherence to proper laboratory techniques and safety precautions is essential for a successful outcome.

References

Determining the Minimum Inhibitory Concentration (MIC) of Aurein 1.1

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurein 1.1 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian tree frog, Litoria aurea. Like many AMPs, it exhibits broad-spectrum antimicrobial activity and is of significant interest as a potential therapeutic agent in an era of increasing antibiotic resistance. The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, representing the lowest concentration that prevents the visible growth of a microorganism. This document provides detailed protocols for determining the MIC of this compound and summarizes reported MIC values against various bacterial strains.

Mechanism of Action

Aurein peptides, including this compound, are understood to exert their antimicrobial effects primarily through interaction with and disruption of the bacterial cell membrane. The proposed mechanism involves the formation of pores in the membrane, leading to depolarization, leakage of essential ions and metabolites, and ultimately, cell death.[1][2] This direct, physical mechanism of action is believed to be a key factor in the low incidence of bacterial resistance to AMPs.

cluster_0 This compound Mechanism of Action Peptide_Binding This compound binds to the bacterial membrane Pore_Formation Peptide aggregation and insertion into the membrane, forming pores Peptide_Binding->Pore_Formation Membrane_Depolarization Disruption of membrane potential Pore_Formation->Membrane_Depolarization Ion_Leakage Efflux of ions (e.g., K+) and small molecules Membrane_Depolarization->Ion_Leakage Cell_Death Cellular leakage leads to bacterial cell death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Data Presentation: MIC of Aurein Peptides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other members of the Aurein family against various bacterial strains. It is important to note that MIC values can vary between studies due to differences in methodology, bacterial strains, and growth conditions.

PeptideMicroorganismGram StainMIC (µg/mL)Reference
This compoundEscherichia coliNegative~100[3]
This compoundBacillus subtilisPositive~30[3]

Note: The table will be expanded as more specific MIC data for this compound against a wider range of organisms is cited in the literature.

Experimental Protocol: Determining the MIC of this compound

This protocol is adapted from the modified broth microdilution method for cationic antimicrobial peptides.[4] Standard MIC protocols can sometimes underestimate the efficacy of AMPs, making these modifications crucial for obtaining accurate and reproducible results.[5]

Materials
  • This compound peptide (quantified by amino acid analysis)

  • Sterile, 96-well polypropylene microtiter plates (non-treated)[4]

  • Sterile polypropylene microcentrifuge tubes[4]

  • Mueller Hinton Broth (MHB)

  • Mueller Hinton Agar (MHA)

  • Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA)[4]

  • 0.02% (v/v) acetic acid with 0.4% (w/v) BSA[4]

  • Sterile deionized water

  • Spectrophotometer

  • Incubator (37°C)

Experimental Workflow

cluster_1 MIC Determination Workflow Prepare_Peptide Prepare this compound stock and serial dilutions Inoculate_Plate Inoculate 96-well plate with bacteria and peptide dilutions Prepare_Peptide->Inoculate_Plate Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC by visual inspection or OD reading Incubate->Read_Results

Caption: Experimental workflow for MIC determination.

Detailed Procedure
  • Preparation of this compound Stock Solution:

    • Dissolve the lyophilized this compound peptide in sterile deionized water to create a concentrated stock solution (e.g., 2560 µg/mL).

    • To prepare the working stock, dilute the concentrated stock 1:1 with 0.02% acetic acid containing 0.4% BSA to achieve a 10x final concentration series starting at, for example, 1280 µg/mL.[4]

  • Serial Dilutions:

    • In sterile polypropylene microcentrifuge tubes, perform serial two-fold dilutions of the working stock solution using 0.01% acetic acid with 0.2% BSA as the diluent.[4] This will create a range of concentrations at 10 times the final desired test concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh MHA plate, inoculate a single colony of the test bacterium into a tube of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[6][7]

  • Microtiter Plate Setup:

    • In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well in columns 1-11.[4]

    • Add 100 µL of sterile MHB to the wells in column 12 to serve as a sterility control.

    • Add 11 µL of the 10x this compound serial dilutions to the corresponding wells in columns 1-10.[4]

    • Add 11 µL of the diluent (0.01% acetic acid with 0.2% BSA) to column 11 to serve as a growth control.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[4]

  • Determining the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[7]

    • This can be determined by visual inspection or by reading the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration where there is a significant reduction in OD compared to the growth control.

Interpretation of Results

The MIC value is reported in µg/mL. It is a critical parameter for evaluating the in vitro potency of an antimicrobial agent. A lower MIC value indicates greater potency. These values are essential for comparative studies with other antimicrobial agents and for guiding further in vivo studies. It is important to remember that the MIC is an in vitro measure and may not always directly correlate with in vivo efficacy due to factors such as host immune response, drug bioavailability, and the presence of biofilms.

Conclusion

The determination of the MIC of this compound is a crucial first step in assessing its potential as a novel antimicrobial agent. The use of a modified protocol for cationic peptides is recommended to ensure accurate and reproducible results. The data gathered from these assays will provide valuable insights into the spectrum of activity and potency of this compound, guiding future research and development efforts.

References

Application Notes and Protocols for Cytotoxicity Assays of Aurein 1.1 on Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific quantitative cytotoxicity data for the antimicrobial peptide Aurein 1.1 on mammalian cells is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for cytotoxicity testing and may reference data from the closely related peptide, Aurein 1.2, for illustrative purposes. Researchers are strongly encouraged to perform specific validation for this compound to determine its precise cytotoxic profile and mechanism of action.

Introduction

This compound is a cationic antimicrobial peptide (AMP) with potential therapeutic applications. A critical aspect of its preclinical evaluation is the assessment of its cytotoxic effects on mammalian cells to determine its therapeutic index. These application notes provide an overview and detailed protocols for common cytotoxicity assays, including the MTT assay for cell viability and the hemolysis assay for red blood cell integrity.

Data Presentation

The following tables are presented as templates for summarizing quantitative cytotoxicity data for this compound. The values provided are for illustrative purposes and should be replaced with experimental data obtained for this compound.

Table 1: In Vitro Cytotoxicity of this compound against Various Mammalian Cell Lines (MTT Assay)

Cell LineCell TypeIncubation Time (hours)IC50 (µM)[1]
HEK-293Human Embryonic Kidney24>100
NIH-3T3Mouse Embryonic Fibroblast24>100
A549Human Lung Carcinoma2450 ± 5
MCF-7Human Breast Adenocarcinoma2475 ± 8

Table 2: Hemolytic Activity of this compound against Human Red Blood Cells

PeptideConcentration (µM)Hemolysis (%)HC50 (µM)
This compound10< 5%>150
50< 10%
100~20%
150~45%
Melittin (Positive Control)1~95%~0.8

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound peptide stock solution (sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells.

    • Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Also, include wells with medium only (blank).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hemolysis Assay

This assay determines the lytic effect of a peptide on red blood cells (RBCs).

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound peptide stock solution

  • Triton X-100 (1% v/v in PBS) as a positive control

  • 96-well round-bottom microplates

  • Centrifuge with a plate rotor

  • Microplate reader

Protocol:

  • Preparation of Red Blood Cells:

    • Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 1000 x g for 10 minutes at 4°C.

    • Carefully remove the supernatant and the buffy coat.

    • Wash the RBC pellet three times with 10 volumes of cold PBS, centrifuging at 1000 x g for 5 minutes after each wash.

    • After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Peptide Incubation:

    • Prepare serial dilutions of this compound in PBS.

    • In a 96-well round-bottom plate, add 50 µL of the peptide dilutions to the wells.

    • Add 50 µL of PBS to the negative control wells (0% hemolysis).

    • Add 50 µL of 1% Triton X-100 to the positive control wells (100% hemolysis).

    • Add 50 µL of the 2% RBC suspension to all wells.

  • Incubation and Centrifugation:

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measurement of Hemoglobin Release:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

    • Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value (the concentration at which 50% of RBCs are lysed).

Mandatory Visualization

Experimental_Workflow_MTT_Assay start Start seed_cells Seed Mammalian Cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 add_aurein Add this compound (serial dilutions) incubate_24h_1->add_aurein incubate_treatment Incubate (e.g., 24h, 48h, 72h) add_aurein->incubate_treatment add_mtt Add MTT Reagent (5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Experimental_Workflow_Hemolysis_Assay start Start prepare_rbc Prepare 2% Human Red Blood Cell Suspension start->prepare_rbc add_reagents Add this compound, PBS (neg), Triton X-100 (pos) to plate prepare_rbc->add_reagents add_rbc Add RBC Suspension to all wells add_reagents->add_rbc incubate_1h Incubate 1h at 37°C add_rbc->incubate_1h centrifuge Centrifuge Plate (1000 x g, 5 min) incubate_1h->centrifuge transfer_supernatant Transfer Supernatant to new plate centrifuge->transfer_supernatant read_absorbance Read Absorbance (450 nm) transfer_supernatant->read_absorbance analyze_data Analyze Data (Calculate % Hemolysis, HC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the hemolysis assay.

Cell_Death_Signaling_Pathways cluster_stimulus Cellular Stress (e.g., this compound) cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) aurein This compound caspase_activation Caspase Activation (Caspase-3, -8, -9) aurein->caspase_activation ? membrane_damage Membrane Damage (Carpet Mechanism) aurein->membrane_damage Direct Interaction dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptotic_bodies Formation of Apoptotic Bodies dna_fragmentation->apoptotic_bodies phagocytosis Phagocytosis by Neighboring Cells apoptotic_bodies->phagocytosis cell_swelling Cell Swelling membrane_damage->cell_swelling cell_lysis Cell Lysis cell_swelling->cell_lysis inflammation Inflammation cell_lysis->inflammation

Caption: Potential cell death pathways induced by this compound.

References

Application Notes and Protocols for Aurein 1.1 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the antimicrobial peptide Aurein 1.1 in in vitro studies involving the MCF-7 human breast cancer and T98G human glioblastoma cell lines. Detailed protocols for cell culture, cytotoxicity assays, and apoptosis analysis are provided, along with a summary of expected quantitative data and a visualization of the implicated signaling pathways.

Introduction to this compound

This compound is a cationic antimicrobial peptide originally isolated from the Australian green and golden bell frog, Litoria aurea. It has demonstrated broad-spectrum antimicrobial and anticancer activities.[1][2] Its mechanism of action in cancer cells is primarily attributed to its ability to selectively interact with and disrupt the negatively charged cell membranes of cancerous cells, leading to membrane lysis and the induction of apoptosis.[3][4] this compound and its close analog, Aurein 1.2, have shown potent cytotoxic effects against a variety of cancer cell lines, including MCF-7 and T98G.[1][3]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values of Aurein 1.2 (a closely related peptide often used interchangeably in research) against MCF-7 and T98G cancer cell lines.

Cell LinePeptideIC50 (µM)Citation
T98GAurein 1.2~2[1]
MCF-7Aurein 1.2Marginally better than 26.94 µM*[5]

*Note: A precise IC50 value for Aurein 1.2 on MCF-7 cells was not explicitly found in the surveyed literature. However, a study on Aurein 1.2 analogs reported an IC50 of 26.94 µM on the H838 lung cancer cell line and stated that the activity on MCF-7 cells was "marginally better".[5]

Experimental Protocols

Cell Culture

a. MCF-7 Human Breast Cancer Cells

MCF-7 is an estrogen receptor-positive human breast adenocarcinoma cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension at 125 x g for 5 minutes.

    • Resuspend the cell pellet in fresh culture medium and plate at a desired density.[6][7]

b. T98G Human Glioblastoma Cells

T98G is a human glioblastoma multiforme cell line.

  • Culture Medium: MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin solution.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with PBS.

    • Add 0.25% Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh culture medium and plate at a desired density.[8]

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on MCF-7 and T98G cells.

  • Materials:

    • MCF-7 or T98G cells

    • 96-well plates

    • This compound peptide (lyophilized)

    • Culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without peptide).

    • Incubate for 24-48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.[3][5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

  • Materials:

    • MCF-7 or T98G cells

    • 6-well plates

    • This compound peptide

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and incubate until they reach about 70-80% confluency.

    • Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.

    • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.[6][9][10]

      • Annexin V-negative/PI-negative cells are viable.

      • Annexin V-positive/PI-negative cells are in early apoptosis.

      • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Cancer Cell Line Studies cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture_MCF7 MCF-7 Culture treatment Treat with this compound (Varying Concentrations) culture_MCF7->treatment culture_T98G T98G Culture culture_T98G->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis IC50 Determine IC50 cytotoxicity->IC50 quantify_apoptosis Quantify Apoptotic Cells apoptosis->quantify_apoptosis

Caption: Workflow for studying this compound's effects.

This compound-Induced Apoptotic Signaling Pathway

G This compound-Induced Apoptotic Signaling Pathway Aurein This compound Membrane Cancer Cell Membrane Disruption Aurein->Membrane Direct Interaction Mitochondria Mitochondrial Membrane Disruption Aurein->Mitochondria Internalization Bcl2 Bcl-2 (Anti-apoptotic) Aurein->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Aurein->Bax Upregulates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Bax Inhibits Bax->Mitochondria Promotes Permeabilization Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound apoptotic signaling cascade.

References

Application Notes & Protocols: Methods for Studying Aurein 1.1 Membrane Disruption

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aurein 1.1 is a short, 13-residue antimicrobial peptide (AMP) isolated from the Australian tree frog, Litoria aurea. Like many AMPs, its primary mode of action involves the disruption of microbial cell membranes. Understanding the precise mechanism of this disruption is crucial for the development of new antimicrobial agents. This compound is widely reported to act via a "carpet" mechanism, where the peptide monomers bind to the surface of the lipid bilayer and, upon reaching a critical concentration, cause a detergent-like disintegration of the membrane.[1][2][3][4] This document provides detailed protocols for several key biophysical techniques used to investigate the membrane-disrupting properties of this compound.

Vesicle Leakage Assays (Calcein Leakage)

Application: To quantify the ability of this compound to permeabilize lipid membranes. This is achieved by monitoring the release of a self-quenching fluorescent dye (calcein) from unilamellar vesicles upon peptide-induced membrane disruption.[5][6]

Experimental Workflow: Calcein Leakage Assay

G cluster_prep Vesicle Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Lipid Film (e.g., DMPC/DMPG) prep2 Hydrate with Calcein Buffer prep1->prep2 prep3 Create LUVs (Freeze-thaw & Extrusion) prep2->prep3 prep4 Remove Free Calcein (Size-Exclusion Chromatography) prep3->prep4 assay2 Measure Fluorescence (Ex: 490nm, Em: 520nm) assay1 Incubate LUVs with This compound prep4->assay1 assay1->assay2 assay3 Add Triton X-100 (100% Leakage Control) assay2->assay3 analysis1 Calculate % Leakage assay4 Measure Max Fluorescence assay3->assay4 assay4->analysis1 analysis2 Plot % Leakage vs. Peptide Concentration analysis1->analysis2 G cluster_steps This compound Carpet Mechanism step1 Step 1: Electrostatic Attraction Cationic peptide binds to anionic membrane surface. step2 Step 2: Surface Accumulation Peptides accumulate and cover the bilayer like a 'carpet'. step1->step2 step3 Step 3: Membrane Destabilization At a threshold concentration, peptides disrupt lipid packing. step2->step3 step4 Step 4: Micellization & Lysis Membrane disintegrates into peptide-lipid micelles, causing leakage. step3->step4

References

Application Notes and Protocols for Incorporating Aurein 1.1 into Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the antimicrobial peptide Aurein 1.1 into three distinct drug delivery systems: polymeric nanoparticles, liposomes, and hydrogels. Detailed protocols for formulation, characterization, and in vitro evaluation are provided to facilitate the development of novel therapeutic strategies harnessing the potent antimicrobial and anticancer properties of this compound.

Introduction to this compound

This compound is a 13-amino acid cationic peptide originally isolated from the Australian green and golden bell frog, Litoria aurea. It exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal and anticancer properties. Its mechanism of action primarily involves the disruption of microbial cell membrane integrity. However, like many antimicrobial peptides, its therapeutic potential can be limited by issues such as poor stability in physiological environments and potential cytotoxicity at high concentrations. Encapsulation or incorporation into drug delivery systems can mitigate these drawbacks by protecting the peptide from degradation, enabling controlled release, and potentially improving its therapeutic index.

This compound-Loaded Polymeric Nanoparticles

Polymeric nanoparticles offer a versatile platform for the controlled delivery of peptides like this compound. Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, is a common choice for nanoparticle formulation.

Data Presentation: Physicochemical and Biological Characteristics
ParameterPLGA NanoparticlesReference
Particle Size (nm) 95 ± 23[1]
Polydispersity Index (PDI) 0.08 ± 0.1[1]
Zeta Potential (mV) +8.6 ± 1.8[2]
Encapsulation Efficiency (%) ~87[1]
Drug Loading (%) ~0.44[1]
In Vitro Release Profile Initial burst release followed by sustained release over 72 hours[1]
Antimicrobial Activity (MIC) 8-32 µg/mL against P. aeruginosa and S. aureus[2]
Cytotoxicity Low at MIC concentrations[2]
Stability Improved compared to free peptide[3]
Experimental Protocols

2.2.1. Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)

This protocol is adapted from established methods for encapsulating hydrophilic peptides into PLGA nanoparticles.[4]

Materials:

  • This compound (synthetic, >95% purity)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio, inherent viscosity ~0.5 dL/g)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Primary Emulsion (w/o):

    • Dissolve 10 mg of this compound in 200 µL of deionized water.

    • Dissolve 100 mg of PLGA in 2 mL of DCM.

    • Add the aqueous this compound solution to the PLGA solution.

    • Emulsify the mixture by sonication on an ice bath for 60 seconds (e.g., using a probe sonicator at 40% amplitude). This will form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion (w/o/w):

    • Prepare a 4% (w/v) PVA solution in deionized water.

    • Add the primary emulsion to 10 mL of the 4% PVA solution.

    • Immediately sonicate the mixture on an ice bath for 120 seconds to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Transfer the double emulsion to a beaker containing 50 mL of a 0.5% (w/v) PVA solution.

    • Stir the mixture at room temperature for at least 4 hours on a magnetic stirrer to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension to remove residual PVA and unencapsulated peptide.

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for further analysis or lyophilization. For long-term storage, lyophilize the nanoparticles with a cryoprotectant (e.g., 5% sucrose).

2.2.2. Characterization of this compound-Loaded Nanoparticles

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.

  • Encapsulation Efficiency and Drug Loading:

    • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated peptide.

    • Quantify the amount of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).[5][6]

    • Calculate the encapsulation efficiency (EE) and drug loading (DL) using the following formulas:

      • EE (%) = (Mass of encapsulated this compound / Total mass of this compound used) x 100

      • DL (%) = (Mass of encapsulated this compound / Total mass of nanoparticles) x 100

  • In Vitro Release Study:

    • Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4) in a centrifuge tube.

    • Incubate the suspension at 37°C with gentle shaking.

    • At predetermined time intervals, centrifuge the tube, collect the supernatant, and replace it with fresh release medium.

    • Quantify the amount of this compound in the supernatant using HPLC.

Visualization

Nanoparticle_Fabrication_Workflow cluster_w_o Primary Emulsion (w/o) cluster_w_o_w Secondary Emulsion (w/o/w) cluster_hardening Nanoparticle Hardening cluster_purification Purification Aurein_aq This compound in Water Sonication1 Sonication Aurein_aq->Sonication1 PLGA_dcm PLGA in DCM PLGA_dcm->Sonication1 Sonication2 Sonication Sonication1->Sonication2 PVA_sol PVA Solution PVA_sol->Sonication2 Solvent_Evap Solvent Evaporation Sonication2->Solvent_Evap Centrifugation Centrifugation & Washing Solvent_Evap->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Liposome_Fabrication_Signaling cluster_prep Preparation Lipids Lipids in Organic Solvent Rotovap Rotary Evaporation (Thin Film Formation) Lipids->Rotovap Hydration Hydration with This compound Solution Rotovap->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion (Size Reduction) MLVs->Extrusion ULVs Unilamellar Vesicles (ULVs) Extrusion->ULVs Purification Purification ULVs->Purification Final_Lipo This compound-Loaded Liposomes Purification->Final_Lipo Hydrogel_Formation_Logic Chitosan Chitosan Solution (+ charged) Mixing Mixing Chitosan->Mixing Aurein This compound Aurein->Mixing TPP TPP Solution (- charged) TPP->Mixing Ionic_Gelation Ionic Gelation (Cross-linking) Mixing->Ionic_Gelation Hydrogel This compound-Loaded Chitosan Hydrogel Ionic_Gelation->Hydrogel

References

Troubleshooting & Optimization

improving Aurein 1.1 peptide solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Aurein 1.1 peptide in aqueous solutions.

Understanding this compound Peptide

This compound is an antimicrobial peptide with the following amino acid sequence: Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Ile-NH2.[1][2] Its solubility is influenced by its physicochemical properties, which are determined by its amino acid composition.

Physicochemical Properties of this compound:

PropertyPredicted Value/CharacteristicImpact on Solubility
Amino Acid Sequence GLFDIIKKIAESI-NH2Contains a mix of hydrophobic (Leu, Phe, Ile, Ala) and charged (Asp, Lys, Glu) amino acids, making it amphipathic.
Net Charge at Neutral pH (7.0) 0The presence of two acidic residues (Asp, Glu) and two basic residues (Lys) results in a neutral net charge at physiological pH. Peptides are often least soluble at or near their isoelectric point.[3]
Isoelectric Point (pI) ~7.0 (Estimated)The pH at which the peptide has no net electrical charge. Solubility is expected to be minimal around this pH.
Hydrophobicity HighThe high proportion of hydrophobic residues can lead to aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound peptide not dissolving in water?

A1: this compound has a high proportion of hydrophobic amino acids and a net neutral charge at physiological pH, which can lead to poor solubility in neutral aqueous solutions like water.[3] At its isoelectric point (around pH 7.0), the lack of net charge reduces electrostatic repulsion between peptide molecules, favoring aggregation and precipitation.[3]

Q2: What is the first solvent I should try for dissolving this compound?

A2: Always start with a small amount of sterile, distilled water.[4][5][6][7] If the peptide does not dissolve, do not assume it is insoluble. The pH of the water can be close to the peptide's isoelectric point. The next step should be to try adjusting the pH.

Q3: How does pH affect the solubility of this compound?

A3: Adjusting the pH away from the isoelectric point (pI) will increase the net charge of the peptide, thereby increasing its solubility due to electrostatic repulsion between molecules.[4]

  • Acidic pH (below pI): Adding a small amount of a dilute acid (e.g., 10% acetic acid) will protonate the acidic residues (Aspartic Acid, Glutamic Acid), resulting in a net positive charge and improved solubility.[4]

  • Basic pH (above pI): Adding a small amount of a dilute base (e.g., 0.1 M ammonium bicarbonate) will deprotonate the basic residues (Lysine), resulting in a net negative charge and enhanced solubility.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, for highly hydrophobic peptides like this compound, using a small amount of an organic solvent is a common strategy.[5][6]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are good choices.[4][5]

  • Procedure: First, dissolve the peptide completely in a minimal amount of the organic solvent. Then, slowly add this solution dropwise into your aqueous buffer with constant stirring to prevent precipitation.

  • Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.

Q5: My peptide solution appears cloudy or has visible particles. What should I do?

A5: Cloudiness or visible particles indicate that the peptide is not fully dissolved and may be aggregated. You can try the following:

  • Sonication: Brief periods of sonication can help break up aggregates and enhance dissolution.

  • Gentle Warming: Gently warming the solution can sometimes improve solubility, but avoid excessive heat as it may degrade the peptide.

  • Centrifugation: Before use, it is always recommended to centrifuge your peptide solution to pellet any undissolved material.[5]

Troubleshooting Guide

IssueProbable CauseRecommended Solution(s)
Peptide forms a gel-like substance. The peptide is forming intermolecular hydrogen bonds and aggregating at a high concentration.1. Try to dissolve in a stronger organic solvent like DMSO or DMF first. 2. Use denaturing agents like 6M Guanidine Hydrochloride or 8M Urea for initial solubilization, followed by dilution. Note that these may interfere with downstream applications.
Peptide precipitates when added to buffer. The buffer pH is close to the peptide's pI, or the buffer components are causing the peptide to "salt out".1. Check the pH of your final solution and adjust it to be at least 2 units away from the pI (~7.0). 2. Dissolve the peptide completely in a small amount of organic solvent before slowly adding it to the stirred buffer. 3. Try a different buffer system.
Inconsistent experimental results. Inaccurate peptide concentration due to incomplete solubilization.1. Always ensure your peptide solution is clear before use. 2. Centrifuge the solution to remove any aggregates before determining the concentration.[5] 3. Perform a pilot solubility test with a small amount of peptide to determine the optimal solvent and conditions.

Experimental Protocols

Protocol 1: Stepwise Solubilization of this compound

This protocol provides a systematic approach to dissolving this compound, starting with the mildest conditions.

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to avoid condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Step 1: Water: Add a small volume of sterile, distilled water to the desired final concentration. Vortex briefly. If the solution is not clear, proceed to the next step.

  • Step 2: pH Adjustment (Acidic): Add 10% acetic acid dropwise while vortexing until the peptide dissolves. This will create a net positive charge on the peptide.

  • Step 3: pH Adjustment (Basic): If an acidic pH is not suitable for your experiment, as an alternative to Step 2, add 0.1 M ammonium bicarbonate dropwise to your aqueous suspension until the peptide dissolves. This will create a net negative charge.

  • Step 4: Organic Solvent: If the peptide is still not dissolved, use a minimal amount of DMSO (e.g., 10-20 µL for 1 mg of peptide) to fully dissolve the peptide. Then, slowly add this solution to your desired aqueous buffer while stirring.

  • Final Preparation: Once the peptide is dissolved, it is recommended to filter it through a 0.22 µm filter to remove any remaining micro-aggregates. For storage, aliquot the peptide solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Aurein_1_1_Solubility_Workflow cluster_start Start cluster_aqueous Aqueous Dissolution cluster_ph pH Adjustment cluster_organic Organic Solvent cluster_end Final Steps start Lyophilized this compound water Add Sterile Water start->water dissolved_aq Clear Solution? water->dissolved_aq ph_choice Adjust pH dissolved_aq->ph_choice No end Solubilized Peptide dissolved_aq->end Yes acid Add Dilute Acid (e.g., 10% Acetic Acid) ph_choice->acid base Add Dilute Base (e.g., 0.1M NH4HCO3) ph_choice->base dissolved_ph Clear Solution? acid->dissolved_ph base->dissolved_ph organic Dissolve in min. DMSO/DMF dissolved_ph->organic No dissolved_ph->end Yes dilute Add to Aqueous Buffer organic->dilute dilute->end troubleshoot Further Troubleshooting end->troubleshoot

Caption: Stepwise workflow for solubilizing this compound peptide.

Aurein_1_1_Charge_pH title This compound Net Charge vs. pH pH_scale <-- Lower pH (Acidic) | Isoelectric Point (pI ≈ 7.0) | Higher pH (Basic) --> net_zero Net Zero Charge (Minimal Solubility) net_positive Net Positive Charge (Increased Solubility) net_positive->net_zero pH increases net_negative Net Negative Charge (Increased Solubility) net_zero->net_negative pH increases

Caption: Relationship between pH and the net charge of this compound.

References

overcoming Aurein 1.1 aggregation issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vitro handling and application of the antimicrobial peptide, Aurein 1.1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a 13-amino acid antimicrobial peptide originally isolated from the Southern bell frog, Litoria raniformis.[1] It is known for its activity against Gram-positive bacteria.[1] Like many antimicrobial peptides, it is amphipathic, meaning it has both hydrophobic and hydrophilic regions, which dictates its interaction with cell membranes and its propensity to aggregate in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence GLFDIVKKVVGAL-NH2
Molecular Weight 1447 Da[1]
Theoretical pI 9.75
Net Charge at pH 7 +2
Grand Average of Hydropathicity (GRAVY) 1.162

Note: Theoretical pI and GRAVY index were calculated based on the amino acid sequence.

Q2: Why is my this compound solution cloudy or showing precipitates?

A2: Cloudiness or precipitation is a common sign of peptide aggregation. This compound, being a hydrophobic and amphipathic peptide, has a tendency to self-associate in aqueous solutions to minimize the exposure of its hydrophobic residues to water. This aggregation is highly dependent on factors such as peptide concentration, pH, ionic strength, and temperature. At its isoelectric point (pI ~9.75), the peptide has a net neutral charge, which can lead to maximum aggregation due to reduced electrostatic repulsion.

Q3: How should I dissolve and store this compound to minimize aggregation?

A3: Proper dissolution and storage are critical to maintaining the activity of this compound. Here is a recommended procedure:

  • Initial Dissolution: Due to its hydrophobic nature, it is best to first dissolve the lyophilized this compound powder in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or hexafluoroisopropanol (HFIP).[2][3]

  • Aqueous Dilution: Slowly add the peptide-organic solvent solution dropwise into your desired aqueous buffer while vortexing.[2][4] This should be done to achieve the final desired peptide concentration. Do not add the aqueous buffer directly to the lyophilized powder.

  • Storage: For long-term storage, it is recommended to store the peptide as a lyophilized powder at -20°C or -80°C. If you need to store it in solution, prepare aliquots of a high-concentration stock in an appropriate organic solvent and store them at -80°C to minimize freeze-thaw cycles.

Q4: What is the proposed mechanism of action for this compound, and how does aggregation affect it?

A4: The mechanism of action for the closely related peptide, Aurein 1.2, is proposed to be the "carpet model".[5][6] In this model, the peptide monomers bind to the surface of the bacterial membrane. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to cell lysis.[5][6] Excessive aggregation in solution can be detrimental to its antimicrobial activity, as it may prevent the peptide monomers from reaching and interacting with the bacterial membrane.[2]

Troubleshooting Guides

Issue 1: Low or Inconsistent Antimicrobial Activity

Potential Cause Troubleshooting Step
Peptide Aggregation 1. Confirm that the peptide is fully dissolved and the solution is clear before use. 2. Prepare fresh solutions of this compound for each experiment. 3. Consider using a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your assay buffer, but first, verify its compatibility with your experimental system.
Incorrect Buffer Conditions 1. The activity of many antimicrobial peptides is sensitive to pH and ionic strength.[7][8] Since this compound is cationic, its binding to negatively charged bacterial membranes can be inhibited by high salt concentrations due to charge shielding.[8] 2. Test the peptide's activity in buffers with varying ionic strengths (e.g., 50 mM, 100 mM, 150 mM NaCl). 3. Ensure the pH of your buffer is not close to the peptide's pI of ~9.75, as this can promote aggregation. A buffer with a pH of 7.0-7.4 is a good starting point.
Peptide Degradation 1. Ensure proper storage of the lyophilized powder and stock solutions. 2. Avoid repeated freeze-thaw cycles.

Issue 2: Difficulty in Obtaining Reproducible Biophysical Data (e.g., Circular Dichroism)

Potential Cause Troubleshooting Step
Aggregation Affecting Spectra 1. Centrifuge your peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes before analysis to remove any pre-existing aggregates. 2. Perform measurements at multiple peptide concentrations to check for concentration-dependent effects, which can be indicative of aggregation. 3. For Circular Dichroism (CD) spectroscopy, a change in the spectra over time can indicate aggregation.[9]
Inappropriate Solvent for Structural Studies 1. Aurein peptides are typically unstructured in aqueous solutions and adopt an alpha-helical conformation in the presence of membranes or membrane-mimicking environments (e.g., SDS micelles, TFE, or lipid vesicles).[10] 2. For structural analysis by CD, consider using a co-solvent like trifluoroethanol (TFE) or preparing your sample in the presence of liposomes to induce the folded, active conformation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the lyophilized this compound peptide to room temperature before opening the vial.

  • Add a small volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Gently vortex to ensure the peptide is fully dissolved.

  • For working solutions, slowly add the DMSO stock solution to your desired sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the final concentration.

  • It is advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.[11]

Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a common method to detect the formation of amyloid-like aggregates, which are rich in β-sheet structures.

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in sterile water and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare your this compound solution at the desired concentration in the buffer of choice (e.g., PBS, pH 7.4).

  • Assay Procedure:

    • In a 96-well black plate, add this compound solution to the desired final concentration.

    • Add ThT to a final concentration of 10-20 µM.[12][13]

    • Incubate the plate at 37°C with intermittent shaking in a plate reader.

    • Monitor the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm over time.[13][14] An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting lyophilized Lyophilized This compound dmso DMSO Stock (10 mg/mL) lyophilized->dmso Dissolve working Working Solution (in buffer) dmso->working Dilute assay Antimicrobial or Biophysical Assay working->assay check_agg Aggregation? assay->check_agg adjust_buffer Adjust Buffer (pH, Salt) check_agg->adjust_buffer Yes modify_protocol Modify Dissolution Protocol check_agg->modify_protocol Yes aggregation_logic cluster_factors Influencing Factors cluster_outcomes Potential Outcomes start This compound in Aqueous Solution agg Aggregation start->agg soluble Soluble Monomers (Active Form) start->soluble conc High Concentration conc->agg ph_pi pH near pI (~9.75) ph_pi->agg salt High Ionic Strength salt->agg reduced_act Reduced Activity agg->reduced_act

References

Aurein 1.1 Antimicrobial Efficacy Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the antimicrobial efficacy of the peptide Aurein 1.1. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 13-amino acid antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog, Litoria aurea.[1] It exhibits broad-spectrum activity, particularly against Gram-positive bacteria.[2][3] Its primary mechanism of action is the "carpet model," where the peptide accumulates on the surface of the bacterial membrane.[4][5][6] Once a threshold concentration is reached, it disrupts the membrane integrity in a detergent-like manner, leading to cell lysis.[4][5]

Q2: What are the most common strategies to enhance the antimicrobial efficacy of this compound?

The most common strategies to enhance the antimicrobial efficacy of this compound include:

  • Amino Acid Substitution: Replacing specific amino acids to increase the peptide's net positive charge or hydrophobicity can improve its interaction with bacterial membranes.[2][3][6]

  • Combination Therapy: Using this compound in conjunction with conventional antibiotics can result in synergistic effects, lowering the required effective dose of both agents.[7][8][9]

  • Antimicrobial Photodynamic Therapy (aPDT): Combining this compound with a photosensitizer can enhance bacterial killing upon light activation.[10][11]

  • Peptide Modification: Introducing cell-penetrating regions or dimerization can also modulate its activity.[12]

Q3: How does increasing the positive charge of this compound affect its activity?

Increasing the net positive charge of this compound, typically by substituting neutral or acidic amino acids with cationic residues like lysine (K) or ornithine (Orn), generally enhances its antimicrobial activity.[3][6] This is because bacterial membranes are typically negatively charged, and a higher positive charge on the peptide leads to stronger electrostatic attraction and binding to the bacterial surface. However, excessive positive charge can sometimes lead to increased cytotoxicity towards host cells.[6]

Q4: Is this compound effective against biofilms?

Some analogs of this compound have shown activity against bacterial biofilms, both in preventing their formation and eradicating established biofilms.[12] Modifications that enhance the peptide's antimicrobial activity often also improve its anti-biofilm properties.

Troubleshooting Guides

This section addresses common issues that may arise during experiments aimed at enhancing the antimicrobial efficacy of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No or low antimicrobial activity of synthesized this compound or its analogs. 1. Incorrect peptide synthesis: Errors in the amino acid sequence, incomplete coupling, or issues with cleavage and deprotection.[9] 2. Low peptide purity: Contamination with byproducts from synthesis. 3. Peptide aggregation: The peptide may aggregate in the experimental buffer, reducing its effective concentration.[13] 4. Inappropriate assay conditions: The chosen buffer, pH, or salt concentration may inhibit peptide activity.1. Verify peptide sequence and purity: Use mass spectrometry and HPLC to confirm the correct molecular weight and purity of the synthesized peptide.[2] 2. Optimize peptide solubility: Test different buffer systems. Some peptides may require a small amount of a co-solvent like DMSO. 3. Check for aggregation: Use techniques like dynamic light scattering or circular dichroism to assess the peptide's aggregation state in the assay buffer.[13] 4. Review assay protocol: Ensure that the experimental conditions are optimal for AMP activity. For instance, high salt concentrations can sometimes screen the electrostatic interactions necessary for peptide binding to bacterial membranes.
High variability in Minimum Inhibitory Concentration (MIC) results. 1. Inconsistent bacterial inoculum: Variation in the starting concentration of bacteria.[14] 2. Peptide sticking to plasticware: Cationic peptides can adhere to the surface of standard polystyrene microplates.[15] 3. Inaccurate serial dilutions: Errors in preparing the peptide concentration gradient.1. Standardize inoculum preparation: Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., OD600) before dilution.[14] 2. Use low-binding plates: Employ polypropylene or other low-protein-binding microplates for the assay.[15] 3. Careful dilution technique: Use calibrated pipettes and ensure thorough mixing at each dilution step.
High cytotoxicity observed in mammalian cell assays. 1. Peptide concentration is too high: The concentrations effective against bacteria are also toxic to mammalian cells. 2. Non-specific membrane disruption: The peptide analog may have high hydrophobicity, leading to lysis of both bacterial and mammalian cell membranes.1. Determine the therapeutic index: Calculate the ratio of the cytotoxic concentration to the antimicrobial concentration. Aim for analogs with a high therapeutic index. 2. Modify the peptide sequence: Reduce hydrophobicity or optimize the balance between cationic and hydrophobic residues to improve selectivity for bacterial membranes.
Synergy with antibiotics is not observed in checkerboard assays. 1. Inappropriate antibiotic partner: The mechanism of action of the chosen antibiotic may not be complementary to that of this compound.[7] 2. Suboptimal concentration ranges: The tested concentrations of the peptide and antibiotic may not fall within the synergistic range.1. Select antibiotics with different mechanisms: this compound disrupts the membrane, so pairing it with antibiotics that target intracellular processes (e.g., protein or DNA synthesis) is a good strategy.[7] Synergy has been reported with clarithromycin and minocycline.[7][9] 2. Expand the concentration ranges: Test a broader range of concentrations for both this compound and the antibiotic in the checkerboard assay.

Quantitative Data Summary

The following tables summarize the antimicrobial and cytotoxic activities of this compound and some of its analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against various bacterial strains.

PeptideSequenceModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
This compound GLFDIIKKIAESF-NH₂Wild-type8 - 16256[2][5]
Aurein M2 GLFKIIKKIKKSF-NH₂D4K, E11K416[3]
Aurein M3 GLFKIIKKIWKSF-NH₂A10W, D4K, E11K416[3]
EH [Orn]⁸ GLFDIIK(Orn)IAESF-NH₂K8Orn80 (vs B. subtilis)>320[2]
KLA-2 GLFDIIKKLAKLA ESF-NH₂Insertion of KLA416[12]
IK-3 GLFDIIKKIIKKIIKKI -NH₂Insertion of IIKK432[12]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Analogs.

PeptideS. aureus MBC (µg/mL)E. faecalis MBC (µg/mL)Reference
This compound 1632[16]
EH [Orn]⁸ 320 (vs B. subtilis)Not Reported[2]

Table 3: Cytotoxicity Data for this compound and Analogs.

PeptideCell LineAssayIC₅₀ (µM)Reference
This compound (Aur) SW480MTT>10[4]
R5-Aur SW480MTT~10[4]
R5-Aurm SW480MTT<10[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[5][14]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • This compound or analog, stock solution of known concentration

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[15]

  • Spectrophotometer

  • Plate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to an OD₆₀₀ of 0.08-0.1 (corresponds to ~1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Prepare Peptide Dilutions:

    • Prepare a series of two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in separate tubes. The concentrations should be 10 times the final desired concentrations.[15]

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the 5 x 10⁵ CFU/mL bacterial suspension to each well.

    • Add 11 µL of each 10x peptide dilution to the corresponding wells.

    • Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the absorbance at 600 nm with a plate reader.[14]

Protocol 2: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of this compound and its analogs on the viability of mammalian cells.[4][17][18]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well tissue culture plates

  • This compound or analog, stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in serum-free medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the desired peptide concentrations.

    • Include untreated cells as a control.

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Overnight Bacterial Culture inoculation Inoculate 96-well Plate bacterial_culture->inoculation peptide_dilution Serial Peptide Dilutions peptide_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_plate Read Plate (Visually or Spectrophotometrically) incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

aurein_mechanism_of_action cluster_peptide This compound Peptide cluster_membrane Bacterial Cell Membrane cluster_lysis Cell Lysis peptide This compound membrane Outer Leaflet (Negatively Charged) Inner Leaflet peptide->membrane:head 1. Electrostatic Attraction & Accumulation (Carpet Model) lysis Membrane Disruption & Cell Lysis membrane:head->lysis 2. Threshold Concentration Reached

Caption: Mechanism of Action of this compound (Carpet Model).

troubleshooting_logic cluster_checks Troubleshooting Checks start Experiment Start issue Unexpected Result (e.g., No Activity) start->issue check_peptide Verify Peptide Purity & Concentration issue->check_peptide Is peptide integrity confirmed? check_assay Check Assay Conditions (Buffer, Plate Type) issue->check_assay Are assay conditions optimal? check_inoculum Standardize Bacterial Inoculum issue->check_inoculum Is the inoculum consistent? solution Implement Solution & Repeat check_peptide->solution check_assay->solution check_inoculum->solution

Caption: Logical Flow for Troubleshooting this compound Experiments.

References

Technical Support Center: Enhancing the Anticancer Activity of Aurein 1.2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the anticancer activity of the peptide Aurein 1.2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Aurein 1.2 and what is its native anticancer activity?

Aurein 1.2 is a 13-amino acid cationic antimicrobial peptide originally isolated from the Australian Southern bell frog, Litoria aurea and Litoria raniformis. Its sequence is GLFDIIKKIAESF-NH2.[1][2] It exhibits broad-spectrum antimicrobial and moderate anticancer properties.[1] Its mechanism of action primarily involves disrupting the cancer cell membrane, which is rich in anionic phospholipids like phosphatidylserine, leading to membrane permeabilization and subsequent apoptosis.[3]

Q2: Why is my wild-type Aurein 1.2 showing low efficacy against my cancer cell line of interest?

The moderate anticancer activity of wild-type Aurein 1.2 can be a limiting factor.[1] Several factors could contribute to low observed efficacy in your experiments:

  • Cell Line Specificity: The susceptibility of cancer cells to Aurein 1.2 can vary significantly between different cell lines due to variations in membrane lipid composition and fluidity.[3]

  • Peptide Stability: Peptides can be susceptible to degradation by proteases present in cell culture media.

  • Experimental Conditions: Suboptimal peptide concentration, incubation time, or issues with the viability assay can all lead to an underestimation of its activity.

Q3: What are the primary strategies to increase the anticancer activity of Aurein 1.2?

Several key strategies have been successfully employed to enhance the anticancer potency of Aurein 1.2:

  • Amino Acid Substitution: Modifying the peptide's primary sequence to increase its net positive charge and hydrophobicity can enhance its interaction with negatively charged cancer cell membranes.[3]

  • Fusion with Cell-Penetrating Peptides (CPPs): Attaching a CPP, such as a polyarginine tail, can improve the peptide's cellular uptake.[3]

  • Combination Therapy: Using Aurein 1.2 in synergy with conventional chemotherapeutic agents can lead to enhanced cancer cell killing at lower doses of each agent.

  • Nanoparticle Formulation: Encapsulating Aurein 1.2 in nanoparticles can protect it from degradation, improve its solubility, and facilitate targeted delivery to tumor sites.[4]

Troubleshooting Guides

Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)
Issue Potential Cause(s) Recommended Solution(s)
Low Peptide Yield - Incomplete coupling reactions.- Aggregation of the growing peptide chain, especially with hydrophobic sequences.[5]- Steric hindrance from bulky amino acids (e.g., Arginine).[6]- Increase the concentration of amino acids and coupling reagents.[6]- Perform "double coupling" for difficult residues (e.g., Proline, Arginine, or repeating amino acids).[6]- Use a more suitable solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) to improve solvation.[5]- Incorporate pseudoproline dipeptides to disrupt secondary structure formation.[7]
Low Peptide Purity (Presence of deletion or truncated sequences) - Incomplete Fmoc-deprotection.- Inefficient coupling steps.- Monitor deprotection steps to ensure completion.[8]- Optimize coupling times and reagents.[5]- After synthesis, purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]
Peptide Aggregation during Synthesis - High hydrophobicity of the peptide sequence.[5]- Use specialized resins like PEG-based resins.[5]- Synthesize at a higher temperature to disrupt secondary structures.- Incorporate solubilizing tags or linkers.[7]
Cell Viability Assays (e.g., MTT Assay)
Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates.[10]- Ensure the cell suspension is homogenous before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.[10]
Absorbance Readings are Too Low - Insufficient cell number.- Incubation time with MTT reagent is too short.- Cells are not proliferating correctly.- Optimize cell seeding density to be within the linear range of the assay.- Increase incubation time with the MTT reagent (can be up to 4 hours or longer for some cell lines).- Ensure optimal cell culture conditions (media, CO2, temperature).
Absorbance Increases with Higher Peptide Concentration - The peptide may be interfering with the MTT assay chemistry (e.g., chemically reducing the MTT reagent).[11]- The peptide may be inducing a stress response that increases cellular metabolic activity at sub-lethal concentrations.[11]- Run a control with the peptide in cell-free media with the MTT reagent to check for chemical interference.[11]- Visually inspect cells under a microscope for signs of cytotoxicity.- Consider using an alternative viability assay (e.g., neutral red uptake or LDH release assay).[11]

Strategies to Enhance Anticancer Activity: Data and Protocols

Strategy 1: Amino Acid Substitution

Modifying the amino acid sequence of Aurein 1.2 can significantly enhance its anticancer activity and selectivity. A common approach is to replace the lysine (Lys) residues at positions 7 and 8 with non-proteinogenic amino acids like Ornithine (Orn) or Diaminobutyric acid (Dab) to alter the peptide's charge and hydrophobicity.

PeptideSequenceMCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)MCF-12F (Normal Breast) IC50 (µM)Selectivity Index (SI) for MCF-7
Aurein 1.2 GLFDIIKK IAESF-NH2>125>125122.84<0.98
EH [Orn]⁸ GLFDIIKOrn IAESF-NH244.3891.1375.621.70
EH [Dab]⁷,⁸ GLFDIIDabDab IAESF-NH2123.63>125167.931.36
EH [Dab]⁸ GLFDIIKDab IAESF-NH267.21114.3793.941.40
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. Data sourced from[12].

This protocol outlines the manual synthesis of Aurein 1.2 and its analogs using the standard Fmoc/tBu strategy.

  • Resin Preparation:

    • Start with a Rink Amide resin to obtain a C-terminally amidated peptide.[9][13]

    • Swell the resin in Dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.[14]

  • Amino Acid Coupling Cycle (repeated for each amino acid):

    • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.[9] Wash the resin thoroughly with DMF.

    • Coupling: Activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent like DIC (N,N'-Diisopropylcarbodiimide) and an additive like Oxyma Pure (1:1:1 ratio) in DMF.[9] Add this solution to the resin and allow it to react for 1-2 hours.

    • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

    • Monitor the completion of the coupling reaction using a Kaiser test.

  • Cleavage and Deprotection:

    • Once the sequence is complete, wash the peptide-resin with dichloromethane (DCM) and dry it.

    • Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers like water and Triisopropylsilane (TIS) (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v) for 1-2 hours.[9]

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether and lyophilize it.[9]

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]

    • Confirm the identity and purity of the final product using mass spectrometry.[1]

spss_workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple next Fmoc-Amino Acid wash1->couple wash2 Wash with DMF couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Incomplete loop_end Last Amino Acid? kaiser->loop_end Complete loop_end->deprotect No cleave Cleave from Resin (TFA Cocktail) loop_end->cleave Yes purify Purify by RP-HPLC cleave->purify end Lyophilized Pure Peptide purify->end

Fig. 1: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Strategy 2: Fusion with Cell-Penetrating Peptides (CPPs)

Attaching a CPP can significantly improve the internalization of Aurein 1.2 into cancer cells, thereby increasing its access to intracellular targets and enhancing its cytotoxic effects.

PeptideSequenceSW480 (Colon Cancer) Viability (%)HT29 (Colon Cancer) Viability (%)HUVEC (Normal) Viability (%)
Aurein 1.2 (Aur) GLFDIIKKIAESF~55%~65%~85%
R5-Aur RRRRR -GLFDIIKKIAESF~30%~40%~80%
*Cell viability measured by MTT assay after treatment with 10 µM peptide. Lower percentage indicates higher anticancer activity. Data is estimated from graphical representations in[3].

This protocol is for determining the cytotoxic effect of peptides on cancer cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in serum-free culture medium.

    • Remove the old medium from the wells and add 100 µL of the peptide solutions. Include untreated cells as a negative control and a known chemotherapy drug as a positive control.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Incubate in the dark at room temperature for at least 2 hours, shaking gently.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

cpp_mechanism cpp_peptide R5-Aurein 1.2 (Cationic Peptide) membrane membrane cpp_peptide->membrane Electrostatic Interaction endosome endosome membrane->endosome Endocytosis

Fig. 3: Isobologram for synergy assessment.

References

Technical Support Center: Stabilizing Aurein 1.1 Peptide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of the Aurein 1.1 peptide for long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage method for this compound peptide to ensure long-term stability?

For long-term stability, it is highly recommended to store this compound in its lyophilized (powder) form.[1][2][3][4] Lyophilization removes water, which significantly slows down degradation processes like hydrolysis.[3]

Q2: At what temperature should lyophilized this compound be stored?

Lyophilized this compound should be stored in a freezer at or below -20°C for long-term storage, with -80°C being preferable for maximum stability over several years.[1][2][5][6][7][8] For short-term storage (a few weeks to months), refrigeration at 4°C is generally acceptable.[2][4] Avoid using frost-free freezers due to temperature fluctuations during defrost cycles, which can degrade the peptide.[2][9]

Q3: How should I handle lyophilized this compound upon receiving it?

Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[1][4][6] This prevents condensation from forming on the peptide, as it can be hygroscopic (readily absorbs moisture from the air).[1][4][7] Moisture can significantly reduce the long-term stability of the peptide.[6]

Q4: What are the best practices for storing this compound once it is in solution?

The shelf-life of peptides in solution is very limited.[7] If storage in solution is unavoidable, it is recommended to:

  • Use sterile buffers at a pH of 5-6.[6][7]

  • Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[2][6][7]

  • Store the aliquots at -20°C or, preferably, -80°C.[6][7]

  • For maximum stability, consider re-lyophilizing any unused peptide solution.[9]

Q5: Which amino acids in a peptide sequence are more susceptible to degradation?

Peptides containing Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are more prone to degradation through oxidation, deamidation, and hydrolysis.[4][6][7] this compound has the sequence GLFDIVKKVVGALGSL-NH2. It does not contain the most susceptible amino acids, which contributes to its relative stability.

Troubleshooting Guide

Issue 1: Loss of Antimicrobial Activity

Possible Cause:

  • Improper Storage: Storing the peptide in solution at room temperature or for extended periods, even when refrigerated, can lead to degradation.

  • Repeated Freeze-Thaw Cycles: Aliquoting the peptide solution is crucial to avoid the damaging effects of repeated freezing and thawing.[2][6][7]

  • Oxidation: Exposure to air can lead to oxidation, especially for susceptible amino acid residues. While this compound lacks the most sensitive residues, prolonged exposure should still be minimized.[2]

  • pH Shifts: The stability of peptides is often pH-dependent. Using a buffer outside the optimal range can accelerate degradation.

Solutions:

  • Verify Storage Conditions: Ensure the peptide is stored as a lyophilized powder at -20°C or -80°C.

  • Aliquot Solutions: If working with solutions, prepare and store single-use aliquots.

  • Use Inert Gas: For long-term storage of lyophilized powder, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.[2][6]

  • Buffer Selection: Use sterile buffers in the recommended pH range of 5-6 for reconstitution.[6][7]

Issue 2: Peptide Aggregation

Possible Cause:

  • High Concentration: Storing the peptide at a very high concentration in solution can promote self-assembly and aggregation.[10]

  • Hydrophobic Interactions: The hydrophobic residues in this compound can contribute to aggregation, especially in aqueous solutions.

  • pH and Ionic Strength: The pH and salt concentration of the solution can influence the charge and conformation of the peptide, affecting its propensity to aggregate.

Solutions:

  • Optimize Concentration: Determine the lowest effective concentration for your experiments to minimize aggregation during storage.

  • Formulation Additives: Consider the use of excipients that can reduce aggregation. For some peptides, amino acids like arginine and glycine have been shown to be effective.[10]

  • Solubility Testing: Before preparing a large batch of solution, perform small-scale solubility tests in different buffers to find the optimal conditions.

Quantitative Data Summary

While specific quantitative long-term stability data for this compound is not extensively available in public literature, the following table summarizes general stability expectations for antimicrobial peptides based on storage conditions.

Storage ConditionFormExpected Stability
-80°CLyophilized PowderSeveral years
-20°CLyophilized PowderUp to several years
4°CLyophilized PowderSeveral weeks to months
Room TemperatureLyophilized PowderA few days to weeks
-20°C / -80°CSolution (aliquots)Weeks to a few months (sequence dependent)
4°CSolutionUp to one week
Room TemperatureSolutionNot recommended; significant degradation can occur within hours to days

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of intact this compound over time under different storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer systems (e.g., phosphate-buffered saline at pH 5.0, 7.4, and 8.0).

    • Dispense aliquots into separate sterile vials for each time point and storage condition (e.g., 4°C, 25°C, 40°C).

  • HPLC Analysis:

    • At each designated time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.

    • Analyze the sample using a reverse-phase HPLC (RP-HPLC) system with a C18 column.[11]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

    • Detection: Monitor the peptide elution at a wavelength of 214 nm or 220 nm.

    • Quantification: The peak area of the intact this compound is integrated. The percentage of remaining peptide is calculated relative to the initial time point (T=0).

Protocol 2: Characterization of Degradation Products using Mass Spectrometry (MS)

Objective: To identify the mass of potential degradation products of this compound.

Methodology:

  • Forced Degradation:

    • To generate detectable degradation products, subject this compound solutions to stress conditions such as acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) environments.[12]

    • Incubate the stressed samples for a defined period (e.g., 24 hours) at an elevated temperature (e.g., 40°C).

  • LC-MS Analysis:

    • Analyze the stressed samples using a liquid chromatography system coupled to a mass spectrometer (LC-MS).

    • The LC method can be similar to the one described in Protocol 1 to separate the degradation products from the parent peptide.

    • The mass spectrometer will determine the mass-to-charge ratio (m/z) of the eluting peaks.

    • Data Analysis: Compare the masses of the new peaks to the mass of the intact this compound to identify potential modifications such as deamidation (+1 Da) or oxidation (+16 Da).

Protocol 3: Assessing Secondary Structure Stability using Circular Dichroism (CD) Spectroscopy

Objective: To evaluate the impact of storage conditions on the secondary structure (e.g., α-helix content) of this compound.

Methodology:

  • Sample Preparation:

    • Prepare fresh solutions of this compound in the desired buffer.

    • Prepare aged samples from different storage conditions.

  • CD Spectroscopy:

    • Acquire CD spectra in the far-UV region (typically 190-250 nm).[13]

    • The characteristic negative bands at approximately 208 nm and 222 nm indicate α-helical content.

  • Data Analysis:

    • Compare the CD spectra of the aged samples to the fresh sample. A decrease in the intensity of the helical signature bands suggests a loss of secondary structure, which can correlate with a loss of biological activity.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_results Data Evaluation A Lyophilized This compound B Reconstitution in Buffer A->B C Aliquoting B->C D T = -20°C C->D Time Points E T = 4°C C->E Time Points F T = 25°C C->F Time Points G HPLC (Purity) D->G H LC-MS (Degradation Products) D->H I CD Spectroscopy (Secondary Structure) D->I E->G E->H E->I F->G F->H F->I J Determine Shelf-Life G->J H->J I->J Peptide_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Resulting Products A Intact this compound Peptide B Hydrolysis A->B Water C Oxidation A->C Oxygen D Deamidation A->D pH, Temperature E Aggregation A->E Concentration, Hydrophobicity F Peptide Fragments B->F G Oxidized Peptide C->G H Modified Peptide (+1 Da) D->H I Inactive Aggregates E->I

References

Technical Support Center: Optimizing Aurein 1.2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when minimizing the hemolytic activity of Aurein 1.2 derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: My new Aurein 1.2 derivative shows high antimicrobial activity but is also highly hemolytic. What is the likely cause and how can I fix it?

A: High hemolytic activity is often directly correlated with increased hydrophobicity. While a certain level of hydrophobicity is essential for antimicrobial action, excessive hydrophobicity can lead to non-specific disruption of eukaryotic cell membranes, such as red blood cells.[1]

Troubleshooting Steps:

  • Analyze the Hydrophobicity of Your Derivative: Compare the overall hydrophobicity of your derivative to the parent Aurein 1.2 peptide. Amino acid substitutions can significantly alter this property. For example, replacing less hydrophobic residues with more hydrophobic ones (e.g., Alanine to Leucine) can increase hemolytic activity.[1]

  • Modify the Hydrophobic Face: The distribution of hydrophobic residues is critical. The non-polar face of the α-helix is responsible for insertion into the lipid bilayer. Consider substituting highly hydrophobic amino acids on this face with less hydrophobic ones. Alanine scanning can be a useful technique to identify residues that contribute significantly to hemolysis without compromising too much antimicrobial activity.[2][3][4]

  • Optimize Cationic Charge: Increasing the net positive charge can enhance antimicrobial activity by promoting interaction with negatively charged bacterial membranes. However, an excessively high positive charge can also contribute to hemolysis.[5] The key is to find a balance. Sometimes, strategic placement of cationic residues can improve selectivity.

Q2: I've tried reducing hydrophobicity, but now my peptide has lost most of its antimicrobial activity. How can I regain activity while keeping hemolysis low?

A: There is an optimal window for hydrophobicity to maintain high antimicrobial activity.[1] A significant decrease in hydrophobicity can weaken the peptide's ability to interact with and disrupt bacterial membranes.

Troubleshooting Steps:

  • Fine-Tune Hydrophobicity: Instead of making drastic changes, try more subtle modifications. For instance, substitute a hydrophobic amino acid with another of slightly lower hydrophobicity.

  • Increase the Net Positive Charge: A higher positive charge can sometimes compensate for reduced hydrophobicity by enhancing the initial electrostatic attraction to the negatively charged bacterial cell wall.[6] Consider substituting neutral or acidic residues with cationic residues like Lysine (Lys) or Arginine (Arg). For example, replacing Aspartic acid (D) and Glutamic acid (E) in Aurein 1.2 with Lysine has been shown to improve selectivity.[6][7]

  • Introduce Non-Proteinogenic Amino Acids: Incorporating non-standard amino acids can sometimes improve the therapeutic index. For instance, replacing Lysine with Ornithine (Orn) or Diaminobutyric acid (Dab) has been explored to modulate activity and toxicity.[8]

Q3: My peptide appears to be aggregating in solution, leading to inconsistent results in my hemolysis and antimicrobial assays. What can I do?

A: Peptide aggregation can be influenced by hydrophobicity and the experimental conditions. Highly hydrophobic peptides have a greater tendency to self-associate in aqueous environments.

Troubleshooting Steps:

  • Review Peptide Sequence: High hydrophobicity is a major driver of aggregation. Re-evaluate the amino acid composition to reduce overall hydrophobicity if possible.

  • Optimize Peptide Stock Preparation: Ensure your peptide is fully dissolved in an appropriate solvent (e.g., sterile water, PBS, or a small amount of DMSO for highly hydrophobic peptides) before further dilution into your assay medium.

  • Control Experimental Conditions: Factors like pH, ionic strength, and temperature can influence aggregation. Ensure these are consistent across your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Aurein 1.2 and its derivatives?

A: Aurein 1.2 is believed to act via a "carpet-like" mechanism.[9][10] In this model, the peptide monomers first bind to the surface of the bacterial membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to cell lysis. This is different from pore-forming mechanisms where peptides insert themselves into the membrane to create channels.

Q2: How does the net charge of an Aurein 1.2 derivative affect its hemolytic activity?

A: The net positive charge is a key determinant of both antimicrobial and hemolytic activity. A higher positive charge generally increases the peptide's affinity for the negatively charged components of bacterial membranes, enhancing its antimicrobial effect.[6] However, beyond a certain point, a very high positive charge can also increase interaction with the zwitterionic membranes of eukaryotic cells, leading to higher hemolytic activity.[5] Therefore, optimizing the net charge is crucial for improving the therapeutic index.

Q3: What is the role of amphipathicity in the function of Aurein 1.2 derivatives?

A: Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is critical for the function of α-helical antimicrobial peptides like Aurein 1.2. The hydrophilic face, rich in charged residues, interacts with the aqueous environment and the polar head groups of the lipid bilayer. The hydrophobic face interacts with the non-polar acyl chains of the membrane lipids, leading to membrane disruption. An optimal amphipathic structure is necessary for potent antimicrobial activity with minimal hemolysis.

Q4: Are there any specific amino acid substitutions in Aurein 1.2 that have been shown to reduce hemolytic activity?

A: Yes, several studies have identified substitutions that can decrease hemolysis while maintaining or even improving antimicrobial activity.

  • Replacing acidic residues: Substituting the negatively charged Aspartic acid (D) at position 4 and Glutamic acid (E) at position 11 with the positively charged Lysine (K) has been shown to increase the net positive charge and improve selectivity.[6][7]

  • Alanine scanning: Replacing individual amino acids with Alanine can help identify residues critical for hemolytic activity. For example, substituting certain hydrophobic residues with Alanine can reduce hemolysis.[2][3][4]

  • Introducing non-proteinogenic amino acids: The substitution of Lysine at positions 7 and 8 with Diaminobutyric acid (Dab) or Diaminopropionic acid (Dap) has been associated with lower cytotoxicity compared to the parent peptide.[8]

Quantitative Data Summary

The following tables summarize the antimicrobial and hemolytic activities of various Aurein 1.2 derivatives from published studies.

Table 1: Alanine Scan of Aurein 1.2

PeptideSequenceMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliHemolytic Activity (%) at 100 µg/mL
Aurein 1.2GLFDIIKKIAESF-NH₂16128~20%
G1AALFDIIKKIAESF-NH₂32>128~15%
L2AGAFDIIKKIAESF-NH₂64>128~10%
F3AGLADIIKKIAESF-NH₂32128~18%
D4AGLFAIIKKIAESF-NH₂464~25%
I5AGLFDAIKKIAESF-NH₂64>128~5%
I6AGLFDIKKIAESF-NH₂128>128<5%
K7AGLFDIIAKIAESF-NH₂64>128<5%
K8AGLFDIIKAIAESF-NH₂32128~40%
I9AGLFDIIKKAAESF-NH₂128>128<5%
A10GGLFDIIKKIGESF-NH₂16128~20%
E11AGLFDIIKKIASF-NH₂864~15%
S12AGLFDIIKKIAEAF-NH₂16128~18%
F13AGLFDIIKKIAESA-NH₂32>128~10%

Data compiled and adapted from Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2.[2][3][4]

Table 2: Derivatives with Modified Charge and Hydrophobicity

PeptideSequenceNet ChargeMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliHC₅₀ (μM)
Aurein 1.2GLFDIIKKIAESF-NH₂+18-32128~30
Aurein M2GLFKIIKKIAKSF-NH₂+5416>100
Aurein M3GLFKIIKKI W KSF-NH₂+548~50
IK-1GLFDIIKKIIKK-AESF-NH₂+5416<10
KLA-2GLFDIIKKKLA KLAESF-NH₂+528~50

Data compiled and adapted from multiple sources.[6][7][11][12] HC₅₀ is the concentration of peptide that causes 50% hemolysis.

Experimental Protocols

Below are detailed methodologies for key experiments.

Hemolytic Activity Assay

This protocol is used to determine the concentration of a peptide that causes lysis of red blood cells (RBCs).

Materials:

  • Freshly drawn red blood cells (e.g., human, horse, or rabbit)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Peptide stock solution of known concentration

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare Red Blood Cells:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and buffy coat.

    • Wash the pelleted RBCs three times with cold PBS, centrifuging and aspirating the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • Add 100 µL of PBS to each well of a 96-well plate.

    • Add 100 µL of the peptide stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Prepare a negative control (100 µL PBS) and a positive control (100 µL of 1% Triton X-100).

    • Add 100 µL of the 2% RBC suspension to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Plot the percentage of hemolysis against the peptide concentration to determine the HC₅₀ value (the concentration causing 50% hemolysis).

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Peptide stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into broth and grow overnight at 37°C.

    • Dilute the overnight culture in fresh broth to an optical density (OD₆₀₀) of approximately 0.01 (which corresponds to ~1 x 10⁶ CFU/mL).

  • Assay Setup:

    • Add 50 µL of sterile broth to each well of a 96-well plate.

    • Add 50 µL of the peptide stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control for growth (bacteria and broth, no peptide) and a negative control (broth only).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity or by measuring the OD₆₀₀. The MIC is the lowest peptide concentration in which no visible growth is observed.

Visualizations

Logical Workflow for Designing Aurein 1.2 Derivatives with Minimized Hemolytic Activity

Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Analysis & Optimization start Identify Parent Peptide (Aurein 1.2) design Design Derivatives (e.g., Ala-scan, charge/hydrophobicity modification) start->design synthesis Peptide Synthesis & Purification design->synthesis mic Antimicrobial Assay (MIC) synthesis->mic hemolysis Hemolytic Assay synthesis->hemolysis analysis Analyze Structure-Activity Relationship (SAR) mic->analysis hemolysis->analysis decision Therapeutic Index Acceptable? analysis->decision lead_opt Lead Optimization decision->lead_opt Yes redesign Redesign Derivatives decision->redesign No redesign->design

Caption: Workflow for designing and testing Aurein 1.2 derivatives.

Mechanism of Action: Carpet Model

CarpetModel cluster_membrane Bacterial Membrane cluster_peptides Aurein 1.2 Derivatives membrane_before Intact Lipid Bilayer peptides_bound Peptides Bound to Surface membrane_disrupted Disrupted Membrane (Micelle Formation) peptides_free Peptide Monomers peptides_free->peptides_bound Electrostatic Attraction peptides_bound->membrane_disrupted Carpet-like Disruption at High Concentration

Caption: The "carpet model" mechanism of Aurein 1.2 action.

References

Aurein 1.1 Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to troubleshoot inconsistent results in experiments involving the antimicrobial peptide Aurein 1.1. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, like other related peptides such as Aurein 1.2, primarily exerts its antimicrobial activity by interacting with and disrupting the cell membranes of microorganisms.[1][2][3] The peptide is cationic and amphipathic, meaning it has both positively charged and hydrophobic regions. This structure facilitates its interaction with the negatively charged components of bacterial membranes, such as phosphatidylglycerol.[4][5] The interaction involves the peptide binding to the membrane surface and potentially inserting into the lipid bilayer, leading to membrane perturbation, pore formation, and ultimately cell death.[2][6][7]

Q2: We are observing high variability in our Minimum Inhibitory Concentration (MIC) assays. What are the potential causes?

Inconsistent MIC results are a common challenge in antimicrobial peptide studies. Several factors can contribute to this variability:

  • Peptide Quality and Handling:

    • Purity: Ensure the peptide is of high purity. Impurities from synthesis can interfere with the assay.

    • Counter-ion Effects: The counter-ion used during peptide synthesis (e.g., TFA) can affect its activity. Consider ion exchange if necessary.

    • Storage and Stability: this compound, like many peptides, can be susceptible to degradation. Store it lyophilized at -20°C or lower and avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment.

  • Experimental Conditions:

    • pH of the medium: The activity of some antimicrobial peptides is pH-dependent.[4] Ensure the pH of your growth medium is consistent across experiments.

    • Salt Concentration: High salt concentrations can interfere with the initial electrostatic interaction between the cationic peptide and the bacterial membrane, reducing its efficacy.

    • Serum Components: If working with media containing serum, components within the serum can bind to the peptide and inhibit its activity.

  • Assay-Specific Factors:

    • Bacterial Growth Phase: Use bacteria in the mid-logarithmic growth phase for consistent results.

    • Inoculum Density: The starting concentration of bacteria can significantly impact the MIC value. Ensure a standardized inoculum is used for every experiment.

    • Plasticware Adsorption: Peptides can adsorb to the surface of plasticware. Using low-binding plates or pre-treating plates can mitigate this issue.

Q3: Our results from membrane permeabilization assays (e.g., using fluorescent dyes) are not reproducible. What should we check?

In addition to the factors mentioned for MIC assays, consider the following for membrane permeabilization experiments:

  • Lipid Composition of Model Membranes: The interaction of this compound is highly dependent on the lipid composition of the target membrane.[2][5][6] Ensure the composition of your liposomes or model membranes is consistent. The presence and concentration of anionic lipids are particularly important.

  • Peptide Aggregation: Aurein peptides can self-associate and form dimers or larger aggregates, which may alter their activity.[8] Consider using techniques like dynamic light scattering to check for aggregation in your peptide stock solution.

  • Dye-Peptide Interactions: The fluorescent dye used could potentially interact with the peptide. Run appropriate controls to account for any such interactions.

Troubleshooting Guides

Issue: Higher than expected MIC values for Gram-positive bacteria.
Potential Cause Troubleshooting Step
Thick Peptidoglycan Layer Gram-positive bacteria have a thick peptidoglycan cell wall that can interact with and sequester the peptide, reducing the effective concentration that reaches the cell membrane.[1] Consider increasing the incubation time or using a slightly higher peptide concentration range.
Presence of Teichoic Acids The negatively charged teichoic and lipoteichoic acids in the peptidoglycan layer can bind to the cationic this compound, preventing it from reaching the plasma membrane.[1] This is an inherent characteristic of these bacteria and will influence the observed MIC.
Issue: Low or no activity in a disk diffusion assay.
Potential Cause Troubleshooting Step
Poor Diffusion of the Peptide Antimicrobial peptides, due to their size and charge, may not diffuse well through the agar.[9]
Peptide Binding to Agar The peptide may bind to components of the agar, reducing its availability to interact with the bacteria.[9]
Recommendation Broth microdilution is generally a more reliable method for determining the MIC of antimicrobial peptides.[9]

Experimental Protocols

Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizations

Aurein1_1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Aurein This compound (Cationic, Amphipathic) MembraneSurface Membrane Surface (Anionic Lipids) Aurein->MembraneSurface Electrostatic Interaction LipidBilayer Lipid Bilayer MembraneSurface->LipidBilayer Hydrophobic Interaction & Insertion CellDeath Membrane Disruption & Cell Death LipidBilayer->CellDeath Pore Formation & Permeabilization

Caption: Mechanism of action of this compound against bacterial cells.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckPeptide Verify Peptide Quality (Purity, Storage, Handling) Start->CheckPeptide CheckConditions Standardize Experimental Conditions (pH, Salt, Inoculum) Start->CheckConditions CheckAssay Review Assay-Specific Factors (Plasticware, Controls) Start->CheckAssay DataAnalysis Re-analyze Data (Statistical Significance) CheckPeptide->DataAnalysis CheckConditions->DataAnalysis CheckAssay->DataAnalysis ConsistentResults Consistent Results DataAnalysis->ConsistentResults

References

Technical Support Center: Chemical Synthesis of Aurein 1.1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Aurein 1.1.

This compound Peptide Sequence: Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe-NH₂ Molecular Formula: C₇₀H₁₁₉N₁₇O₁₈ Molecular Weight: 1526.8 g/mol

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of this compound.

Problem/Symptom Potential Cause Recommended Solution Expected Outcome
Low crude peptide yield 1. Incomplete coupling reactions: Due to the hydrophobic nature of this compound (containing multiple Leu, Ile, Phe residues), peptide chain aggregation on the resin can hinder the accessibility of reagents.[1][2]- Perform double couplings for sterically hindered amino acids or hydrophobic stretches. - Use a more potent coupling reagent such as HATU or HCTU. - Increase the coupling reaction time. - Consider using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) to reduce inter-chain interactions.Improved coupling efficiency, leading to a higher yield of the full-length peptide.
2. Incomplete Fmoc deprotection: Aggregation can also prevent the complete removal of the Fmoc protecting group.[2]- Extend the piperidine treatment time (e.g., 2 x 10 minutes). - Add a chaotropic agent like 1-hydroxybenzotriazole (HOBt) to the piperidine solution to disrupt secondary structures.[1]Complete deprotection of the N-terminus, allowing for efficient subsequent coupling reactions.
Presence of multiple peaks in analytical HPLC of crude product 1. Deletion sequences: Caused by incomplete coupling or deprotection.- Implement the solutions for low crude peptide yield mentioned above. - Monitor coupling and deprotection steps using a qualitative test (e.g., Kaiser test or Chloranil test).[3]A cleaner crude product with the main peak corresponding to the target peptide.
2. Aspartimide formation: The Aspartic acid (Asp) residue in the sequence is prone to forming a cyclic imide, which can then open to form a mixture of α- and β-aspartyl peptides.[4][5][6]- Use a protected Aspartic acid derivative with a bulky side-chain protecting group (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(O-2-PhiPr)-OH) to sterically hinder cyclization. - Add HOBt to the piperidine deprotection solution to reduce the basicity at the peptide backbone.[1]Reduction or elimination of aspartimide-related impurities, which are often difficult to separate by HPLC.
3. Racemization/Epimerization: Chirality of amino acids may be compromised during activation.- Use coupling reagents known to suppress racemization, such as HATU or COMU, especially for sensitive amino acids. - Avoid prolonged pre-activation times.Preservation of the correct stereochemistry, ensuring the biological activity of the final peptide.
Poor peak shape or resolution during HPLC purification 1. Peptide aggregation in solution: The hydrophobic nature of this compound can lead to aggregation in the HPLC mobile phase.- Add a small amount of an organic modifier like isopropanol to the mobile phase. - Increase the column temperature (e.g., to 40-50 °C) to disrupt aggregates. - Use a shallow gradient during elution.Sharper peaks and better separation from impurities.
2. Inappropriate column chemistry or mobile phase pH: - Use a C8 or C18 reversed-phase column with a pore size of at least 100 Å. - Ensure the mobile phase pH is well below the pKa of the acidic residues (Asp, Glu) to ensure proper protonation (e.g., using 0.1% TFA).Improved retention and peak shape.
Final product has low or no biological activity 1. Presence of deletion or modified peptides: Impurities can interfere with the peptide's function.- Optimize the synthesis and purification protocols as described above to achieve high purity (>95%).A highly pure peptide with the expected biological activity.
2. Racemization: The presence of D-amino acids can significantly reduce or alter biological activity.- Follow the recommendations to prevent racemization.A final product with the correct stereochemistry and biological function.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid-phase synthesis strategy for this compound?

A1: The recommended strategy is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS). This approach uses a base-labile Fmoc group for Nα-protection and acid-labile tBu-based protecting groups for the side chains of Asp, Glu, and Ser. A Rink Amide resin is suitable for obtaining the C-terminal amide.

Q2: How can I minimize aggregation during the synthesis of this compound?

A2: Due to its hydrophobic residues, aggregation is a key challenge. To minimize this:

  • Use a low-substitution resin (0.3-0.5 mmol/g).

  • Incorporate a pseudoproline dipeptide at a suitable position if the sequence allows, although the this compound sequence is not ideal for this.

  • Use "difficult sequence" protocols, which may involve higher coupling temperatures (if using a microwave synthesizer) or chaotropic salts.[2]

  • Ensure proper swelling of the resin before and during synthesis.

Q3: What are the best practices for cleaving this compound from the resin?

A3: A standard cleavage cocktail for Fmoc/tBu synthesis is a mixture of trifluoroacetic acid (TFA), a scavenger to protect sensitive residues, and water. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The cleavage reaction is typically carried out for 2-3 hours at room temperature.

Q4: What are the typical yields and purity I can expect for this compound synthesis?

A4: The yield and purity can vary significantly depending on the success of the synthesis in overcoming aggregation and side reactions. For peptides with challenging sequences like this compound, crude purities can range from 40% to 70%. After purification by preparative HPLC, a final purity of >95% is achievable, with overall yields typically in the range of 10-30%.[7][8]

Q5: What analytical techniques should be used to characterize the final product?

A5: The final purified peptide should be characterized by:

  • Analytical Reversed-Phase HPLC (RP-HPLC): To determine the purity of the peptide.

  • Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound

This protocol is a general guideline and may require optimization.

  • Resin Swelling: Swell Rink Amide resin (0.4 mmol/g) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3x), isopropanol (2x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent like HBTU (3.9 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction with a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF (3x), isopropanol (2x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the this compound sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

HPLC Purification Protocol for this compound
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV at 214 nm and 280 nm.

  • Purification Gradient:

    • A typical gradient would be a linear increase of Mobile Phase B from 5% to 65% over 30-40 minutes at a flow rate of 1 mL/min for an analytical column or scaled up for a preparative column. The exact gradient should be optimized based on an initial analytical run of the crude material.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify those with the highest purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

sps_workflow resin Rink Amide Resin swell Swell in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple wash2 Wash couple->wash2 repeat Repeat for all Amino Acids wash2->repeat Incomplete Sequence final_deprotect Final Fmoc Deprotection wash2->final_deprotect Complete Sequence repeat->deprotect cleave Cleavage & Deprotection (TFA/TIS/H2O) final_deprotect->cleave precipitate Precipitate with Ether cleave->precipitate purify HPLC Purification precipitate->purify lyophilize Lyophilize purify->lyophilize final_product Pure this compound lyophilize->final_product

Caption: Workflow for the solid-phase synthesis of this compound.

troubleshooting_logic cluster_hplc HPLC Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Solutions start Low Purity/Yield in This compound Synthesis check_hplc Analyze Crude by HPLC start->check_hplc multiple_peaks Multiple Peaks? check_hplc->multiple_peaks main_peak_low Main Peak at Correct Mass? multiple_peaks->main_peak_low Yes optimize Optimize Synthesis multiple_peaks->optimize No (High Purity) incomplete_coupling Incomplete Coupling/ Deprotection (Aggregation) main_peak_low->incomplete_coupling Yes aspartimide Aspartimide Formation (+/- 18 Da peaks) main_peak_low->aspartimide Possible other_side_reactions Other Side Reactions (e.g., deletion) main_peak_low->other_side_reactions Possible solution_coupling Double Couple Use Stronger Reagents Change Resin incomplete_coupling->solution_coupling solution_aspartimide Use Bulky Asp Protecting Group Add HOBt to Deprotection aspartimide->solution_aspartimide solution_general Monitor Steps (Kaiser Test) other_side_reactions->solution_general solution_coupling->optimize solution_aspartimide->optimize solution_general->optimize

References

Aurein 1.1 Degradation Prevention: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Aurein 1.1 in experimental setups. The following information is based on studies of Aurein 1.2, a closely related peptide, and general principles of antimicrobial peptide stability.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening and how can I prevent it?

A1: Cloudiness or precipitation in your this compound solution may indicate aggregation. Antimicrobial peptides like this compound can be prone to aggregation, which can lead to a loss of activity.

Troubleshooting Steps:

  • Re-dissolve Properly: Ensure the lyophilized peptide is completely dissolved. It is recommended to first dissolve this compound in a small amount of sterile, purified water (e.g., Milli-Q) or a weak acid solution (e.g., 0.1% acetic acid) before diluting to the final concentration in your experimental buffer.

  • Avoid High Concentrations: Prepare stock solutions at a reasonably high concentration (e.g., 1-10 mg/mL), but avoid preparing working solutions that are excessively concentrated, as this can promote aggregation.

  • Check Buffer Compatibility: Certain salts or high ionic strength buffers can induce aggregation. If you suspect buffer incompatibility, try preparing this compound in a different buffer system.

  • Proper Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote aggregation. Aliquot the stock solution into single-use vials.

Q2: I am observing a significant loss of this compound activity in my cell-based assays. What could be the cause?

A2: Loss of activity can be attributed to several factors, including proteolytic degradation, adsorption to labware, or unfavorable experimental conditions.

Troubleshooting Steps:

  • Proteolytic Degradation: If your experimental system contains proteases (e.g., cell culture media with serum, bacterial cultures), this compound can be degraded.

    • Use Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your assay medium.

    • Serum-Free Media: If possible, conduct initial experiments in serum-free media to assess the impact of serum proteases.

  • Adsorption to Labware: Peptides can adsorb to plastic and glass surfaces, reducing the effective concentration in your experiment.

    • Use Low-Binding Labware: Utilize low-protein-binding microplates and pipette tips.

    • Pre-treatment of Labware: Pre-incubating labware with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding.

  • pH and Temperature Sensitivity: The stability and activity of peptides can be influenced by pH and temperature. While specific data for this compound is limited, most peptides have an optimal pH range for activity and are sensitive to high temperatures.

    • Maintain Optimal pH: Ensure the pH of your experimental buffer is within a range that maintains peptide stability and activity, typically between pH 5 and 7 for many antimicrobial peptides.

    • Avoid High Temperatures: Minimize exposure of this compound solutions to high temperatures.

Troubleshooting Guide

Problem 1: Suspected Proteolytic Degradation

Symptoms:

  • Decreased antimicrobial activity over time in the presence of biological fluids (e.g., serum, bacterial supernatant).

  • Inconsistent results in bioassays.

Solutions:

  • Incorporate Protease Inhibitors: Add a commercially available protease inhibitor cocktail to your experimental setup. The choice of inhibitor cocktail should be guided by the types of proteases expected in your system (e.g., serine, cysteine, metalloproteases).

  • Heat Inactivation of Serum: If using serum, heat-inactivating it at 56°C for 30 minutes before use can reduce the activity of some proteases.

  • Control Experiments: Include a control where this compound is incubated in the assay medium without cells or bacteria to assess the stability of the peptide in the medium alone.

Problem 2: Peptide Adsorption to Surfaces

Symptoms:

  • Lower than expected antimicrobial activity.

  • High variability between replicate wells in microplate-based assays.

Solutions:

  • Use Low-Adhesion Materials: Employ polypropylene or other low-protein-binding labware.

  • Include a Carrier Protein: Adding a small amount of a carrier protein like BSA (e.g., 0.1%) to your buffers can help to block non-specific binding sites on labware.

  • Siliconization of Glassware: If using glassware, siliconizing the surfaces can reduce peptide adsorption.

Quantitative Data Summary

The following table summarizes the serum stability of Aurein 1.2 and its analogs, providing an indication of its susceptibility to proteolytic degradation.

PeptideSequence% Remaining after 3h incubation in serum
Aurein 1.2 GLFDIIKKIAESF-NH₂ ~20%
D4AGLA DIIKKIAESF-NH₂~25%
E11AGLFDIIKKIAA SF-NH₂~30%

Data adapted from an alanine scan study of Aurein 1.2. The stability of this compound is expected to be similar due to high sequence homology.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in sterile, high-purity water or 0.1% acetic acid to a stock concentration of 1-10 mg/mL.

  • Solubilization: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquoting: Aliquot the stock solution into smaller, single-use, low-protein-binding polypropylene tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing this compound Stability in Experimental Medium
  • Preparation: Prepare your experimental medium (e.g., cell culture medium with or without serum, bacterial growth medium).

  • Incubation: Add this compound to the medium at the desired final concentration.

  • Time Points: Incubate the mixture under your experimental conditions (e.g., 37°C, 5% CO₂). Take samples at various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Analysis: Immediately after collection, stop any potential degradation by adding a protease inhibitor cocktail and freezing the sample at -80°C. Analyze the concentration of intact this compound using a suitable method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Controls:

    • Positive Control: this compound in a simple buffer (e.g., phosphate-buffered saline) where it is known to be stable.

    • Negative Control: Experimental medium without this compound.

Visualizations

DegradationPathways Aurein1_1 Intact this compound Degraded Degraded/Inactive Peptide Fragments Aurein1_1->Degraded Proteolytic Cleavage Inactive Inactive/Unavailable Peptide Aurein1_1->Inactive Non-specific Binding Aurein1_1->Inactive Self-association Proteases Proteases (e.g., from serum, bacteria) Proteases->Degraded Adsorption Adsorption to Labware Adsorption->Inactive Aggregation Aggregation Aggregation->Inactive

Caption: Potential pathways for the loss of this compound activity.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound Incubate Incubate this compound in Medium Reconstitute->Incubate PrepareMedium Prepare Experimental Medium PrepareMedium->Incubate TimePoints Collect Samples at Time Points Incubate->TimePoints StopDegradation Stop Degradation (e.g., freeze, add inhibitors) TimePoints->StopDegradation Analyze Analyze Intact Peptide (HPLC/MS) StopDegradation->Analyze DetermineStability Determine Stability Profile Analyze->DetermineStability

Caption: Workflow for assessing the stability of this compound.

Validation & Comparative

A Comparative Analysis of the Antimicrobial Peptides Aurein 1.1 and Caerin 1.1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial activities of two amphibian-derived peptides, Aurein 1.1 and Caerin 1.1. Both peptides, originally isolated from Australian tree frogs, are recognized for their potential as novel antimicrobial agents. This document synthesizes available experimental data to offer a comparative overview of their efficacy against a range of clinically relevant bacteria, their proposed mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Antimicrobial Activity: A Head-to-Head Comparison

The antimicrobial efficacy of this compound and Caerin 1.1 is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. While direct comparative studies testing this compound and Caerin 1.1 against a broad, identical panel of bacterial strains are limited, the following table summarizes the available MIC data. It is important to note that some of the data for this compound is based on its closely related analogue, Aurein 1.2, due to a lack of specific data for this compound against certain pathogens. This is clearly indicated in the table.

MicroorganismThis compound (or 1.2) MIC (µg/mL)Caerin 1.1 MIC (µg/mL)
Staphylococcus aureus (MRSA)Data Not Available15[1]
Staphylococcus aureusData Not Available15[1]
Streptococcus hemolyticusData Not Available15[1]
Bacillus subtilis30[2]30[2]
Acinetobacter baumanniiData Not Available15[1]
Escherichia coli100*[2]60[1], 100[2]
Pseudomonas aeruginosaData Not Available120[1]

*Note: Data presented for Aurein 1.2, a closely related peptide to this compound. The two peptides have been shown to have identical MIC values against E. coli and B. subtilis[2].

From the available data, Caerin 1.1 demonstrates significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the Gram-negative bacterium Acinetobacter baumannii.[1] Its activity against Escherichia coli is moderate, while higher concentrations are required to inhibit Pseudomonas aeruginosa.[1] For the organisms where a direct comparison is available (E. coli and B. subtilis), the efficacy of Caerin 1.1 and Aurein 1.2 is comparable.[2] It is also noteworthy that another member of the caerin family, Caerin 1.9, has been shown to generally exhibit stronger antimicrobial activity than Caerin 1.1.[1]

Mechanism of Action: Disrupting the Microbial Membrane

Both this compound and Caerin 1.1 are understood to exert their antimicrobial effects primarily by disrupting the integrity of the bacterial cell membrane. This mechanism is a hallmark of many antimicrobial peptides and is a key area of interest for overcoming conventional antibiotic resistance. The prevailing model for their action is the "carpet" mechanism.

In this model, the cationic peptides are initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon reaching a threshold concentration, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. This accumulation disrupts the membrane's structure, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. Some evidence also suggests that these peptides may form transient pores or channels in the membrane.

Figure 1: Proposed "carpet" mechanism of action for this compound and Caerin 1.1.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of antimicrobial peptides like this compound and Caerin 1.1 using the broth microdilution method. This protocol is adapted from standard guidelines for antimicrobial susceptibility testing, with modifications to accommodate the properties of cationic peptides.

1. Preparation of Materials:

  • Bacterial Strains: Cultures of the desired bacterial strains grown to the mid-logarithmic phase.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used.

  • Peptides: Stock solutions of this compound and Caerin 1.1 of known concentration, dissolved in a suitable solvent (e.g., sterile deionized water or a weak acid solution to aid solubility).

  • 96-Well Plates: Use of low-protein-binding polypropylene plates is recommended to prevent peptide adsorption to the plastic.

  • Sterile Diluents: For serial dilutions of peptides and bacterial inocula.

2. Experimental Workflow:

The process involves preparing serial dilutions of the antimicrobial peptides, inoculating them with a standardized bacterial suspension, incubating the plates, and then determining the lowest concentration of the peptide that inhibits bacterial growth.

MIC Determination Workflow A Prepare Peptide Stock Solutions B Perform 2-fold Serial Dilutions of Peptides in 96-well Plate A->B D Inoculate Each Well (except negative control) with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) C->D E Incubate Plates (e.g., 37°C for 18-24 hours) D->E F Visually Inspect for Turbidity or Measure Absorbance (OD600) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

3. Detailed Steps:

  • Peptide Dilution: A two-fold serial dilution of each peptide is performed across the wells of a 96-well plate, typically starting from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.25 µg/mL). A positive control well (bacterial growth without peptide) and a negative control well (broth only) are included.

  • Inoculum Preparation: The bacterial culture is diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the peptide at which there is no visible growth of the microorganism. The results can also be quantified by reading the optical density at 600 nm (OD600) using a microplate reader.

Conclusion

Both this compound and Caerin 1.1 represent promising antimicrobial peptides with potent activity against a range of bacteria, particularly Gram-positive strains. Their membrane-disrupting mechanism of action makes them attractive candidates for development in an era of increasing antibiotic resistance. While the currently available data suggests comparable efficacy in some instances, further direct, side-by-side comparative studies across a broader panel of clinically significant pathogens are warranted to fully elucidate their relative strengths and potential therapeutic applications. The standardized experimental protocols outlined in this guide provide a framework for such future investigations, ensuring data comparability and contributing to the robust evaluation of these and other novel antimicrobial peptides.

References

Aurein 1.1 vs. Aurein 1.2: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A definitive head-to-head comparison of the anticancer efficacy of Aurein 1.1 and Aurein 1.2 is currently limited by the lack of direct comparative studies in the scientific literature. While extensive research has elucidated the anticancer potential of Aurein 1.2, quantitative data for this compound remains scarce. This guide provides a comprehensive overview of the available experimental data for Aurein 1.2 and a structural comparison with this compound to infer potential differences in their biological activity.

Peptide Characteristics

This compound and Aurein 1.2 are both short, cationic antimicrobial peptides isolated from the Australian Southern Bell Frog, Litoria raniformis.[1][2] Their primary amino acid sequences reveal key differences that likely influence their physicochemical properties and, consequently, their anticancer activity.

FeatureThis compoundAurein 1.2
Amino Acid Sequence GLFDIVKKVVGAFGSL-NH2GLFDIIKKIAESF-NH2[3][4]
UniProt Accession P82386[1]P82387[2]
Length 16 amino acids13 amino acids[3][4]
Molecular Weight ~1658 Da1479.77 Da[4]

Quantitative Anticancer Efficacy of Aurein 1.2

Aurein 1.2 has demonstrated moderate cytotoxicity against a wide range of human tumor cell lines.[5] The table below summarizes the reported 50% inhibitory concentration (IC50) values for Aurein 1.2 against various cancer cell lines. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Cell LineCancer TypeIC50 (µM)
T98GGlioblastoma~2
SW480Colorectal Carcinoma10 (concentration used for 50% growth inhibition)[6]
HT29Colorectal Adenocarcinoma>10 (viability of 78.81% at 10 µM)[7]

Mechanism of Action

The primary anticancer mechanism of Aurein 1.2, and likely this compound, involves direct interaction with and disruption of the cancer cell membrane.[5][7] This process is driven by the electrostatic attraction between the positively charged amino acid residues of the peptides and the negatively charged components, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cell membranes compared to normal cells.[7]

This interaction leads to membrane permeabilization and ultimately cell death through two main pathways:

  • Necrosis: Direct lysis and rupture of the cell membrane.[6]

  • Apoptosis: Disruption of the mitochondrial membrane, leading to the activation of apoptotic pathways.[6][7]

The membranolytic action of these peptides is advantageous as it is less likely to induce drug resistance compared to conventional chemotherapeutics that target intracellular pathways.[5][7]

Below is a diagram illustrating the proposed general mechanism of action for Aurein peptides.

Aurein_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space Aurein_Peptide Aurein Peptide (+) Membrane Anionic Phospholipids (-) Aurein_Peptide->Membrane Electrostatic Interaction Mitochondrion Mitochondrion Membrane->Mitochondrion Internalization & Mitochondrial Membrane Disruption Necrosis Necrosis Membrane->Necrosis Membrane Disruption Apoptosis Apoptosis Mitochondrion->Apoptosis Caspase Activation

References

Aurein 1.1: A Potential Peptide-Based Alternative to Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of more effective and less toxic cancer therapies, researchers are increasingly turning their attention to naturally occurring biomolecules. Among these, Aurein 1.1, a small antimicrobial peptide, has emerged as a promising candidate with the potential to rival or complement traditional chemotherapy drugs. This guide provides a comprehensive comparison of this compound and conventional chemotherapy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound and its close analog, Aurein 1.2, are peptides known for their ability to selectively target and destroy cancer cells while exhibiting minimal toxicity towards healthy cells. This selectivity presents a significant advantage over many conventional chemotherapy drugs, which often cause severe side effects due to their indiscriminate action on all rapidly dividing cells. The primary mechanism of action for Aurein peptides involves the disruption of the cancer cell membrane, leading to apoptosis, or programmed cell death. In contrast, chemotherapy drugs employ a variety of mechanisms, including DNA damage and interference with cellular metabolism, which can also harm healthy tissues. While direct comparative studies between this compound and chemotherapy drugs are limited, the available data on Aurein 1.2 suggests comparable or, in some cases, superior efficacy against certain cancer cell lines.

Performance Comparison: this compound vs. Chemotherapy Drugs

The following tables summarize the available quantitative data on the cytotoxic activity (IC50 values) of Aurein 1.2 (as a proxy for this compound) and common chemotherapy drugs against various cancer cell lines. A lower IC50 value indicates greater potency. It is important to note that these values are derived from different studies and experimental conditions may vary.

Table 1: Cytotoxicity (IC50 in µM) of Aurein 1.2 Against Cancer Cell Lines

Cancer Cell LineCell TypeAurein 1.2 IC50 (µM)
T98GGlioblastoma~2[1]

Note: Data for this compound is limited; Aurein 1.2 is a closely related peptide with a similar structure and function.

Table 2: Cytotoxicity (IC50 in µM) of Common Chemotherapy Drugs Against Various Cancer Cell Lines

Cancer Cell LineCell Type5-Fluorouracil IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Oxaliplatin IC50 (µM)
HCT116Colon Carcinoma0.64 - 185--0.64
HT29Colorectal Adenocarcinoma11.25--0.58
SW480Colon Adenocarcinoma---0.49
DLD1Colorectal Adenocarcinoma---2.05
A549Lung Carcinoma----
H1975Lung Carcinoma----
H1299Lung Carcinoma----
MCF-7Breast Adenocarcinoma----
MDA-MB-231Breast Adenocarcinoma----

Note: IC50 values for chemotherapy drugs can vary significantly depending on the study and experimental conditions.[1][2][3][4][5][6]

Table 3: Cytotoxicity of Aurein 1.2 Analogs and 5-Fluorouracil on Colon Cancer and Normal Cell Lines

Cell LineCell TypeTreatmentViability (%)
SW480Colon CarcinomaAurein 1.277.87
SW480Colon CarcinomaMutant Aurein 1.251.63
SW480Colon Carcinoma5-Fluorouracil (5-FU)52.92
HT29Colorectal AdenocarcinomaAurein 1.278.81
HT29Colorectal AdenocarcinomaMutant Aurein 1.266.10
HT29Colorectal Adenocarcinoma5-Fluorouracil (5-FU)57.34
HUVECNormal Human Umbilical Vein Endothelial Cells5-Fluorouracil (5-FU)37.85
HUVECNormal Human Umbilical Vein Endothelial CellsAurein 1.295.08
HUVECNormal Human Umbilical Vein Endothelial CellsMutant Aurein 1.289.97
KDRNormal Human Kidney Epithelial CellsAurein 1.296.95
KDRNormal Human Kidney Epithelial CellsMutant Aurein 1.293.10

This table presents cell viability percentages after treatment, with lower percentages indicating higher cytotoxicity. Data is sourced from a study on Aurein 1.2 and its engineered analogs.[7][8]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and conventional chemotherapy lies in their mechanism of action and, consequently, their selectivity.

This compound: Targeting the Cancer Cell Membrane

This compound, as a cationic and amphipathic peptide, is thought to selectively target cancer cells due to the higher negative charge on their outer membranes compared to normal cells. This electrostatic attraction facilitates the peptide's accumulation on the cancer cell surface. The proposed mechanism of action involves the following steps:

  • Electrostatic Attraction: The positively charged this compound is attracted to the negatively charged cancer cell membrane.

  • Membrane Insertion and Disruption: The peptide inserts into the lipid bilayer, disrupting its integrity and forming pores or channels. This process is often described by the "carpet" or "toroidal pore" model.

  • Induction of Apoptosis: The disruption of the cell membrane and mitochondrial membrane triggers the intrinsic apoptotic pathway.[7] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[7]

Aurein1_1_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Aurein This compound Membrane Negatively Charged Outer Membrane Aurein->Membrane Electrostatic Attraction Mitochondrion Mitochondrion Membrane->Mitochondrion Membrane Disruption CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound mechanism of action.

Conventional Chemotherapy: A Broader, More Systemic Attack

Chemotherapy drugs work by targeting rapidly dividing cells, a hallmark of cancer. However, this lack of specificity also affects healthy, rapidly dividing cells in the body, such as those in the bone marrow, hair follicles, and digestive tract, leading to common side effects like myelosuppression, hair loss, and nausea.

  • 5-Fluorouracil (5-FU): This drug is a pyrimidine analog that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[9][10] By blocking this enzyme, 5-FU prevents cancer cells from replicating their DNA, leading to cell death.[9]

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, interfering with DNA and RNA synthesis. It also inhibits the enzyme topoisomerase II, which is essential for DNA replication, and generates free radicals that damage the cancer cells.[11][12][13][14]

  • Cisplatin and Oxaliplatin: These platinum-based drugs form cross-links within and between DNA strands, which damages the DNA and triggers apoptosis.[15][16][17][18][19]

Chemo_Mechanism cluster_chemo Chemotherapy Drugs cluster_cell Cancer Cell Chemo 5-FU / Doxorubicin / Cisplatin DNA DNA Chemo->DNA Damage / Intercalation DNARep DNA Replication/ Transcription DNA->DNARep Inhibition Apoptosis Apoptosis DNARep->Apoptosis Induction

Caption: General mechanism of chemotherapy.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer properties of this compound and chemotherapy drugs.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of the test compound (this compound or chemotherapy drug) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate (Overnight) Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570nm) AddSolubilizer->ReadAbsorbance Analyze Calculate Viability & IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: MTT assay workflow.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

Apoptosis_Workflow Start Start SeedTreat Seed & Treat Cells Start->SeedTreat Harvest Harvest Cells SeedTreat->Harvest Stain Stain with Annexin V & PI Harvest->Stain FlowCytometry Flow Cytometry Analysis Stain->FlowCytometry Analyze Quantify Apoptotic Cells FlowCytometry->Analyze End End Analyze->End

Caption: Apoptosis assay workflow.

Conclusion and Future Directions

The available evidence suggests that this compound and its analogs hold significant promise as a new class of anticancer agents. Their selective cytotoxicity towards cancer cells and distinct mechanism of action offer a potential solution to the limitations of conventional chemotherapy, particularly the debilitating side effects and the development of drug resistance.

However, further research is imperative to fully realize the therapeutic potential of this compound. Specifically, future studies should focus on:

  • Comprehensive in vitro screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

  • Direct comparative studies: Conducting head-to-head comparisons of this compound with standard chemotherapy drugs under identical experimental conditions.

  • In vivo efficacy and toxicity studies: Evaluating the antitumor activity and safety profile of this compound in preclinical animal models.

  • Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion of this compound in living organisms.

  • Mechanism of action elucidation: Further investigating the precise molecular signaling pathways activated by this compound to induce apoptosis.

By addressing these key research areas, the scientific community can pave the way for the development of this compound and other peptide-based therapies as safer and more effective alternatives or adjuncts to conventional chemotherapy in the fight against cancer.

References

Unlocking New Potential: The Synergistic Effect of Aurein 1.2 with Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Aurein 1.2, a 13-amino acid antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog (Litoria aurea), has demonstrated significant potential in combating bacterial pathogens, including multi-drug resistant strains.[1][2] While effective on its own, recent research has illuminated a powerful synergistic relationship between Aurein 1.2 and specific traditional antibiotics, paving the way for novel combination therapies that could enhance efficacy and combat resistance. This guide provides an objective comparison of Aurein 1.2's synergistic performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

A key study has shown that Aurein 1.2 acts synergistically with the hydrophobic antibiotics minocycline and clarithromycin against several Gram-positive nosocomial cocci.[2] This synergy is not universal across all antibiotics, as combinations with vancomycin, amoxicillin-clavulanate, imipenem, and linezolid showed indifference.[2] The proposed mechanism for this selective synergy lies in Aurein 1.2's ability to disrupt the bacterial cell membrane, thereby facilitating the entry of these hydrophobic antibiotics to their intracellular targets.[2][3]

Quantitative Analysis of Synergistic Activity

The synergistic effect of Aurein 1.2 in combination with traditional antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of Aurein 1.2 Against Gram-Positive Cocci

Bacterial SpeciesMIC Range (mg/L)MBC Range (mg/L)
Staphylococcus aureus1 - 162 - 64
Enterococcus faecalis1 - 162 - 64
Streptococcus pyogenes1 - 162 - 64
Data sourced from a study evaluating the in vitro activity of Aurein 1.2 against nosocomial gram-positive cocci.[2]

Table 2: Fractional Inhibitory Concentration Index (FICI) for Aurein 1.2 in Combination with Traditional Antibiotics

Bacterial SpeciesAntibioticFICIInterpretation
Staphylococcus aureusMinocycline0.385Synergy
Enterococcus faecalisMinocycline0.312Synergy
Streptococcus pyogenesMinocycline0.458Synergy
Staphylococcus aureusClarithromycin0.312Synergy
Enterococcus faecalisClarithromycin0.385Synergy
Streptococcus pyogenesClarithromycin0.458Synergy
VariousOther Antibiotics0.917 - 1.833Indifference
Other antibiotics tested include vancomycin, amoxicillin-clavulanate, imipenem, and linezolid.[2]

Proposed Mechanism of Synergistic Action

Aurein 1.2 is known to adopt an α-helical structure and interact with the bacterial membrane surface.[2] Its mode of action is consistent with the "carpet mechanism," where the peptide accumulates on the membrane surface and, upon reaching a critical concentration, causes disruption and lysis.[4] This membrane permeabilization is believed to be the key to its synergistic activity with hydrophobic antibiotics like minocycline and clarithromycin, which need to penetrate the cell to reach their intracellular targets (the ribosome for protein synthesis inhibition).[2]

SynergyMechanism cluster_bacterium Bacterial Cell Membrane Cell Membrane Ribosome Ribosome Membrane->Ribosome Facilitated Entry Inhibition Bacterial Cell Death Ribosome->Inhibition Inhibits Protein Synthesis Aurein Aurein 1.2 Aurein->Membrane Disrupts Membrane Integrity Antibiotic Hydrophobic Antibiotic (e.g., Minocycline, Clarithromycin) Antibiotic->Membrane Increased Permeability

Caption: Proposed mechanism of synergy between Aurein 1.2 and hydrophobic antibiotics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Aurein 1.2's synergistic effects.

Checkerboard Titration Method for Synergy Testing

This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Materials:

  • Aurein 1.2 and antibiotic powders

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of Aurein 1.2 and the selected antibiotic in Mueller-Hinton broth in a 96-well plate. The dilutions of Aurein 1.2 are made along the rows, and the dilutions of the antibiotic are made along the columns.

  • This creates a checkerboard pattern of wells with varying concentrations of both agents.

  • Each well is then inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Control wells containing only the bacterial suspension and wells with only one of the antimicrobial agents are also included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.

  • The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • The results are interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates indifference; FICI > 4.0 indicates antagonism.[2]

CheckerboardWorkflow A Prepare serial dilutions of Aurein 1.2 (rows) and antibiotic (columns) in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate plates at 37°C for 18-24 hours B->C D Determine the MIC of each agent alone and in combination by observing bacterial growth C->D E Calculate the Fractional Inhibitory Concentration Index (FICI) D->E F Interpret the results (Synergy, Indifference, or Antagonism) E->F

Caption: Experimental workflow for the checkerboard titration method.

Time-Kill Synergy Study

This assay provides a dynamic picture of the antimicrobial effect of the combination over time.

Materials:

  • Aurein 1.2 and antibiotic

  • Mueller-Hinton broth

  • Bacterial inoculum

  • Sterile saline or buffer for dilutions

  • Agar plates for colony counting

Procedure:

  • Bacterial cultures are grown to the logarithmic phase and then diluted to a standardized concentration (e.g., 10^5 - 10^6 CFU/mL) in fresh broth.

  • The antimicrobial agents are added at sub-inhibitory concentrations (e.g., 0.25x or 0.5x the MIC), both individually and in combination. A growth control without any antimicrobial agent is also included.

  • The cultures are incubated at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.

  • Serial dilutions of the aliquots are plated on agar plates.

  • The plates are incubated until colonies are visible, and the number of viable bacteria (CFU/mL) is determined.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Indifference is a < 2-log10 change, and antagonism is a ≥ 2-log10 increase in CFU/mL.

Activity Against Bacterial Biofilms

While Aurein 1.2 shows potent activity against planktonic bacteria, its efficacy against bacterial biofilms, which are notoriously resistant to conventional antibiotics, is an area of ongoing investigation.[5][6] Some studies on Aurein derivatives have indicated reduced antibiofilm activity.[7] The ability of antimicrobial peptides to disrupt biofilm structures is a key area of interest for overcoming chronic and persistent infections.[3][5] Further research is needed to fully elucidate the potential of Aurein 1.2 and its analogs in combination therapies targeting bacterial biofilms.

Conclusion

Aurein 1.2 demonstrates a clear synergistic effect with the hydrophobic antibiotics minocycline and clarithromycin against important Gram-positive pathogens. This synergy, driven by the peptide's membrane-disrupting properties, allows for enhanced antibiotic efficacy at lower concentrations. These findings highlight the potential of Aurein 1.2 as a valuable component in combination therapies to combat antibiotic resistance. Further studies are warranted to explore its synergistic potential against a broader range of pathogens, including those in biofilm communities, and to evaluate its in vivo efficacy and safety.

References

Unraveling the Action of Aurein 1.1: A Comparative Guide to its Membrane Disruption Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Aurein 1.1's mechanism of action on model membranes against other antimicrobial peptides (AMPs). Supported by experimental data, this document delves into the biophysical interactions that govern the lytic activity of these promising therapeutic agents.

This compound, a short, 13-residue cationic antimicrobial peptide isolated from the Australian tree frog Litoria aurea, has garnered significant interest for its potent activity against a range of pathogens. Its efficacy is intrinsically linked to its ability to disrupt the integrity of microbial cell membranes. Understanding the precise mechanism of this disruption is paramount for the rational design of novel and more effective antimicrobial agents. This guide will focus on the validation of this compound's mechanism of action, primarily through the "carpet model," and compare its membrane-disrupting properties with other well-characterized AMPs from the same family, including Caerin 1.1, Citropin 1.1, and Maculatin 1.1.

Comparative Analysis of Membrane Interaction

The interaction of this compound and its counterparts with model membranes, typically composed of lipid bilayers mimicking prokaryotic and eukaryotic cell surfaces, has been extensively studied using a variety of biophysical techniques. These studies reveal distinct mechanisms of action, largely dependent on the peptide's length, charge, and structure.

Aurein 1.2, a close and often studied analogue of this compound, is widely reported to act via a "carpet" mechanism.[1][2][3] In this model, the peptide monomers initially bind to the surface of the lipid bilayer, accumulating to a threshold concentration. This "carpeting" of the membrane surface induces tension and disrupts the lipid packing, leading to a detergent-like effect that causes membrane permeabilization and eventual lysis.[1] This is in contrast to the "pore-forming" mechanisms, such as the "barrel-stave" or "toroidal pore" models, where peptides insert into the membrane to form discrete channels.

Caerin 1.1, a longer peptide (25 residues), is often cited as an example of a pore-forming peptide, predominantly exhibiting a toroidal pore mechanism.[4] Citropin 1.1 and Maculatin 1.1 also appear to act via a carpet-like mechanism, similar to Aurein 1.2.[4]

The following tables summarize the key characteristics and experimentally determined parameters of these peptides, offering a quantitative comparison of their membrane interactions.

Peptide Sequence Length (Residues) Net Charge (pH 7) Proposed Mechanism of Action
This compound/1.2 GLFDIVKKVVGAFGSL-NH2 / GLFDIIKKIAESF-NH213+2Carpet Model[1][2][3][4]
Caerin 1.1 GLLSVLGSVAKHVLPHVVPVIAEHL-NH225+4Toroidal Pore Model[4]
Citropin 1.1 GLFDVIKKVASVIGGL-NH216+3Carpet Model[4][5]
Maculatin 1.1 GLFGMIAKVAAGVAPLIGA-NH221+3Carpet Model[4]

Quantitative Data on Membrane Disruption

The efficacy of these peptides in disrupting model membranes has been quantified using various experimental techniques. The data presented below is a synthesis of findings from multiple studies and is intended to provide a comparative overview. The specific experimental conditions (e.g., lipid composition, temperature) can influence these values.

Vesicle Dye Leakage Assays

This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye. The percentage of leakage is a direct indicator of membrane disruption.

Peptide Model Membrane Peptide Concentration (µM) Resulting Leakage (%) Reference
Aurein 1.2DMPC/DMPG5~80%[1]
Caerin 1.1DMPC/DMPG1High[6]
Maculatin 1.1POPC GUVs5High (within 10-20 min)[7]

Note: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), DMPG (1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), GUVs (Giant Unilamellar Vesicles). Data is illustrative and compiled from various sources; direct comparison requires identical experimental conditions.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D measures changes in frequency (Δf), related to mass, and dissipation (ΔD), related to the viscoelastic properties of a lipid bilayer upon peptide interaction. A significant decrease in frequency and an increase in dissipation are indicative of peptide binding and membrane disruption.

Peptide Model Membrane Observation Interpretation Reference
Aurein 1.2DMPC/DMPGLarge Δf and ΔD shiftsStrong surface interaction and membrane disruption[1]
Caerin 1.1DMPCInitial binding followed by mass lossPore formation and membrane restructuring[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to investigate the mechanism of action of this compound and its analogues.

Vesicle Dye Leakage Assay
  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid film rehydrated in a buffer containing a self-quenching fluorescent dye (e.g., calcein or ANTS/DPX).

  • Purification: Non-encapsulated dye is removed by size-exclusion chromatography.

  • Assay: The peptide is added to a suspension of the dye-loaded vesicles.

  • Measurement: The increase in fluorescence intensity is monitored over time using a fluorometer. Complete leakage (100%) is determined by adding a detergent (e.g., Triton X-100) to lyse all vesicles.

  • Quantification: The percentage of leakage is calculated relative to the maximum fluorescence signal.[8][9]

Atomic Force Microscopy (AFM)
  • Substrate Preparation: A freshly cleaved mica surface is used as the substrate.

  • Supported Lipid Bilayer (SLB) Formation: An SLB is formed on the mica surface by vesicle fusion.

  • Imaging: The intact SLB is imaged in buffer solution to obtain a baseline.

  • Peptide Addition: The peptide solution is injected into the imaging chamber to the desired final concentration.

  • Real-time Imaging: The effect of the peptide on the SLB is imaged in real-time to observe changes in membrane morphology, such as the formation of defects, thinning, or complete disruption.[10][11]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The peptide is co-reconstituted with lipids to form multilamellar vesicles (MLVs) or oriented lipid bilayers.

  • Data Acquisition: 31P and 2H solid-state NMR spectra are acquired. 31P NMR provides information on the lipid headgroup conformation and the overall bilayer structure. 2H NMR of deuterated lipids reveals the order and dynamics of the lipid acyl chains.

  • Analysis: Changes in the NMR spectra upon peptide addition indicate the extent of peptide penetration and its effect on membrane structure and dynamics.[12][13]

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: The peptide is dissolved in an aqueous buffer or in the presence of membrane-mimicking environments such as micelles or lipid vesicles.

  • Measurement: The far-UV CD spectrum (typically 190-250 nm) is recorded.

  • Analysis: The secondary structure of the peptide (e.g., α-helix, β-sheet, random coil) is determined from the characteristic shape of the CD spectrum. Changes in the spectrum upon addition of lipids indicate a conformational change of the peptide upon membrane binding.[14][15][16]

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and the general experimental workflow for its validation.

Aurein_Mechanism cluster_membrane Lipid Bilayer mem_top mem_bottom Peptide This compound Monomers Accumulation Peptide Accumulation on Membrane Surface Peptide->Accumulation Binding Disruption Membrane Disruption (Detergent-like Effect) Accumulation->Disruption Threshold Concentration Reached Lysis Cell Lysis Disruption->Lysis

Proposed "Carpet Model" for this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Conclusion Peptide_Synth Peptide Synthesis & Purification CD Circular Dichroism (Secondary Structure) Peptide_Synth->CD Leakage Vesicle Dye Leakage (Permeabilization) Peptide_Synth->Leakage AFM Atomic Force Microscopy (Morphology) Peptide_Synth->AFM NMR Solid-State NMR (Structure & Dynamics) Peptide_Synth->NMR QCMD QCM-D (Binding & Disruption) Peptide_Synth->QCMD Membrane_Model Model Membrane Preparation (Vesicles/SLBs) Membrane_Model->Leakage Membrane_Model->AFM Membrane_Model->NMR Membrane_Model->QCMD Data_Analysis Data Analysis & Comparison CD->Data_Analysis Leakage->Data_Analysis AFM->Data_Analysis NMR->Data_Analysis QCMD->Data_Analysis Mechanism Elucidation of Mechanism of Action Data_Analysis->Mechanism

General experimental workflow for validating the mechanism of action.

References

Evaluating the Therapeutic Index of Aurein 1.2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of Aurein 1.2, an antimicrobial peptide (AMP), against other AMPs and standard-of-care antimicrobial and anticancer drugs. Due to a lack of specific experimental data for Aurein 1.1 in the reviewed literature, this guide will focus on the closely related and well-studied peptide, Aurein 1.2. The therapeutic index is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher therapeutic index indicates a wider margin of safety.

Executive Summary

Antimicrobial peptides are a promising class of molecules in the face of rising antibiotic resistance. This guide evaluates Aurein 1.2, a peptide isolated from the Australian tree frog Litoria aurea, and compares its potential therapeutic window against other AMPs like Melittin and LL-37, the conventional antibiotic Ciprofloxacin, and the standard anticancer drugs Doxorubicin and Cisplatin. The data presented herein is compiled from various scientific publications and is intended to provide a comparative overview for research and drug development purposes.

Data Presentation

The following tables summarize the antimicrobial and cytotoxic activities of the selected compounds. The therapeutic index (TI) is calculated as the ratio of the concentration causing 50% hemolysis (HC50) or 50% cytotoxicity (CC50) to the minimum inhibitory concentration (MIC). A higher TI suggests greater selectivity for microbial or cancer cells over healthy host cells.

CompoundOrganism/Cell LineMIC (µg/mL)HC50 (µg/mL)CC50 (µg/mL)Therapeutic Index (HC50/MIC or CC50/MIC)
Aurein 1.2 Escherichia coli100[1]---
Bacillus subtilis30[1]---
Staphylococcus aureus1-16[2]Not Found--
Pseudomonas aeruginosa256[2]Not Found--
Melittin Staphylococcus aureus0.625 - 2.5[3]0.44 - 16.28[4][5]6.45[5]Varies
Escherichia coli6.4[6]""Varies
Pseudomonas aeruginosa1.25 - 10[3]""Varies
LL-37 Staphylococcus aureus0.62[7]>80[8]Not Found>129
Escherichia coliNot Found"Not Found-
Pseudomonas aeruginosaNot Found"Not Found-
Ciprofloxacin Escherichia coli≤1[6]Not ApplicableNot ApplicableNot Applicable
Staphylococcus aureus0.6[5]Not ApplicableNot ApplicableNot Applicable
Pseudomonas aeruginosa0.15[5]Not ApplicableNot ApplicableNot Applicable
CompoundCancer Cell LineCC50 (µM)
Doxorubicin MCF-7 (Breast)2.5[9][10]
HeLa (Cervical)2.9[9][10]
A549 (Lung)>20[9][10]
Cisplatin MCF-7 (Breast)Varies[11]
HeLa (Cervical)Varies[11]
A549 (Lung)6.59[12]

Note: The therapeutic index for Ciprofloxacin is not calculated in the same manner as for AMPs, as its toxicity profile is different and it is not directly hemolytic. Its clinical use is guided by established breakpoints for bacterial susceptibility. The CC50 values for Cisplatin are highly variable across studies, as highlighted in the literature[11].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of the standard protocols used to determine the key parameters in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture (Overnight) D Inoculation with Bacterial Suspension A->D B Antimicrobial Agent Stock Solution C Serial Dilution of Antimicrobial Agent B->C C->D E Incubate at 37°C (18-24h) D->E F Read Absorbance (e.g., 600 nm) E->F G Determine MIC F->G

Figure 1. Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a sterile broth medium and incubated overnight. The resulting culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antimicrobial Agent Dilutions: The antimicrobial agent is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., no turbidity)[13][14][15].

Hemolytic Activity (HC50) Assay

The hemolytic activity assay measures the ability of a compound to lyse red blood cells (RBCs), which is an indicator of its cytotoxicity towards mammalian cells. The HC50 is the concentration of the compound that causes 50% hemolysis.

Workflow:

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate & Wash Red Blood Cells (RBCs) C Incubate RBCs with Compound Dilutions A->C B Prepare Compound Dilutions B->C D Centrifuge to Pellet Intact RBCs C->D E Measure Hemoglobin Release in Supernatant (Absorbance) D->E F Calculate % Hemolysis E->F G Determine HC50 F->G

Figure 2. Workflow for determining the 50% hemolytic concentration (HC50).

Detailed Steps:

  • Preparation of Red Blood Cells: Fresh red blood cells are washed with a buffered saline solution to remove plasma and other components. The washed RBCs are then resuspended to a specific concentration[3][16].

  • Incubation with Compound: The RBC suspension is incubated with various concentrations of the test compound for a defined period (e.g., 1 hour at 37°C). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Measurement of Hemolysis: The amount of hemoglobin released into the supernatant from lysed RBCs is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of HC50: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is then determined from the dose-response curve[17].

Cytotoxicity (CC50) Assay (MTT Method)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The CC50 is the concentration of a compound that reduces cell viability by 50%.

Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound Dilutions A->C B Prepare Compound Dilutions B->C D Incubate (e.g., 24-72h) C->D E Add MTT Reagent D->E F Incubate to Allow Formazan Formation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (e.g., 570 nm) G->H I Calculate % Cell Viability H->I J Determine CC50 I->J

Figure 3. Workflow for determining the 50% cytotoxic concentration (CC50) using the MTT assay.

Detailed Steps:

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate and allowed to attach or stabilize.

  • Treatment with Compound: The cells are treated with a range of concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm[8][18][19].

  • Calculation of CC50: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is then determined from the dose-response curve.

Mechanism of Action: Aurein 1.2 "Carpet Model"

Aurein 1.2 is believed to exert its antimicrobial effect through a "carpet" mechanism, which involves the disruption of the bacterial cell membrane without forming discrete pores.

Signaling Pathway/Mechanism Diagram:

Carpet_Mechanism cluster_membrane Bacterial Cell Membrane M1 Outer Leaflet M2 Inner Leaflet A Aurein 1.2 Peptides (Cationic) B Electrostatic Attraction to Anionic Bacterial Membrane A->B C Peptides Accumulate on Membrane Surface ('Carpet') B->C D Threshold Concentration Reached C->D E Membrane Destabilization & Micelle Formation D->E F Cell Lysis E->F

Figure 4. The "Carpet Model" mechanism of action for Aurein 1.2.

Description of the Carpet Model:

  • Electrostatic Attraction: The positively charged Aurein 1.2 peptides are electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Accumulation on the Surface: The peptides accumulate on the surface of the membrane, forming a "carpet-like" layer.

  • Membrane Destabilization: Once a threshold concentration is reached, the peptides disrupt the lipid bilayer in a detergent-like manner.

  • Micelle Formation and Lysis: This disruption leads to the formation of micelles and the eventual disintegration of the cell membrane, causing leakage of cellular contents and cell death[11][20][21].

Conclusion

This comparative guide highlights the therapeutic potential of Aurein 1.2 and other antimicrobial peptides. While the available data for Aurein 1.2 is not as comprehensive as for some other AMPs, the existing information suggests it possesses antimicrobial activity, particularly against Gram-positive bacteria. The lack of extensive hemolytic and cytotoxicity data for Aurein 1.2 makes a direct and complete therapeutic index comparison challenging. In contrast, peptides like LL-37 show a promisingly high therapeutic index. The standard anticancer drugs, while effective, are known to have narrow therapeutic windows and significant cytotoxicity, which is a major limitation in their clinical use. Further research to generate a complete dataset for this compound and 1.2, including HC50 and CC50 values against a broader range of cell types, is crucial for a more definitive evaluation of their therapeutic index and potential as future therapeutic agents.

References

Cross-Resistance to Aurein 1.1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Aurein 1.1, a promising antimicrobial peptide (AMP) isolated from the Australian tree frog, has demonstrated significant activity against various bacterial pathogens. However, the potential for bacteria to develop cross-resistance to this peptide and other antimicrobial agents remains a critical area of investigation for its therapeutic development. This guide provides an objective comparison of bacterial cross-resistance to this compound and other AMPs, supported by experimental data and detailed methodologies to inform future research and drug development.

The emergence of bacterial resistance to conventional antibiotics has propelled the search for alternative therapeutics, with AMPs like this compound showing considerable promise. A key concern in the development of any new antimicrobial is the potential for resistance and cross-resistance, where resistance to one agent confers resistance to others. Studies have shown that bacteria can develop cross-resistance to various AMPs, often through modifications of the bacterial cell membrane, the primary target of many of these peptides.[1][2]

Comparative Analysis of Cross-Resistance

While specific cross-resistance studies focusing exclusively on this compound are limited, data from studies on other structurally and functionally similar AMPs can provide valuable insights. The primary mechanism of action for many AMPs, including Aurein 1.2 (a closely related peptide), involves disruption of the bacterial membrane.[3][4] Resistance mechanisms, therefore, often involve alterations to the cell envelope that can confer broad resistance to multiple AMPs.

Mutations in regulatory systems that control the modification of cell surface molecules, such as the PhoPQ two-component system, have been implicated in cross-resistance to a range of AMPs.[1][2] These modifications can alter the net charge of the bacterial surface, reducing its affinity for cationic AMPs.

The following table summarizes findings from studies on cross-resistance to various AMPs, providing a comparative context for understanding the potential for cross-resistance involving this compound.

Bacterial Strain AMP Used for Selection Cross-Resistance Observed to Fold Increase in MIC Reference
Staphylococcus aureusPexigananHuman-neutrophil-defensin-1 (hNP-1)Not specified, but described as "most cross-resistant"[2]
Staphylococcus aureusMelittinPexigananSignificant (exact value not specified)[5]
Aeromonas hydrophilaTachyplesin ICefoperazone, Amikacin, Pexiganan, Tachyplesin III, Polyphemusin IVaries depending on the agent[6]
Pseudomonas aeruginosaTachyplesin ICefoperazone, Amikacin, Pexiganan, Tachyplesin III, Polyphemusin IVaries depending on the agent[6]
Escherichia coliTachyplesin ICefoperazone, Amikacin, Pexiganan, Tachyplesin III, Polyphemusin IVaries depending on the agent[6]

Experimental Protocols for Inducing and Evaluating Cross-Resistance

The following is a generalized protocol for inducing and assessing bacterial cross-resistance to AMPs, based on methodologies reported in the literature.[6][7][8]

Induction of Resistance
  • Serial Passage in Sub-inhibitory Concentrations: Bacteria are cultured in a broth medium containing an AMP (e.g., this compound) at a concentration of half the minimum inhibitory concentration (MIC).

  • Daily Transfer: A small volume of the stationary-phase culture is transferred daily to a fresh broth containing the same sub-inhibitory concentration of the AMP.

  • Increasing Concentrations: The concentration of the AMP is gradually increased (e.g., doubled) every few transfers to apply continuous selection pressure.

  • Control Lineage: A parallel culture is maintained without the AMP to serve as a control.

Determination of Minimum Inhibitory Concentration (MIC)
  • Broth Microdilution Method: The MIC of the AMP and other test compounds against both the resistant and control bacterial strains is determined using a standard broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[6]

  • Procedure: Two-fold serial dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at the optimal temperature for the specific bacterium for 18-24 hours.

  • Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Assessment of Cross-Resistance
  • MIC Comparison: The MIC values of various antimicrobial agents (other AMPs, conventional antibiotics) for the resistant strain are compared to those for the control strain.

  • Fold-Change Calculation: A significant increase (typically ≥4-fold) in the MIC for the resistant strain compared to the control strain indicates cross-resistance.

Experimental Workflow for Cross-Resistance Study

experimental_workflow cluster_setup Experimental Setup cluster_induction Resistance Induction cluster_assessment Resistance Assessment bacterial_strain Bacterial Strain (e.g., S. aureus) serial_passage Serial Passage in Sub-inhibitory AMP bacterial_strain->serial_passage amp_selection AMP for Selection (e.g., this compound) amp_selection->serial_passage amp_cross AMPs for Cross-Resistance Testing (e.g., Pexiganan, Melittin) mic_determination MIC Determination (Broth Microdilution) amp_cross->mic_determination antibiotics Conventional Antibiotics antibiotics->mic_determination increase_conc Gradual Increase in AMP Concentration serial_passage->increase_conc increase_conc->mic_determination control Control Lineage (No AMP) control->mic_determination compare_mic Compare MICs (Resistant vs. Control) mic_determination->compare_mic cross_resistance Cross-Resistance (Increased MIC to other AMPs/Antibiotics) compare_mic->cross_resistance no_cross_resistance No Cross-Resistance (Similar MICs) compare_mic->no_cross_resistance

Caption: Workflow for inducing and assessing bacterial cross-resistance to antimicrobial peptides.

Signaling Pathways and Logical Relationships in Resistance

The development of cross-resistance to AMPs is often mediated by complex regulatory networks that sense and respond to the presence of these peptides. The PhoPQ and PmrA/PmrB two-component systems are well-characterized examples that play a crucial role in modifying the lipopolysaccharide (LPS) of Gram-negative bacteria and the teichoic acids of Gram-positive bacteria. These modifications reduce the net negative charge of the cell surface, thereby repelling cationic AMPs.

signaling_pathway cluster_environment External Environment cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm cluster_surface Cell Surface Modification cluster_outcome Outcome amp Antimicrobial Peptide (e.g., this compound) phoq PhoQ (Sensor Kinase) amp->phoq senses pmrb PmrB (Sensor Kinase) amp->pmrb senses phop PhoP (Response Regulator) phoq->phop phosphorylates pmra PmrA (Response Regulator) pmrb->pmra phosphorylates gene_expression Upregulation of Modification Genes phop->gene_expression activates pmra->gene_expression activates lps_modification LPS/Teichoic Acid Modification gene_expression->lps_modification leads to resistance Cross-Resistance to Cationic AMPs lps_modification->resistance results in

Caption: Simplified signaling pathway for AMP-induced cross-resistance via cell surface modification.

Conclusion

The potential for bacterial cross-resistance to this compound is a significant consideration for its clinical development. While direct evidence is still emerging, the broader literature on AMPs strongly suggests that bacteria can develop resistance that extends to multiple, structurally similar peptides. Understanding the mechanisms of cross-resistance and employing standardized protocols to evaluate it are crucial steps in designing effective therapeutic strategies that can circumvent or mitigate this challenge. The use of AMPs in combination therapies may be one approach to hinder the evolution of resistance.[9][10] Further research specifically investigating cross-resistance to this compound in a variety of clinically relevant bacterial strains is highly warranted.

References

Benchmarking Aurein 1.1: A Comparative Guide to its Antimicrobial Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the efficacy of novel antimicrobial peptides (AMPs) against clinically relevant pathogens is paramount. This guide provides a comparative analysis of Aurein 1.1, an antimicrobial peptide isolated from the Australian green and golden bell frog (Litoria aurea), against various bacterial strains. Due to the limited availability of extensive data on this compound, this guide also incorporates data from the closely related and more extensively studied peptide, Aurein 1.2, to provide a broader context for its potential antimicrobial activity.

Quantitative Assessment of Antimicrobial Activity

The in vitro efficacy of this compound and its analogue Aurein 1.2 has been evaluated against a panel of Gram-positive and Gram-negative bacteria, including clinical isolates. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Aurein 1.2 Against Various Bacterial Strains

PeptideBacterial StrainStrain TypeMIC (µg/mL)
This compound/1.2Escherichia coliReference Strain~100[1]
This compound/1.2Bacillus subtilisReference Strain~30[1]
Aurein 1.2Staphylococcus aureus (Methicillin-Susceptible)Clinical Isolates1 - 16[2][3][4]
Aurein 1.2Staphylococcus aureus (Methicillin-Resistant - MRSA)Clinical Isolates1 - 16[2]
Aurein 1.2Enterococcus faecalis (Vancomycin-Susceptible)Clinical Isolates1 - 16[2][3]
Aurein 1.2Enterococcus faecalis (Vancomycin-Resistant - VRE)Clinical Isolates1 - 16[2]
Aurein 1.2Streptococcus pyogenesClinical Isolates1 - 16[2][3]
Aurein 1.2Escherichia coliReference Strain256[2]
Aurein 1.2Pseudomonas aeruginosaReference Strain256[2]

Note: The study by Marcotte et al. (2016) reported the MIC for both Caerin 1.1 and Aurein 1.2 without distinguishing between the two against non-clinical reference strains.

Cytotoxicity Profile: Hemolytic Activity

A critical aspect of developing antimicrobial peptides for clinical use is their selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a common in vitro measure of cytotoxicity.

Table 2: Hemolytic Activity of Aurein 1.2 and its Analogues

PeptideHemolytic Activity (HC50 in µg/mL)Note
Aurein 1.2>100Low hemolytic activity
Aurein M2 (analogue)Lower than Aurein 1.2Increased positive charge
Aurein M3 (analogue)Higher than Aurein 1.2Increased positive charge and Trp substitution

HC50 is the concentration of the peptide that causes 50% hemolysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Peptide Preparation: this compound is dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. A series of twofold dilutions of the peptide are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Incubation: The diluted bacterial inoculum is added to each well containing the serially diluted peptide. The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

The hemolytic activity of this compound is assessed against human red blood cells (hRBCs).

  • Preparation of Red Blood Cells: Fresh human red blood cells are washed three to four times with phosphate-buffered saline (PBS) by centrifugation and resuspension. The washed hRBCs are then diluted in PBS to a final concentration of 1-2% (v/v).

  • Peptide Incubation: Serial dilutions of this compound are prepared in PBS and mixed with the hRBC suspension in a 96-well plate.

  • Controls: A positive control (1% Triton X-100) to achieve 100% hemolysis and a negative control (PBS) for baseline hemolysis are included.

  • Incubation: The plate is incubated at 37°C for 1 hour.

  • Measurement: After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance of the supernatant at a wavelength of 450 nm or 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Bacterial Culture Bacterial Culture MIC Assay MIC Assay Bacterial Culture->MIC Assay Peptide Synthesis Peptide Synthesis Peptide Synthesis->MIC Assay Hemolysis Assay Hemolysis Assay Peptide Synthesis->Hemolysis Assay RBC Collection RBC Collection RBC Collection->Hemolysis Assay MIC Determination MIC Determination MIC Assay->MIC Determination Hemolysis Calculation Hemolysis Calculation Hemolysis Assay->Hemolysis Calculation

Experimental workflow for evaluating this compound activity.

Mechanism_of_Action This compound This compound Electrostatic Interaction Electrostatic Interaction This compound->Electrostatic Interaction Initial Contact Bacterial Membrane Bacterial Membrane Bacterial Membrane->Electrostatic Interaction Membrane Insertion Membrane Insertion Electrostatic Interaction->Membrane Insertion Pore Formation Pore Formation Membrane Insertion->Pore Formation Ion Leakage Ion Leakage Pore Formation->Ion Leakage Cell Death Cell Death Ion Leakage->Cell Death

Proposed mechanism of action for Aurein peptides.

References

comparative cytotoxicity of Aurein 1.1 on cancerous vs. non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Selective Anticancer Potential of the Antimicrobial Peptide Aurein 1.1

This compound, a cationic antimicrobial peptide, has garnered significant interest within the scientific community for its potential as a selective anticancer agent. This guide provides a comprehensive comparison of the cytotoxic effects of this compound on cancerous versus non-cancerous cells, supported by available experimental data. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Executive Summary

Antimicrobial peptides (AMPs) represent a promising class of molecules for cancer therapy due to their ability to selectively target and eliminate cancer cells while exhibiting minimal toxicity towards healthy host cells. This compound, and its closely related analogue Aurein 1.2, have demonstrated notable anticancer activity. This selectivity is largely attributed to the differences in membrane composition between cancerous and non-cancerous cells. Cancer cell membranes are often enriched with anionic molecules, such as phosphatidylserine, which facilitates electrostatic interactions with the cationic this compound, leading to membrane disruption and subsequent cell death.

This guide summarizes the available quantitative data on the cytotoxicity of Aurein peptides, details the experimental methodologies used to obtain this data, and visualizes the proposed mechanisms of action and experimental workflows.

Data Presentation: Comparative Cytotoxicity

While specific IC50 values for this compound across a wide range of paired cancerous and non-cancerous cell lines are not extensively documented in a single study, data from studies on the closely related Aurein 1.2 provide strong indicative evidence of its selective cytotoxicity. The following table summarizes the viability of various cell lines after treatment with Aurein 1.2, which shares a high degree of sequence homology and is expected to have a similar activity profile to this compound.

Cell LineCell TypePeptide Concentration (µM)Treatment Duration (hours)Cell Viability (%)Reference
SW480Human colon adenocarcinoma104877.87[1]
HT29Human colon adenocarcinomaNot Specified4878.81[1]
HUVECHuman umbilical vein endothelialNot Specified4895.08[1]
KDRHuman dermal microvascular endothelialNot Specified4896.95[1]

Note: The data presented is for Aurein 1.2, a close homolog of this compound. These values are indicative of the expected selective cytotoxicity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of antimicrobial peptides like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated overnight to allow for attachment.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium without the peptide.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.

  • Cell Seeding and Treatment: Cells are seeded and treated with this compound as described in the MTT assay protocol.

  • Collection of Supernatant: After the incubation period, the plate is centrifuged, and a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: An LDH reaction mixture, containing diaphorase and NAD+, is added to each well with the supernatant.

  • Incubation: The plate is incubated in the dark at room temperature for 10-30 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm. The amount of LDH released is proportional to the number of lysed cells.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic or necrotic, and Annexin V-negative/PI-negative cells are viable.

Visualizations

Proposed Mechanism of this compound Action

The primary mechanism of action for this compound is believed to be the disruption of the cell membrane, a process often described by the "carpet" model.

Aurein1_1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aurein1.1 This compound Peptides Cancer_Membrane Anionic Cancer Cell Membrane (Phosphatidylserine) Aurein1.1->Cancer_Membrane Electrostatic Interaction Normal_Membrane Zwitterionic Normal Cell Membrane Aurein1.1->Normal_Membrane Weak/ No Interaction Pore_Formation Membrane Disruption (Carpet Model) Cancer_Membrane->Pore_Formation Peptide Accumulation Cell_Death Cell Lysis & Apoptosis Pore_Formation->Cell_Death

Caption: Proposed "carpet" model for this compound's selective action on cancer cells.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like this compound.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Cell_Culture Cell Culture (Cancerous & Non-cancerous) Seeding Seeding in 96-well plates Cell_Culture->Seeding Treatment Treatment with This compound (Dose-response) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI) Incubation->Flow_Cytometry Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Comparison Comparative Analysis (Cancerous vs. Non-cancerous) Data_Analysis->Comparison

Caption: A standard workflow for assessing the comparative cytotoxicity of this compound.

Apoptosis Signaling Pathway

While the precise signaling pathways triggered by this compound are still under investigation, membrane disruption by antimicrobial peptides is known to induce apoptosis through both intrinsic and extrinsic pathways.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Aurein1.1 This compound Membrane_Disruption Membrane Disruption Aurein1.1->Membrane_Disruption Mitochondria Mitochondrial Stress Membrane_Disruption->Mitochondria Death_Receptors Death Receptor Clustering Membrane_Disruption->Death_Receptors Potential Crosstalk Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase9->Executioner_Caspases Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: General overview of apoptosis signaling pathways potentially induced by this compound.

Conclusion

The available evidence strongly suggests that this compound possesses selective cytotoxic activity against cancerous cells while sparing non-cancerous cells. This selectivity, coupled with its membranolytic mechanism of action, makes it a compelling candidate for further investigation as a novel anticancer therapeutic. The data on the closely related Aurein 1.2 provides a solid foundation for these studies. Future research should focus on generating comprehensive comparative cytotoxicity data for this compound across a broader panel of cancer and normal cell lines to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Aurein 1.1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of synthetic peptides like Aurein 1.1, an antimicrobial peptide, is a critical aspect of laboratory safety and environmental responsibility. Improper disposal can contribute to the development of antimicrobial resistance and environmental contamination.[1][2] This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of personnel and the integrity of the surrounding ecosystem.

Core Principles of this compound Disposal

Given that this compound is an antimicrobial peptide, it should be treated as a chemical waste with potential biological implications.[3] The primary principle is to prevent its release into the environment.[1] All disposal procedures must adhere to local, state, and federal regulations.[4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid, liquid, or contaminated material).

1. Solid (Lyophilized) this compound Waste:

  • Containment: Place unused or waste lyophilized this compound in a clearly labeled, sealed container.[5]

  • Disposal: This container should be disposed of as chemical waste according to your institution's protocols.

2. Liquid this compound Waste (Solutions and Media):

  • High-Concentration Stock Solutions: These are considered hazardous chemical waste.[3] They should be collected in a designated, approved container for chemical waste and disposed of through your institution's hazardous waste program.[3]

  • Used Cell Culture Media: Media containing this compound should be considered chemical waste.[3] While autoclaving can destroy pathogens, it may not inactivate the peptide.[3] Therefore, after autoclaving to address biological hazards, the media should be collected as chemical waste. Do not pour it down the drain unless explicitly permitted by your institution's EHS guidelines.

  • Spills: In the event of a spill, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves.[5] Absorb the spill with an inert material and place it in a sealed container for disposal as chemical waste.[5] Ventilate the area and thoroughly wash the spill site after cleanup is complete.[5]

3. Contaminated Materials:

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container that is then handled as biomedical or chemical waste, in accordance with local regulations.[1]

  • Labware: Pipette tips, tubes, and other disposable labware that have come into contact with this compound should be collected in a designated waste container and disposed of as chemical waste.

  • PPE: Contaminated gloves, lab coats, and other PPE should be disposed of according to your institution's guidelines for chemically contaminated waste.

Summary of Disposal Methods

Waste FormContainmentDisposal Method
Solid (Lyophilized) Peptide Sealed, labeled containerChemical waste stream
High-Concentration Liquid Approved chemical waste containerHazardous chemical waste stream
Used Cell Culture Media Labeled container for chemical wasteAutoclave (for biohazard), then chemical waste
Contaminated Sharps Sharps containerBiomedical or chemical waste stream
Contaminated Labware & PPE Designated chemical waste containerChemical waste stream

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Start This compound Waste Generated Waste_Form Identify Waste Form (Solid, Liquid, Contaminated Material) Start->Waste_Form Solid Solid (Lyophilized) Waste Waste_Form->Solid Solid Liquid Liquid Waste Waste_Form->Liquid Liquid Contaminated Contaminated Material Waste_Form->Contaminated Contaminated Solid_Disposal Dispose as Chemical Waste Solid->Solid_Disposal Concentration High Concentration Stock? Liquid->Concentration Material_Type Sharps or Labware/PPE? Contaminated->Material_Type High_Conc Collect in Hazardous Chemical Waste Container Concentration->High_Conc Yes Low_Conc Used Cell Culture Media? Concentration->Low_Conc No End Follow Institutional and Local Regulations for Final Disposal High_Conc->End Media Autoclave for Biohazard, then Collect as Chemical Waste Low_Conc->Media Yes Other_Liquid Collect as Chemical Waste Low_Conc->Other_Liquid No Media->End Other_Liquid->End Sharps Dispose in Sharps Container for Biomedical/Chemical Waste Material_Type->Sharps Sharps Labware Collect in Designated Chemical Waste Container Material_Type->Labware Labware/PPE Sharps->End Labware->End Solid_Disposal->End

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocols

In the absence of a validated neutralization protocol, treating all this compound waste as chemically and potentially biologically active is the most prudent course of action. Returning unused product to the supplier is another potential disposal option to explore.[1] Ultimately, the destruction of pharmaceutical products, including peptides, may involve methods like high-temperature incineration, which is often managed by specialized waste disposal services contracted by the research institution.[2][6]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aurein 1.1

Author: BenchChem Technical Support Team. Date: November 2025

Essential procedures for the safe handling, storage, and disposal of the antimicrobial peptide Aurein 1.1 are critical for ensuring laboratory safety and research integrity. This guide provides detailed operational and logistical information for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes established best practices for handling similar peptides and general laboratory chemicals to provide a robust safety framework.

Personal Protective Equipment (PPE) and Engineering Controls

When working with this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is paramount to minimize exposure risk. The following table summarizes the recommended PPE and engineering controls.

Control TypeEquipment/PracticePurpose
Engineering Controls Chemical Fume HoodTo be used when weighing or reconstituting the lyophilized powder to control airborne particulates.
Safety Shower & Eyewash StationMust be readily accessible in case of accidental exposure.
Personal Protective Equipment (PPE)
Eye ProtectionSafety glasses with side shields or gogglesTo protect eyes from splashes or airborne powder.[1]
Hand ProtectionNitrile glovesTo prevent skin contact. Gloves should be inspected before use and changed frequently.
Body ProtectionLaboratory coatTo protect skin and clothing from contamination.
Respiratory ProtectionDust mask or respiratorRecommended when handling larger quantities of lyophilized powder outside of a fume hood to prevent inhalation.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the peptide to its final disposal.

Aurein1_1_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management Receipt Receipt Storage Storage Receipt->Storage Inspect & log Weighing Weighing Storage->Weighing Use fume hood Reconstitution Reconstitution Weighing->Reconstitution Use appropriate solvent Experimentation Experimentation Reconstitution->Experimentation Decontamination Decontamination Experimentation->Decontamination Clean workspace Waste_Collection Waste_Collection Decontamination->Waste_Collection Disposal Disposal Waste_Collection->Disposal Follow regulations

Workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the arrival date and batch number in your laboratory inventory.

  • Store the lyophilized peptide in a tightly sealed container at -20°C or -80°C for long-term stability.

2. Reconstitution of Lyophilized this compound:

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Perform all weighing and initial reconstitution steps within a chemical fume hood to minimize inhalation of the powder.

  • To prepare a stock solution, dissolve the peptide in a small amount of a suitable solvent, such as sterile distilled water or an appropriate buffer. Sonication can aid in dissolving the peptide.

  • For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO may be used, followed by dilution in an aqueous buffer.

3. Handling of this compound Solutions:

  • Always wear appropriate PPE when handling solutions containing this compound.

  • Avoid creating aerosols.

  • If working with cell cultures, ensure the final concentration of any organic solvent is not cytotoxic.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Peptide: Unwanted or expired this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.

  • Decontamination: Decontaminate work surfaces with a suitable cleaning agent after handling the peptide.

Given that this compound is an antimicrobial peptide, its effects on aquatic life are unknown, reinforcing the importance of proper disposal to avoid release into the environment. Always consult your institution's environmental health and safety department for specific guidance on chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.